21-Carboxylic Acid Triamcinolone Acetonide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FO7/c1-20(2)31-17-10-15-14-6-5-12-9-13(26)7-8-21(12,3)23(14,25)16(27)11-22(15,4)24(17,32-20)18(28)19(29)30/h7-9,14-17,27H,5-6,10-11H2,1-4H3,(H,29,30)/t14-,15-,16-,17+,21-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSNWGUDQZFLDGP-DGGKRYAMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CC3C4CCC5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)C(=O)O)C)O)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)C(=O)O)CCC5=CC(=O)C=C[C@@]53C)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628385 | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
448.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53962-41-7 | |
| Record name | Triamcinolone acetonide 21-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053962417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [(4aS,4bR,5S,6aS,6bS,9aR,10aS,10bS)-4b-Fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl](oxo)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIAMCINOLONE ACETONIDE 21-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QF3AM1P67 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
what is the chemical structure of 21-carboxylic acid triamcinolone acetonide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 21-carboxylic acid triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. This document details the chemical structure, physicochemical properties, and relevant experimental protocols for the identification and analysis of this compound. As a metabolite, this compound exhibits significantly reduced pharmacological activity compared to its parent compound. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetics, and the development of related pharmaceutical products.
Chemical Structure and Identification
This compound is structurally characterized by a pregnane steroid skeleton, distinguished from its parent compound, triamcinolone acetonide, by the oxidation of the hydroxyl group at the C21 position to a carboxylic acid.
Chemical Structure:
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IUPAC Name: 2-[(1S,2S,4R,8S,9S,11S,12R,13S)-12-fluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-8-yl]-2-oxoacetic acid[1]
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Synonyms: Triamcinolone acetonide 21-carboxylic acid, (11β,16α)-9-Fluoro-11-hydroxy-16,17-[(1-methylethylidene)bis(oxy)]-3,20-dioxopregna-1,4-dien-21-oic Acid[1][2]
Physicochemical Properties
Quantitative data for this compound is primarily based on computed values. Experimental data for the parent compound, triamcinolone acetonide, is provided for comparison.
| Property | This compound (Computed) | Triamcinolone Acetonide (Experimental) |
| Molecular Weight | 448.5 g/mol [1] | 434.5 g/mol |
| Monoisotopic Mass | 448.18973142 Da[1] | 434.21046687 Da |
| XLogP3 | 2.9 | 2.5 |
| Hydrogen Bond Donor Count | 2 | 2 |
| Hydrogen Bond Acceptor Count | 7 | 6 |
| Rotatable Bond Count | 3 | 2 |
| Topological Polar Surface Area | 110 Ų[1] | 93.1 Ų |
| Heavy Atom Count | 32 | 31 |
| Complexity | 1000[1] | 925 |
Biological Significance
This compound is a known human metabolite of triamcinolone acetonide. The metabolic transformation from the parent drug to the carboxylic acid derivative, along with 6β-hydroxylation, represents a major pathway for the deactivation and elimination of triamcinolone acetonide. Studies have shown that this metabolite, along with other primary metabolites, possesses significantly lower anti-inflammatory activity compared to the parent compound. This reduction in activity is attributed to the structural changes, particularly at the C21 position, which is crucial for glucocorticoid receptor binding and subsequent pharmacological effects. The increased polarity of the carboxylic acid group also facilitates more rapid excretion from the body.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively reported in publicly available literature. However, methodologies for the synthesis and analysis of the parent compound, triamcinolone acetonide, can be adapted for the study of its metabolite.
Synthesis
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the analysis of corticosteroids and their metabolites. A method developed for the parent compound, triamcinolone acetonide, can be optimized for the detection and quantification of its more polar 21-carboxylic acid metabolite.
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Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. Due to the increased polarity of the carboxylic acid group, this compound is expected to have a shorter retention time than triamcinolone acetonide under typical RP-HPLC conditions.
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Exemplary Protocol (adapted from triamcinolone acetonide analysis):
-
Column: C18, 5 µm particle size, 4.6 x 250 mm.
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol). The specific ratio would need to be optimized to achieve adequate separation from the parent compound and other metabolites.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at approximately 240 nm.
-
Sample Preparation: Extraction from biological matrices (e.g., plasma, urine) can be performed using liquid-liquid extraction or solid-phase extraction.
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Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for the structural elucidation of this compound. The most significant difference in the ¹H NMR spectrum compared to triamcinolone acetonide would be the absence of the signals corresponding to the C21-CH₂OH protons.
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Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), is a powerful tool for the identification and quantification of metabolites. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight (448.5 g/mol ). Fragmentation patterns would also be distinct from the parent compound.
Signaling Pathways and Logical Relationships
As this compound is a significantly less active metabolite, it is not typically associated with initiating signaling pathways. The most relevant logical relationship to visualize is its formation from the parent drug, triamcinolone acetonide.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of 21-Carboxylic Acid Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-Carboxylic acid triamcinolone acetonide is a primary metabolite of triamcinolone acetonide, a potent synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. The conversion of the C21-hydroxyl group to a carboxylic acid moiety significantly alters the physicochemical characteristics of the parent compound, impacting its solubility, polarity, and pharmacokinetic profile. This technical guide provides an in-depth overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for their determination.
Core Physical and Chemical Properties
While extensive experimental data for this compound is not widely published, the following tables summarize its known properties, with some values for the parent compound, triamcinolone acetonide, provided for comparison.
Table 1: General and Physical Properties
| Property | This compound | Triamcinolone Acetonide (for comparison) |
| CAS Number | 53962-41-7[1][2] | 76-25-5[3] |
| Appearance | White solid | White to off-white crystalline powder |
| Melting Point | Data not available | ~290 °C (with decomposition) |
| Solubility | Increased water solubility compared to parent compound[4] | Practically insoluble in water; sparingly soluble in ethanol and acetone; soluble in DMSO and DMF[4] |
Table 2: Chemical and Molecular Properties
| Property | This compound | Triamcinolone Acetonide (for comparison) |
| Molecular Formula | C₂₄H₂₉FO₇[1][2] | C₂₄H₃₁FO₆[3] |
| Molecular Weight | 448.5 g/mol [2][5] | 434.5 g/mol |
| pKa | Data not available (expected to be acidic due to the carboxylic acid group) | Data not available |
| Purity | Typically >97% (as a reference standard) | Pharmaceutical grade |
Metabolic Pathway
This compound is formed in vivo through the metabolism of triamcinolone acetonide. This biotransformation is a key step in the clearance of the parent drug.
Metabolic conversion of Triamcinolone Acetonide.
Experimental Protocols
The following are detailed methodologies for determining the key physical and chemical properties of this compound.
Determination of Melting Point
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Methodology:
-
Sample Preparation: A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.
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Apparatus: A calibrated melting point apparatus is used.
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Procedure:
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The capillary tube is placed in the heating block of the apparatus.
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The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
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The temperature at which the first drop of liquid appears is recorded as the onset of melting.
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The temperature at which the entire solid has turned into a clear liquid is recorded as the completion of melting.
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The melting point is reported as a range between these two temperatures.
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Determination of Aqueous Solubility
Objective: To quantify the solubility of this compound in water.
Methodology:
-
Sample Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.
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Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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Separation: The undissolved solid is removed by centrifugation and/or filtration through a fine-pored filter (e.g., 0.22 µm).
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Quantification: The concentration of the dissolved compound in the clear supernatant/filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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HPLC Conditions (Example):
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Column: C18 reverse-phase column.
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Mobile Phase: A suitable mixture of acetonitrile and water with a pH-adjusting agent (e.g., formic acid).
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Detection: UV spectrophotometer at a wavelength determined by the compound's UV spectrum.
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Quantification: Based on a calibration curve prepared with known concentrations of the compound.
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Determination of pKa (Acid Dissociation Constant)
Objective: To determine the pKa value of the carboxylic acid group.
Methodology (Potentiometric Titration):
-
Sample Preparation: A known amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).
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Apparatus: A calibrated pH meter with a suitable electrode and a precision burette.
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Procedure:
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The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each incremental addition of the titrant.
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The titration is continued past the equivalence point.
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Data Analysis:
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
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The equivalence point is determined from the inflection point of the curve.
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The pKa is the pH at the half-equivalence point.
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Synthesis and Purification Workflow
The synthesis of this compound typically involves the selective oxidation of the primary alcohol at the C21 position of triamcinolone acetonide.
General workflow for the synthesis and purification.
Conclusion
This compound represents a key metabolite in the biotransformation of triamcinolone acetonide. Its altered physicochemical properties, particularly its increased polarity and aqueous solubility, are critical for its renal clearance and overall pharmacokinetic profile. While a comprehensive set of experimentally determined physical constants is not yet available in the public domain, the standardized protocols outlined in this guide provide a robust framework for researchers to elucidate these important parameters. Further characterization of this metabolite will undoubtedly contribute to a more complete understanding of the disposition and metabolic fate of triamcinolone acetonide in biological systems.
References
The Discovery and Metabolic Journey of Triamcinolone Acetonide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamcinolone acetonide, a potent synthetic corticosteroid, has been a cornerstone in the management of various inflammatory and dermatological conditions since its development. This technical guide provides a comprehensive overview of the discovery, history, and metabolic fate of triamcinolone acetonide, with a particular focus on its metabolites. Detailed experimental protocols for the characterization of these metabolites, quantitative pharmacokinetic data, and an exploration of the relevant signaling pathways are presented to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Introduction: A Historical Perspective on Triamcinolone Acetonide
The journey of triamcinolone acetonide began with the broader exploration of corticosteroids, a class of steroid hormones produced in the adrenal cortex. Following the discovery of cortisone and its dramatic therapeutic effects in the late 1940s, a quest for synthetic analogues with enhanced anti-inflammatory potency and reduced mineralocorticoid side effects ensued.
Triamcinolone itself was first synthesized in the mid-1950s. The subsequent development of triamcinolone acetonide, a ketal derivative, marked a significant advancement. This modification enhanced its lipophilicity, leading to improved topical potency and a longer duration of action. Its introduction into clinical practice provided a valuable therapeutic option for a wide range of inflammatory conditions.
The Metabolic Unraveling of Triamcinolone Acetonide
The biotransformation of triamcinolone acetonide is a critical aspect of its pharmacology, influencing its duration of action and potential for systemic side effects. The primary site of metabolism is the liver, with the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, playing a pivotal role.
The metabolism of triamcinolone acetonide primarily involves oxidative reactions, leading to the formation of several key metabolites. The three principal metabolites identified in plasma, urine, and feces are:
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6β-hydroxy triamcinolone acetonide: This is a major metabolite formed through hydroxylation at the 6β position of the steroid nucleus.
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21-carboxylic acid triamcinolone acetonide: This metabolite results from the oxidation of the C21 hydroxyl group to a carboxylic acid.
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6β-hydroxy-21-oic triamcinolone acetonide: This metabolite undergoes both 6β-hydroxylation and oxidation at the C21 position.
Interestingly, studies have shown that these principal metabolites exhibit negligible anti-inflammatory activity, suggesting that the therapeutic effect is primarily exerted by the parent compound.[1]
Quantitative Pharmacokinetics of Triamcinolone Acetonide and its Metabolites
Understanding the pharmacokinetic profile of triamcinolone acetonide and its metabolites is crucial for optimizing dosing regimens and minimizing adverse effects. The following tables summarize key pharmacokinetic parameters.
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (Parent Drug)
| Parameter | Value | Reference |
| Route of Administration | Intravenous | |
| Cmax | - | |
| Tmax | - | |
| Half-life (t½) | ~2-5 hours (plasma) | |
| Clearance (CL) | ~45.2 L/h | |
| Route of Administration | Intramuscular | |
| Cmax | Variable | |
| Tmax | Variable | |
| Half-life (t½) | Prolonged due to depot effect | |
| Route of Administration | Topical | |
| Systemic Absorption | Low |
Table 2: Urinary Excretion of Triamcinolone Acetonide and its Major Metabolite
| Compound | Maximum Urinary Concentration (ng/mL) | Time to Maximum Concentration (h) | Reference |
| Triamcinolone Acetonide | ~15-40 | 24-48 | |
| 6β-hydroxy triamcinolone acetonide | ~100-250 | 24-48 |
Note: Pharmacokinetic data for this compound and 6β-hydroxy-21-oic triamcinolone acetonide are not extensively reported in the literature.
Experimental Protocols for Metabolite Characterization
The identification and quantification of triamcinolone acetonide metabolites are predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed methodologies for key experiments.
Analysis of Triamcinolone Acetonide and its Metabolites in Human Urine by LC-MS/MS
Objective: To extract, detect, and quantify triamcinolone acetonide and its major metabolites from human urine samples.
Materials:
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Human urine samples
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β-glucuronidase from E. coli
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Phosphate buffer (pH 7.0)
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Methyl tert-butyl ether (MTBE)
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Internal standard (e.g., deuterated triamcinolone acetonide)
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
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Enzymatic Hydrolysis: To 2 mL of urine, add an internal standard and 1 mL of phosphate buffer. Add 50 µL of β-glucuronidase, vortex, and incubate at 50°C for 1 hour to cleave glucuronide conjugates.
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Liquid-Liquid Extraction (LLE): After cooling, add 5 mL of MTBE to the sample. Vortex for 10 minutes and centrifuge at 4000 rpm for 5 minutes.
-
Evaporation: Transfer the organic (upper) layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dry residue in 100 µL of the mobile phase.
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LC-MS/MS Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Parameters (Illustrative):
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Column: C18 reverse-phase column
-
Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
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MS/MS Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for triamcinolone acetonide and its metabolites.
In Vitro Metabolism of Triamcinolone Acetonide using Human Liver Microsomes
Objective: To investigate the metabolic profile of triamcinolone acetonide in a controlled in vitro system mimicking hepatic metabolism.
Materials:
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Pooled human liver microsomes (HLM)
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NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
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Phosphate buffer (pH 7.4)
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Triamcinolone acetonide solution
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Acetonitrile (ice-cold)
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LC-MS/MS system
Procedure:
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Incubation Mixture Preparation: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
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Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
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Initiation of Reaction: Add the triamcinolone acetonide solution to the pre-warmed incubation mixture to initiate the metabolic reaction.
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Time-course Incubation: Incubate the reaction mixture at 37°C in a shaking water bath. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
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Reaction Termination: Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
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Sample Preparation: Centrifuge the terminated reaction mixtures to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
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LC-MS/MS Analysis: Analyze the supernatant to identify and quantify the depletion of the parent drug and the formation of metabolites over time.
Signaling Pathways and Mechanism of Action
Triamcinolone acetonide exerts its potent anti-inflammatory effects by modulating gene expression through its interaction with the glucocorticoid receptor (GR).
As depicted in Figure 1, triamcinolone acetonide diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor, which is complexed with heat shock proteins. This binding event triggers a conformational change in the GR, leading to the dissociation of the heat shock proteins and the translocation of the activated triamcinolone acetonide-GR complex into the nucleus. Within the nucleus, this complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction ultimately leads to the increased transcription of anti-inflammatory genes (e.g., lipocortin-1) and the repression of pro-inflammatory genes (e.g., those encoding for cytokines and cyclooxygenase-2 [COX-2]).
The identified metabolites of triamcinolone acetonide have been shown to have significantly lower affinity for the glucocorticoid receptor compared to the parent compound, which correlates with their lack of significant anti-inflammatory activity.[1]
Conclusion
This technical guide has provided a detailed exploration of the discovery, history, and metabolism of triamcinolone acetonide. The identification of its major metabolites, 6β-hydroxy triamcinolone acetonide, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide, has been crucial in understanding its pharmacokinetic profile. The provided experimental protocols offer a practical framework for researchers engaged in the study of this important corticosteroid. A thorough understanding of the metabolic pathways and the mechanism of action through the glucocorticoid receptor is essential for the continued development of safer and more effective anti-inflammatory therapies. Further research into the quantitative pharmacokinetics of the individual metabolites and their potential for any residual biological activity will continue to refine our understanding of this widely used therapeutic agent.
References
An In-Depth Technical Guide to the Biological Activity of 21-Carboxylic Acid Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the biological activity of 21-carboxylic acid triamcinolone acetonide, a principal metabolite of the potent synthetic corticosteroid, triamcinolone acetonide. Extensive review of available scientific literature indicates that this compound is an inactive metabolite, demonstrating a significantly diminished capacity to elicit the pharmacological effects characteristic of its parent compound. This document collates the available quantitative and qualitative data, details the experimental protocols used in its evaluation, and illustrates the relevant biological pathways to provide a thorough resource for researchers in pharmacology and drug development.
Introduction
Triamcinolone acetonide is a widely used glucocorticoid with potent anti-inflammatory and immunosuppressive properties.[1] Its therapeutic action is primarily mediated through its binding to and activation of the glucocorticoid receptor (GR).[1] Following administration, triamcinolone acetonide undergoes extensive metabolism, leading to the formation of several metabolites, including 6β-hydroxy triamcinolone, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide.[2] Understanding the biological activity of these metabolites is crucial for a complete pharmacological profiling of the parent drug, including its efficacy and safety. This guide focuses specifically on the biological activity of this compound.
Biological Activity Assessment
The biological activity of this compound has been evaluated through key in vitro assays designed to measure its glucocorticoid and anti-inflammatory effects. The collective evidence strongly suggests that this metabolite is pharmacologically inactive.
Glucocorticoid Receptor Binding Affinity
The primary mechanism of action for glucocorticoids is the binding to and activation of the cytosolic glucocorticoid receptor. One study has characterized the affinity of the acidic product of triamcinolone acetonide 21-oic acid methyl ester, which is the 21-carboxylic acid metabolite, for the glucocorticoid receptor as "very low".[3] This profound reduction in binding affinity is a key indicator of its lack of glucocorticoid activity.
In Vitro Anti-Inflammatory Effects
A pivotal study by Argenti et al. (2000) assessed the anti-inflammatory properties of the principal metabolites of triamcinolone acetonide.[2] In this study, this compound, along with 6β-hydroxy triamcinolone and 6β-hydroxy-21-oic triamcinolone acetonide, was evaluated in two distinct in vitro models of inflammation: IL-5-sustained eosinophil viability and IgE-induced basophil histamine release. The study concluded that all three metabolites "failed to show any concentration-dependent effects" in these assays.[2]
Quantitative Data Summary
The available literature provides a qualitative assessment of the biological activity of this compound, consistently indicating a lack of significant pharmacological effect. To date, specific quantitative data such as IC50 or Ki values for glucocorticoid receptor binding and the in vitro anti-inflammatory assays have not been published. The data is summarized in the table below.
| Biological Parameter | Test Compound | Result | Reference |
| Glucocorticoid Receptor Binding Affinity | This compound | Very Low Affinity | [3] |
| IL-5-Sustained Eosinophil Viability | This compound | No concentration-dependent effect | [2] |
| IgE-Induced Basophil Histamine Release | This compound | No concentration-dependent effect | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. It is important to note that the specific protocols from the Argenti et al. (2000) study are not publicly available in their entirety. Therefore, the following represent detailed, standard protocols for these types of assays, which are consistent with the methods generally employed in the field.
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the GR.
Materials:
-
Recombinant human GR
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[³H]-dexamethasone (radiolabeled ligand)
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Test compound (this compound)
-
Unlabeled dexamethasone (for determining non-specific binding)
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Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1 mM EDTA, 10% glycerol, pH 7.4)
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Scintillation fluid and vials
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Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compound and unlabeled dexamethasone.
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In microcentrifuge tubes, combine the recombinant human GR, [³H]-dexamethasone at a fixed concentration, and either the assay buffer (for total binding), varying concentrations of the test compound, or a high concentration of unlabeled dexamethasone (for non-specific binding).
-
Incubate the mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separate the bound from free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantify the amount of bound radioactivity by liquid scintillation counting.
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.
IL-5-Sustained Eosinophil Viability Assay
This assay assesses the ability of a compound to inhibit the pro-survival effect of Interleukin-5 (IL-5) on eosinophils.
Materials:
-
Human eosinophils, purified from peripheral blood
-
Recombinant human IL-5
-
Test compound (this compound)
-
Culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)
-
Viability dye (e.g., trypan blue or a fluorescent viability stain like propidium iodide)
-
Microscope and hemocytometer or flow cytometer
Procedure:
-
Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation and negative selection.
-
Resuspend the purified eosinophils in culture medium.
-
Plate the eosinophils in a 96-well plate.
-
Add IL-5 to the wells to a final concentration known to promote eosinophil survival (e.g., 1 ng/mL).
-
Add varying concentrations of the test compound to the wells. Include control wells with eosinophils and IL-5 only, and eosinophils in medium alone.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.
-
At the end of the incubation period, assess cell viability using a chosen method. For trypan blue, mix a small aliquot of the cell suspension with trypan blue and count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer. For flow cytometry, stain the cells with a viability dye and analyze the percentage of live cells.
-
Calculate the percentage of viability for each condition and plot it against the concentration of the test compound to determine any inhibitory effects.
IgE-Induced Basophil Histamine Release Assay
This assay measures the ability of a compound to inhibit the degranulation of basophils and subsequent release of histamine upon cross-linking of surface IgE.
Materials:
-
Human basophils, purified from peripheral blood or whole blood
-
Anti-human IgE antibody
-
Test compound (this compound)
-
Histamine release buffer (e.g., HEPES-buffered saline with Ca²⁺ and Mg²⁺)
-
Histamine standards
-
Histamine detection kit (e.g., ELISA or fluorometric assay)
-
Microplate reader
Procedure:
-
Isolate basophils from peripheral blood or use heparinized whole blood.
-
Pre-incubate the cells with varying concentrations of the test compound at 37°C for a specified time (e.g., 30 minutes).
-
Stimulate the cells by adding an optimal concentration of anti-human IgE antibody to cross-link the IgE receptors on the basophil surface. Include a negative control (buffer only) and a positive control for total histamine release (e.g., cell lysis with perchloric acid or by freeze-thaw cycles).
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes) to allow for histamine release.
-
Stop the reaction by placing the samples on ice and centrifuging to pellet the cells.
-
Collect the supernatants.
-
Measure the histamine concentration in the supernatants using a suitable detection method, such as a competitive ELISA.
-
Calculate the percentage of histamine release for each sample relative to the total histamine control.
-
Plot the percentage of histamine release against the concentration of the test compound to assess any inhibitory activity.
Signaling Pathways and Experimental Workflows
To visualize the key concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Glucocorticoid Receptor Signaling Pathway
This diagram illustrates the classical genomic signaling pathway of glucocorticoids. The inactivity of this compound is attributed to its inability to effectively bind to the glucocorticoid receptor, thus failing to initiate this cascade.
Caption: Glucocorticoid receptor signaling pathway initiated by triamcinolone acetonide.
Experimental Workflow for In Vitro Anti-Inflammatory Assays
This diagram outlines the general workflow for the two primary in vitro assays used to determine the lack of anti-inflammatory activity of this compound.
Caption: Workflow for in vitro anti-inflammatory assays.
Conclusion
The available scientific evidence consistently demonstrates that this compound is a pharmacologically inactive metabolite of triamcinolone acetonide. Its negligible affinity for the glucocorticoid receptor prevents the initiation of the downstream signaling cascade responsible for glucocorticoid effects. Furthermore, direct testing in relevant in vitro anti-inflammatory models confirms its inability to modulate eosinophil survival or inhibit basophil degranulation. For drug development professionals, this inactivity implies that the formation of this compound represents a metabolic clearance pathway that terminates the biological activity of the parent compound, contributing to its overall pharmacokinetic and pharmacodynamic profile. Future research could focus on obtaining precise quantitative binding affinities to further solidify the understanding of its molecular interactions, or lack thereof.
References
- 1. Dependence of Optimal Histamine Release on Cell Surface IgE Density on Human Basophils: Nature of the Stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Significant receptor affinities of metabolites and a degradation product of mometasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
In Vitro Anti-inflammatory Activity of Triamcinolone Acetonide and its Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triamcinolone acetonide is a potent synthetic corticosteroid widely utilized for its anti-inflammatory and immunosuppressive properties.[1] Its therapeutic efficacy is primarily attributed to its action as a glucocorticoid receptor agonist, leading to the modulation of gene expression and subsequent reduction of inflammatory mediators. While the in vitro anti-inflammatory activity of the parent compound, triamcinolone acetonide, is well-documented, there is a notable scarcity of publicly available quantitative data regarding the activity of its principal metabolites: 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide. This guide synthesizes the current understanding of the in vitro anti-inflammatory profile of triamcinolone acetonide, provides detailed experimental methodologies for its assessment, and visually represents the key signaling pathways and experimental workflows.
Introduction
Triamcinolone acetonide is a synthetic glucocorticoid belonging to the corticosteroid class of drugs, valued for its high therapeutic index in treating a variety of inflammatory conditions.[2] Administered through various routes including topical, injectable, and inhaled formulations, it effectively mitigates inflammatory responses in conditions such as eczema, psoriasis, arthritis, and asthma.[3][4] The mechanism of action of triamcinolone acetonide involves its binding to cytosolic glucocorticoid receptors, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation.[1]
The metabolism of triamcinolone acetonide primarily occurs in the liver, leading to the formation of several metabolites. The principal metabolites identified are 6β-hydroxy triamcinolone acetonide, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide. A comprehensive understanding of the bioactivity of these metabolites is crucial for a complete pharmacological profile of triamcinolone acetonide. However, existing literature predominantly focuses on the parent drug, with limited information on the anti-inflammatory potential of its metabolic byproducts. One study noted that the principal metabolites of triamcinolone acetonide did not exhibit concentration-dependent effects in in vitro anti-inflammatory models that assessed IL-5-sustained eosinophil viability and IgE-induced basophil histamine release. Furthermore, the acidic metabolite, this compound, has been shown to have a very low affinity for the glucocorticoid receptor, suggesting minimal anti-inflammatory activity.[1]
This technical guide aims to provide an in-depth overview of the in vitro anti-inflammatory activity of triamcinolone acetonide, present relevant quantitative data, detail the experimental protocols used for such evaluations, and offer visual representations of the underlying molecular mechanisms and experimental designs.
Quantitative Data on In Vitro Anti-inflammatory Activity
The following table summarizes the available quantitative data on the in vitro anti-inflammatory effects of the parent compound, triamcinolone acetonide. It is important to note the lack of published quantitative data for its major metabolites.
Table 1: In Vitro Anti-inflammatory Activity of Triamcinolone Acetonide
| Cell Type | Inflammatory Stimulus | Measured Parameter | Concentration of Triamcinolone Acetonide | Observed Effect |
| Human Retinal Microvascular Endothelial Cells (HRMECs) | VEGF, TNF-α, IL-1β | Vascular Permeability | Not specified | Inhibited the increase in permeability induced by VEGF, TNF-α, and IL-1β.[5] |
| Human Endothelial Cells | Co-culture with fibroblasts and myoblasts | Tubule Formation (Angiogenesis) | Not specified | Significantly reduced tubule formation.[6] |
| Lateral Elbow Epicondylitis (LEE)-derived cells | Endogenous production | IL-6 and IL-8 production | 1, 10, and 100 μM | Significant decrease in the production of IL-6 and IL-8 at 48, 72, and 96 hours.[7] |
| Microglia | Necrotic Neuronal Cells (NNC) | Nitric Oxide (NO) Release | IC50 = 1.78 nM | Inhibition of NO release.[6] |
| Microglia | Necrotic Neuronal Cells (NNC) | Pro-inflammatory gene expression (iNOS, TNF-α, IL-1β) | Not specified | Inhibited NNC-induced expression of pro-inflammatory genes.[6] |
| Schwann Cells | Lipopolysaccharide (LPS) | Toll-like receptor 4 (TLR4) expression | 10 μg/ml | Significantly reduced TLR4 expression.[2] |
| Monocyte-derived macrophages | - | IL-10 mRNA expression | Not specified | Enhanced IL-10 expression at the mRNA level.[8] |
Experimental Protocols
This section details the methodologies for key experiments used to assess the in vitro anti-inflammatory activity of compounds like triamcinolone acetonide.
Cell Culture and Treatment
A variety of cell lines are employed to model inflammatory responses in vitro. These include immune cells such as macrophages (e.g., RAW 264.7), peripheral blood mononuclear cells (PBMCs), and specific cell types relevant to the therapeutic target of the drug, such as human retinal microvascular endothelial cells (HRMECs) or synoviocytes.
-
Cell Seeding: Cells are seeded in appropriate multi-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Preparation: Triamcinolone acetonide and its metabolites are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations.
-
Treatment: The cells are pre-treated with the test compounds for a specific duration (e.g., 1-2 hours) before the addition of an inflammatory stimulus.
Induction of Inflammatory Response
To mimic an inflammatory state, cells are stimulated with various agents, including:
-
Lipopolysaccharide (LPS): A component of the outer membrane of Gram-negative bacteria, it is a potent activator of Toll-like receptor 4 (TLR4) and induces a strong inflammatory response.
-
Cytokines: Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interferon-gamma (IFN-γ) are used to stimulate secondary inflammatory responses.
-
Other Stimuli: Depending on the cell type and the inflammatory pathway being investigated, other stimuli like phorbol myristate acetate (PMA), phytohemagglutinin (PHA), or specific antigens can be used.
Measurement of Inflammatory Markers
The anti-inflammatory effects of the test compounds are quantified by measuring the levels of various inflammatory mediators.
ELISA is a widely used method to measure the concentration of secreted cytokines (e.g., IL-6, TNF-α, IL-1β) in cell culture supernatants.
-
Coating: A capture antibody specific to the cytokine of interest is coated onto the wells of a 96-well plate.
-
Sample Incubation: Cell culture supernatants are added to the wells and incubated to allow the cytokine to bind to the capture antibody.
-
Detection: A biotinylated detection antibody that binds to a different epitope on the cytokine is added, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Substrate Addition: A chromogenic substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.
-
Quantification: The absorbance is read using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
The Griess assay is a colorimetric method used to measure the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant.
-
Sample Collection: Cell culture supernatants are collected after the treatment period.
-
Griess Reagent Addition: The Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatants.
-
Color Development: In the presence of nitrite, a pink-colored azo compound is formed.
-
Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is calculated from a sodium nitrite standard curve.
qRT-PCR is used to measure the mRNA expression levels of pro-inflammatory genes (e.g., iNOS, COX-2, TNF-α, IL-6).
-
RNA Extraction: Total RNA is extracted from the treated cells.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
PCR Amplification: The cDNA is amplified using gene-specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR instrument.
-
Quantification: The expression level of the target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin) to determine the relative change in gene expression.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the anti-inflammatory action of triamcinolone acetonide and a typical experimental workflow for its in vitro evaluation.
Glucocorticoid Receptor Signaling Pathway
References
- 1. Triamcinolone acetonide 21-oic acid methyl ester: a potent local antiinflammatory steroid without detectable systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intrathecal triamcinolone acetonide exerts anti-inflammatory effects on Lewis rat experimental autoimmune neuritis and direct anti-oxidative effects on Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of triamcinolone acetonide, sodium hyaluronate, and chondroitin sulfate on human endothelial cells: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro effect of triamcinolone and platelet-rich plasma on cytokine levels of elbow lateral epicondylitis-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Triamcinolone Acetonide Suppresses Inflammation and Facilitates Vascular Barrier Function in Human Retinal Microvascular Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Pharmacokinetics and Metabolism of Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triamcinolone acetonide is a potent synthetic glucocorticoid utilized for its anti-inflammatory and immunosuppressive properties. It is administered through various routes, including oral, intramuscular, intra-articular, intravitreal, topical, and inhalation, to treat a wide array of conditions such as allergic disorders, skin diseases, and rheumatic conditions.[1][2] The efficacy and safety profile of triamcinolone acetonide are intrinsically linked to its pharmacokinetic and metabolic characteristics. This document provides a detailed examination of its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and development professionals.
Pharmacokinetics
The pharmacokinetic profile of triamcinolone acetonide is highly dependent on the route of administration, which influences its absorption rate and systemic exposure. Once absorbed, it is distributed throughout the body, metabolized primarily in the liver, and subsequently excreted.
Absorption
The absorption of triamcinolone acetonide varies significantly with the administration route and formulation.
-
Oral Administration: Following oral intake, triamcinolone acetonide is rapidly absorbed, with approximately 90% absorption.[3] However, it undergoes extensive presystemic metabolism, resulting in an average oral bioavailability of about 23%.[4][5] Peak plasma concentrations are typically reached within 1.5 to 2 hours.[3]
-
Intramuscular (IM) Injection: Deep intramuscular injection leads to slow but nearly complete absorption.[3] This route provides a prolonged effect due to the slow release from the injection site. The acetonide ester's low solubility contributes to this delayed absorption.[6]
-
Intra-Articular (IA) Injection: When injected into synovial spaces, triamcinolone acetonide is absorbed systemically, though clinically significant levels are generally not expected except with high doses in large joints.[3][7] An extended-release microsphere-based formulation has been shown to maintain high concentrations in the synovial fluid for a longer duration compared to a standard crystalline suspension, with lower peak plasma concentrations.[8]
-
Intravitreal Injection: Direct injection into the vitreous humor results in a localized effect with measurable concentrations lasting for approximately 3 months in non-vitrectomized eyes.[9] The elimination half-life is significantly shorter in patients who have undergone a vitrectomy.[9] Systemic exposure following intravitreal administration is generally low.[10]
-
Topical Application: Percutaneous absorption can occur, especially when the skin is inflamed or under occlusive dressings.[11][12] Systemic absorption from topical use is typically minimal but can be sufficient to produce systemic effects, particularly in pediatric patients due to their larger skin surface area to body weight ratio.[12][13]
-
Inhaled Administration: After inhalation, the drug can become systemically available through absorption from the lungs or by being swallowed.[14] The absolute bioavailability following inhalation is approximately 22-25%, with about 10.4% of the dose being absorbed from the lungs.[5][15]
Distribution
Once in the systemic circulation, triamcinolone acetonide is widely distributed.
-
Volume of Distribution (Vd): Following intravenous administration, the volume of distribution has been reported to be 103 L.[3][5]
-
Plasma Protein Binding: Triamcinolone acetonide exhibits relatively low plasma protein binding, at approximately 68%.[4] Another study found the free fraction to be 29.0 +/- 1.3%, which was independent of the concentration.[14]
Metabolism
Systemically absorbed triamcinolone acetonide is primarily metabolized in the liver.[1][3]
-
Primary Metabolic Pathway: The metabolism is mediated by the cytochrome P450 enzyme system, specifically CYP3A4.[3][16][17] The inhibition of CYP3A4 by co-administered drugs like cobicistat or nefazodone can significantly impair the metabolism of triamcinolone acetonide, leading to increased drug concentrations and potential toxicity, such as iatrogenic Cushing's syndrome.[18][19][20]
-
Major Metabolites: Three principal metabolites have been identified in plasma, urine, and feces:
-
6β-hydroxy triamcinolone
-
21-carboxylic acid triamcinolone acetonide
-
6β-hydroxy-21-oic triamcinolone acetonide[4] Hydrolytic cleavage of the acetonide group does not appear to be a significant metabolic pathway.[21] These primary metabolites have been shown to lack significant anti-inflammatory activity.[4] Other minor metabolites have also been detected, resulting from processes like oxidation of the 11-hydroxyl group and reduction of the Δ(4) double bond.[22]
-
Excretion
Triamcinolone acetonide and its metabolites are eliminated from the body through both renal and fecal pathways.[3][4] After oral administration of [14C]-labeled triamcinolone acetonide, most of the radioactivity was excreted in the urine within 24 hours and in the feces within 72 hours.[4] In studies involving dogs, monkeys, and rats, the major route of excretion was via the bile.[21]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of triamcinolone acetonide across various administration routes.
Table 1: Pharmacokinetic Parameters of Triamcinolone Acetonide (Human Studies)
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Bioavailability (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Intravenous | 2 mg | - | - | 2.0 | 100% | [5] |
| Oral | 5 mg | 10.5 | 1.0 | ~2.4 | 23% | [3][5] |
| Inhaled | 2 mg | 2.0 | 2.1 | ~2.4 | 22% | [5] |
| Intra-articular (Standard) | 40 mg | 9.6 | 4.0 | - | - | [8] |
| Intra-articular (Extended-Release) | 32 mg | 0.84 | 24.0 | - | - | [8] |
| Intravitreal (Non-vitrectomized) | 4 mg | 2.15-7.20 | - | 448.8 (18.7 days) | - | [9][10] |
| Intravitreal (Vitrectomized) | 4 mg | - | - | 76.8 (3.2 days) | - |[9] |
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide (Animal Studies - Horses)
| Administration Route | Dose | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference(s) |
|---|---|---|---|---|---|
| Intravenous | 0.04 mg/kg | - | - | 6.1 | [6][23][24] |
| Intramuscular | 0.04 mg/kg | 0.34 | 13.0 | 150.2 | [6][23][24] |
| Intra-articular | 0.04 mg/kg | 2.0 | 10.0 | 23.8 | [6][23][24] |
| Intramuscular | 0.1 mg/kg | 1.0 | 13.2 | 273.6 (11.4 days) | [25] |
| Intra-articular | 9 mg (total) | 1.27 | 6.5 | 18.7 (0.78 days) |[25] |
Experimental Protocols
Protocol: Oral Mass Balance Study in Humans
-
Objective: To characterize the absorption, metabolism, and disposition of orally administered [14C]-triamcinolone acetonide.[4]
-
Subjects: Six healthy male subjects.[4]
-
Methodology:
-
Dosing: Each subject received a single oral dose of 100 µCi (approximately 800 µg) of [14C]-triamcinolone acetonide.[4]
-
Sample Collection: Plasma, urine, and fecal samples were collected at predefined time points.[4]
-
Analysis: Samples were analyzed for the parent triamcinolone acetonide and total [14C]-derived radioactivity. Metabolite profiling was conducted on plasma and excreta. Plasma protein binding was also determined.[4]
-
Analytical Technique: High-performance liquid chromatography (HPLC) and radioimmunoassay were likely used for quantification, coupled with mass spectrometry for metabolite identification.[14]
-
Protocol: Intravitreal Pharmacokinetic Study in Humans
-
Objective: To describe the pharmacokinetics of triamcinolone acetonide after direct injection into the vitreous humor.[9]
-
Subjects: Five patients with macular edema.[9]
-
Methodology:
-
Dosing: A single 4 mg intravitreal injection of triamcinolone acetonide was administered to each patient.[9]
-
Sample Collection: Aqueous humor samples were obtained via anterior chamber paracentesis at days 1, 3, 10, 17, and 31 post-injection.[9]
-
Analysis: Drug concentrations in the aqueous humor were determined to calculate pharmacokinetic parameters.[9]
-
Analytical Technique: Concentrations were measured using high-performance liquid chromatography (HPLC). Pharmacokinetic analysis was performed using iterative, nonlinear, weighted, least-squares regression software (e.g., PK Analyst).[9]
-
Protocol: Comparative Pharmacokinetics in Horses (IV, IM, IA)
-
Objective: To compare the pharmacokinetics of triamcinolone acetonide following intravenous, intra-articular, and intramuscular administration.[23]
-
Subjects: Six Thoroughbred horses.[23]
-
Methodology:
-
Dosing: Triamcinolone acetonide (0.04 mg/kg) was administered via the three different routes in a crossover design.[23]
-
Sample Collection: Blood samples were collected at various times up to 360 hours post-administration.[26]
-
Analysis: Plasma concentrations of triamcinolone acetonide were determined.[23]
-
Analytical Technique: Liquid chromatography-mass spectrometry (LC-MS) was used for quantification.[25] Pharmacokinetic parameters were calculated using compartmental modeling.[23]
-
Visualizations
Metabolic Pathway of Triamcinolone Acetonide
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigation of the Excretion of Triamcinolone Acetonide and Its Metabolite | MDPI [mdpi.com]
- 3. Triamcinolone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accp1.onlinelibrary.wiley.com [accp1.onlinelibrary.wiley.com]
- 6. avmajournals.avma.org [avmajournals.avma.org]
- 7. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synovial and systemic pharmacokinetics (PK) of triamcinolone acetonide (TA) following intra-articular (IA) injection of an extended-release microsphere-based formulation (FX006) or standard crystalline suspension in patients with knee osteoarthritis (OA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intraocular concentration and pharmacokinetics of triamcinolone acetonide after a single intravitreal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. Penetration, permeation, and absorption of triamcinolone acetonide in normal and psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Triamcinolone Cream (Triamcinolone Acetonide Cream): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Percutaneous absorption of topically applied triamcinolone in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic evaluation of triamcinolone acetonide after intravenous, oral, and inhaled administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A pharmacokinetic study to evaluate the absolute bioavailability of triamcinolone acetonide following inhalation administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Triamcinolone - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. endocrine-abstracts.org [endocrine-abstracts.org]
- 19. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Metabolism of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics of intra-articular, intravenous, and intramuscular administration of triamcinolone acetonide and its effect on endogenous plasma hydrocortisone and cortisone concentrations in horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. madbarn.com [madbarn.com]
- 25. Pharmacokinetics of triamcinolone acetonide following intramuscular and intra-articular administration to exercised Thoroughbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. avmajournals.avma.org [avmajournals.avma.org]
The Role of 21-Carboxylic Acid Triamcinolone Acetonide in Drug Metabolism Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide is a potent synthetic corticosteroid widely used for its anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for optimizing its therapeutic use and ensuring patient safety. One of the principal metabolites of triamcinolone acetonide is 21-carboxylic acid triamcinolone acetonide. This technical guide provides an in-depth overview of the role of this metabolite in drug metabolism studies, summarizing key quantitative data, detailing experimental protocols, and visualizing metabolic pathways and experimental workflows.
Metabolic Pathway of Triamcinolone Acetonide
Following administration, triamcinolone acetonide undergoes extensive metabolism, primarily in the liver. The biotransformation involves oxidation reactions mediated by cytochrome P450 (CYP) enzymes, particularly the CYP3A subfamily.[1] This process leads to the formation of several metabolites, with this compound being one of the three principal metabolites identified in plasma, urine, and feces.[2] The other major metabolites include 6β-hydroxy triamcinolone acetonide and 6β-hydroxy-21-oic triamcinolone acetonide.[2] The formation of these metabolites is a critical step in the detoxification and elimination of the parent drug from the body.
Metabolic conversion of Triamcinolone Acetonide.
Quantitative Analysis of Triamcinolone Acetonide and its Metabolites
The quantification of triamcinolone acetonide and its metabolites in biological matrices is essential for pharmacokinetic and metabolism studies. While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize available data for the parent drug and its major metabolite, 6β-hydroxy triamcinolone acetonide, which can serve as a reference for the type of data required for a comprehensive metabolic profile.
Table 1: Urinary Concentrations of Triamcinolone Acetonide and 6β-hydroxy triamcinolone acetonide after a Single Intramuscular Injection in Healthy Volunteers
| Time Point | Triamcinolone Acetonide (ng/mL) | 6β-hydroxy triamcinolone acetonide (ng/mL) |
| 24 hours | 1.89 - 29.63 | 2.16 - 145.30 |
| 48 hours | Not Reported | Not Reported |
| 72 hours | Not Reported | Not Reported |
Data from a study involving male and female volunteers.[3]
Table 2: Pharmacokinetic Parameters of Triamcinolone Acetonide in Healthy Volunteers after a Single Intramuscular Injection (80 mg)
| Parameter | Value (Test Formulation) | Value (Reference Formulation) |
| Cmax (ng/mL) | 8.616 ± 1.232 | 8.285 ± 1.218 |
| Tmax (h) | 1.833 ± 0.243 | 1.861 ± 0.230 |
| t1/2 (h) | 181.249 ± 78.585 | 201.782 ± 83.551 |
| AUC0-720 (ng·h/mL) | 835.642 ± 297.209 | 830.684 ± 331.168 |
| AUC0-∞ (ng·h/mL) | 991.859 ± 355.939 | 1018.665 ± 420.769 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Elimination half-life; AUC: Area under the concentration-time curve.[4]
Experimental Protocols
In Vivo Human Metabolism Study
A definitive human metabolism study is crucial for elucidating the complete metabolic profile of triamcinolone acetonide. A mass balance study using radiolabeled [14C]-triamcinolone acetonide is the gold standard.
Objective: To characterize the absorption, metabolism, and excretion of triamcinolone acetonide and identify its major metabolites, including this compound, in humans.
Methodology:
-
Subject Recruitment: A cohort of healthy male subjects is typically recruited.[2]
-
Dosing: A single oral dose of [14C]-triamcinolone acetonide is administered.[2]
-
Sample Collection: Plasma, urine, and fecal samples are collected at predetermined time points post-dose.[2]
-
Sample Analysis:
-
Total radioactivity in all samples is measured using liquid scintillation counting.
-
Metabolite profiling is performed using high-performance liquid chromatography (HPLC) with radiochemical detection.[5]
-
Metabolite identification is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8]
-
Workflow for an in vivo human metabolism study.
In Vitro Metabolism Study using Human Liver Microsomes
In vitro studies using human liver microsomes are instrumental in identifying the enzymes responsible for drug metabolism and for generating metabolites for further characterization.
Objective: To investigate the metabolism of triamcinolone acetonide in human liver microsomes and identify the resulting metabolites, including this compound.
Methodology:
-
Materials: Pooled human liver microsomes, triamcinolone acetonide, NADPH regenerating system, and appropriate buffers.
-
Incubation:
-
Triamcinolone acetonide is incubated with human liver microsomes in the presence of an NADPH regenerating system at 37°C.
-
Control incubations without the NADPH regenerating system are included to assess non-NADPH dependent degradation.
-
-
Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The supernatant is analyzed by LC-MS/MS to identify and quantify the parent drug and its metabolites.[1]
Workflow for an in vitro metabolism study.
Analytical Method: UPLC-ESI-MS/MS for Quantification in Human Plasma
A sensitive and specific analytical method is required for the accurate quantification of triamcinolone acetonide and its metabolites in biological samples.
Objective: To develop and validate a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide and its metabolites in human plasma.
Methodology:
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
Conclusion and Future Directions
This compound is a principal metabolite of triamcinolone acetonide, playing a significant role in its metabolic clearance. While its presence has been confirmed in various biological matrices, detailed quantitative data and pharmacokinetic parameters remain to be fully elucidated. The experimental protocols outlined in this guide provide a framework for conducting the necessary in vivo and in vitro studies to generate this critical information. Future research should focus on obtaining precise quantitative data for this compound to build a complete pharmacokinetic and metabolic profile of triamcinolone acetonide. This will ultimately contribute to a better understanding of its disposition in the body and aid in the development of safer and more effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Resolution and Quantitation of Triamcinolone Acetonide and Its Coformulated Drug in the Presence of Its Impurities and Degradation Products by HPTLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration. | Sigma-Aldrich [merckmillipore.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
The Central Role of 21-Carboxylic Acid Triamcinolone Acetonide in the Metabolism of Triamcinolone Acetonide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triamcinolone acetonide, a potent synthetic corticosteroid, is widely utilized for its anti-inflammatory and immunosuppressive properties. A thorough understanding of its metabolic fate is paramount for optimizing its therapeutic efficacy and safety profile. This technical guide provides an in-depth exploration of 21-carboxylic acid triamcinolone acetonide, a major metabolite formed from the parent compound. This document will detail the metabolic pathways, present quantitative data, and provide comprehensive experimental protocols for the analysis of this key metabolite.
Metabolic Pathway of Triamcinolone Acetonide
The biotransformation of triamcinolone acetonide is an extensive process, particularly following oral administration, with a significant portion of the parent compound being converted to various metabolites.[1] The primary enzyme responsible for this metabolism is Cytochrome P450 3A4 (CYP3A4), located predominantly in the liver.[2][3][4] One of the principal metabolic pathways involves the oxidation of the C-21 hydroxyl group of triamcinolone acetonide, leading to the formation of this compound. This, along with 6β-hydroxylation, represents a key step in the deactivation and subsequent elimination of the drug.[1]
The metabolic conversion of triamcinolone acetonide to its 21-carboxylic acid derivative is a critical step in its detoxification and excretion. This process, mediated by CYP3A4, transforms the potent corticosteroid into a more water-soluble and pharmacologically less active compound, facilitating its removal from the body.[1]
Caption: Metabolic conversion of Triamcinolone Acetonide.
Quantitative Data
Following oral administration of radiolabeled triamcinolone acetonide, extensive presystemic metabolism occurs, with only a small fraction of the total plasma radioactivity attributed to the parent compound.[1] Three principal metabolites have been identified in plasma, urine, and feces: 6β-hydroxy triamcinolone, this compound, and 6β-hydroxy-21-oic triamcinolone acetonide.[1] While specific percentages of each metabolite are not consistently reported across studies, the formation of the 21-carboxylic acid derivative is a significant route of elimination.
| Parameter | Value | Reference |
| Major Metabolites Identified | 6β-hydroxy triamcinolone, this compound, 6β-hydroxy-21-oic triamcinolone acetonide | [1] |
| Primary Metabolizing Enzyme | Cytochrome P450 3A4 (CYP3A4) | [2][3][4] |
| Pharmacological Activity of Metabolites | Failed to show concentration-dependent effects in in-vitro anti-inflammatory models | [1] |
Experimental Protocols
In Vitro Metabolism of Triamcinolone Acetonide using Human Liver Microsomes
This protocol outlines a general procedure for the in vitro investigation of triamcinolone acetonide metabolism to form this compound using human liver microsomes (HLMs).
Caption: In Vitro Metabolism Experimental Workflow.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of triamcinolone acetonide in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Prepare a solution of NADPH (e.g., 20 mM in phosphate buffer).
-
Obtain pooled human liver microsomes (commercially available).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (final protein concentration typically 0.5-1 mg/mL), and triamcinolone acetonide (final substrate concentration typically 1-10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile (typically 2 volumes).
-
Vortex the mixture to precipitate the microsomal proteins.
-
Centrifuge the samples (e.g., at 10,000 x g for 10 minutes at 4°C).
-
Transfer the supernatant to a new tube for analysis.
-
LC-MS/MS Analysis for the Quantification of this compound
This protocol provides a general framework for the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound.
Methodology:
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm) is suitable for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode should be optimized.
-
Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined.
-
Note: The exact m/z transitions will need to be determined empirically using a reference standard of this compound.
-
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for the analyte and internal standard to achieve maximum sensitivity.
-
-
Quantification:
-
A calibration curve should be prepared using a certified reference standard of this compound in the appropriate matrix (e.g., quenched microsomal matrix, plasma, or urine).
-
An appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound) should be used to correct for matrix effects and variations in instrument response.
-
Conclusion
This compound is a major metabolite of triamcinolone acetonide, formed through CYP3A4-mediated oxidation. Its formation represents a key step in the pharmacological deactivation and elimination of the parent drug. The experimental protocols provided in this guide offer a robust framework for researchers to investigate the in vitro metabolism of triamcinolone acetonide and to accurately quantify the formation of its 21-carboxylic acid derivative. A thorough understanding of these metabolic pathways is essential for the continued development and safe use of triamcinolone acetonide in clinical practice.
References
- 1. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 21-Carboxylic Acid Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the analytical detection of 21-carboxylic acid triamcinolone acetonide, a primary metabolite of the synthetic corticosteroid, triamcinolone acetonide. The methodologies described herein are based on ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), a highly sensitive and specific technique for the quantification of drug metabolites in biological matrices.
Introduction
Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory conditions. Its metabolism in the body leads to the formation of several metabolites, with this compound being a significant product of biotransformation.[1] Accurate and reliable quantification of this metabolite is crucial for pharmacokinetic studies, drug metabolism research, and in the development of new drug formulations. This document outlines a proposed UPLC-MS/MS method for the determination of this compound in biological samples such as urine and plasma.
Biotransformation of Triamcinolone Acetonide
The metabolic conversion of triamcinolone acetonide to its 21-carboxylic acid derivative involves the oxidation of the C21-hydroxyl group. This biotransformation is a key pathway in the clearance of the parent drug.[1] Other metabolic routes include 6β-hydroxylation.[1] A simplified schematic of this metabolic pathway is presented below.
Proposed Analytical Method: UPLC-MS/MS
The following protocol describes a proposed method for the quantitative analysis of this compound. As a specific validated method for this metabolite is not widely published, this protocol is adapted from established methods for triamcinolone acetonide and other corticosteroid metabolites.
Experimental Workflow
The overall workflow for the analysis is depicted in the following diagram.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is designed for the extraction of acidic metabolites from a urine matrix.
Materials:
-
Urine sample
-
Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of the analyte)
-
Phosphate buffer (pH 6.0)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Mixed-mode anion exchange SPE cartridges
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 4000 rpm for 10 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add 50 µL of the internal standard solution.
-
Add 1 mL of phosphate buffer and vortex for 30 seconds.
-
Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for UPLC-MS/MS analysis.
UPLC-MS/MS Conditions
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flows: Optimized for the specific instrument
-
Multiple Reaction Monitoring (MRM) Transitions (Proposed):
-
The exact MRM transitions for this compound would need to be determined experimentally by infusing a standard of the compound. Based on the structure (molecular weight of approximately 448.45 g/mol ), a plausible precursor ion ([M+H]⁺) would be m/z 449.2. Product ions would likely result from the loss of water, formic acid, and fragmentation of the acetonide group.
-
Quantitative Data Summary (Target Parameters)
The following table summarizes the target validation parameters for a robust and reliable UPLC-MS/MS method for the quantification of this compound. These values are based on typical performance characteristics for similar bioanalytical assays and should be experimentally verified during method validation.
| Parameter | Target Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
| Matrix Effect | Within acceptable limits (e.g., 85-115%) |
| Recovery | Consistent and reproducible |
Conclusion
The proposed UPLC-MS/MS method provides a framework for the sensitive and specific quantification of this compound in biological matrices. The detailed sample preparation protocol and optimized instrumental parameters are designed to achieve reliable and reproducible results, which are essential for advancing research and development in the pharmaceutical sciences. It is imperative that this proposed method be fully validated according to regulatory guidelines before its implementation for routine analysis.
References
Application Note: High-Throughput Quantification of Triamcinolone Acetonide in Human Plasma using UPLC-ESI-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust UPLC-ESI-MS/MS method for the quantitative analysis of triamcinolone acetonide in human plasma. The method utilizes a simple and efficient liquid-liquid extraction procedure for sample preparation, followed by rapid chromatographic separation on a C18 reversed-phase column. Detection is achieved using a tandem mass spectrometer operating in the positive electrospray ionization mode with multiple reaction monitoring. This method is highly suitable for pharmacokinetic studies and therapeutic drug monitoring, offering excellent accuracy, precision, and a low limit of quantification.
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic assessments and to ensure safety and efficacy in clinical applications.[1][2][3][4] This application note details a validated UPLC-ESI-MS/MS method that provides a reliable and high-throughput solution for the bioanalysis of triamcinolone acetonide in human plasma.
Experimental
Materials and Reagents
-
Triamcinolone Acetonide (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Human Plasma (K2-EDTA)
Instrumentation
An ACQUITY UPLC™ system coupled to a Micromass® Quattro Premier XE tandem mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.[1][3] Data acquisition and processing were performed using Masslynx version 4.1 software.[1][3]
Sample Preparation Protocol
A liquid-liquid extraction method was employed for the extraction of triamcinolone acetonide and the internal standard from human plasma.[1][2][3]
-
To 500 µL of human plasma in a microcentrifuge tube, add 50 µL of the internal standard solution (Cortisone Acetate, 500 ng/mL).
-
Vortex the mixture for 1 minute.
-
Add 3 mL of a pre-mixed solution of ethyl acetate and n-hexane (4:1, v/v).[1][2][3]
-
Vortex for an additional 3 minutes.
-
Centrifuge the sample at 4000 rpm for 10 minutes.[1]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute and transfer to an autosampler vial for injection.
Chromatographic and Mass Spectrometric Conditions
The following tables summarize the UPLC and MS/MS parameters used for the analysis.
Table 1: UPLC Parameters
| Parameter | Value |
| Column | ACQUITY™ BEH C18 (50 x 2.1 mm, 1.7 µm)[1][3] |
| Mobile Phase | Acetonitrile/Water with 1% Formic Acid (55:45, v/v)[1][2][3] |
| Flow Rate | 0.2 mL/min[1][3] |
| Column Temperature | 40°C[1][3] |
| Injection Volume | 10 µL |
| Run Time | 2.0 minutes |
Table 2: MS/MS Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[2] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Triamcinolone Acetonide) | m/z 435.4 → 397.3[1][2][3][4] |
| MRM Transition (Cortisone Acetate - IS) | m/z 403.4 → 163.1[1][2][3][4] |
| Spray Voltage | 3000 V[2] |
| Capillary Temperature | 350°C[2] |
Results and Discussion
The developed UPLC-ESI-MS/MS method demonstrated excellent performance for the quantification of triamcinolone acetonide in human plasma.
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation. The key validation parameters are summarized below.
Table 3: Method Validation Summary
| Parameter | Result |
| Linearity Range | 0.53 – 21.20 ng/mL[1][2][3][4] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL[1][2][3][4] |
| Intra-day Precision (%CV) | 3.007% to 9.960%[1][2][3][4] |
| Inter-day Precision (%CV) | 3.528% to 11.26%[1][2][3][4] |
| Intra-day Accuracy (% Bias) | -6.577% to -1.962%[1][2][3][4] |
| Inter-day Accuracy (% Bias) | -3.371% to 0.348%[1][2][3][4] |
| Extraction Recovery | Met acceptance criteria[1][2][4] |
| Matrix Effect | Met acceptance criteria[1][2][4] |
| Stability | Met acceptance criteria[1][2][4] |
Conclusion
The UPLC-ESI-MS/MS method described in this application note is rapid, sensitive, and reliable for the determination of triamcinolone acetonide in human plasma. The simple sample preparation and short chromatographic run time make it suitable for high-throughput analysis in a regulated bioanalytical laboratory.
Detailed Protocols
Protocol 1: Preparation of Standard and Quality Control (QC) Samples
-
Primary Stock Solutions: Prepare individual stock solutions of triamcinolone acetonide and cortisone acetate in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of triamcinolone acetonide by serial dilution of the primary stock solution with a 50:50 mixture of methanol and water.
-
Internal Standard Working Solution: Prepare a working solution of cortisone acetate at a concentration of 500 ng/mL by diluting the primary stock solution with a 50:50 mixture of methanol and water.
-
Calibration Curve Standards: Prepare calibration standards by spiking appropriate amounts of the working standard solutions into blank human plasma to achieve concentrations over the desired range (e.g., 0.53 to 21.20 ng/mL).
-
Quality Control Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma in the same manner as the calibration standards.
Protocol 2: Bioanalytical Method Validation
Perform a full validation of the bioanalytical method to assess the following parameters:
-
Selectivity and Specificity: Analyze at least six different lots of blank human plasma to ensure no significant interference at the retention times of triamcinolone acetonide and the internal standard.
-
Linearity: Analyze calibration curves on at least three separate days to demonstrate the linear relationship between analyte concentration and detector response.
-
Accuracy and Precision: Analyze replicate QC samples at low, medium, and high concentrations on three different days to determine the intra- and inter-day accuracy and precision.
-
Lower Limit of Quantification (LLOQ): Determine the lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
-
Extraction Recovery: Compare the analyte response from extracted plasma samples to the response from unextracted standards to determine the efficiency of the extraction process.
-
Matrix Effect: Evaluate the effect of the plasma matrix on the ionization of the analyte and internal standard by comparing the response in post-extraction spiked plasma with the response in a neat solution.
-
Stability: Assess the stability of triamcinolone acetonide in human plasma under various conditions, including short-term bench-top, long-term freezer storage, and freeze-thaw cycles.
Visualizations
Caption: Experimental workflow for UPLC-ESI-MS/MS analysis.
Caption: Bioanalytical method validation parameters.
References
- 1. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Estimation of Triamcinolone Acetonide by RP-HPLC
Introduction
Triamcinolone acetonide is a synthetic corticosteroid used to treat various skin conditions, inflammatory and allergic disorders. Its chemical designation is 9-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione cyclic 16,17-acetal with acetone. Accurate and precise quantification of triamcinolone acetonide in pharmaceutical formulations is crucial for ensuring its safety and efficacy. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used analytical technique for this purpose due to its high specificity, sensitivity, and accuracy. This document provides a comprehensive guide to developing and validating an RP-HPLC method for the estimation of triamcinolone acetonide.
Physicochemical Properties of Triamcinolone Acetonide
A thorough understanding of the physicochemical properties of triamcinolone acetonide is fundamental for the development of a robust RP-HPLC method.
| Property | Value | Reference |
| Molecular Formula | C24H31FO6 | [1][2] |
| Molecular Weight | 434.5 g/mol | [1][2] |
| Appearance | White or almost white crystalline powder | [2] |
| Solubility | Practically insoluble in water; moderately soluble in alcohol, acetone, and chloroform; very soluble in absolute alcohol and methanol. Soluble in organic solvents like ethanol, DMSO, and dimethyl formamide (DMF). | [1][2][3] |
| UV Absorption Maximum (λmax) | Approximately 240 nm | [1][4] |
Experimental Protocols
The following protocols outline the steps for developing and validating an RP-HPLC method for the estimation of triamcinolone acetonide in a pharmaceutical dosage form, such as an injectable suspension.
1. Materials and Reagents
-
Triamcinolone acetonide reference standard
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Triethylamine (HPLC grade)
-
HPLC grade water
-
0.45 µm membrane filters
-
Pharmaceutical dosage form of triamcinolone acetonide
2. Chromatographic Conditions
The selection of appropriate chromatographic conditions is critical for achieving optimal separation and quantification. Based on a review of established methods, the following conditions are recommended as a starting point for method development.
| Parameter | Recommended Condition 1 | Recommended Condition 2 | Recommended Condition 3 |
| Column | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) | Inertsil ODS 3V (150 x 4.6mm, 5 µm) | X-bridge phenyl column (150 x 4.6 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile: 0.05 M Phosphate buffer (pH 6.8 with 0.1% Triethylamine) (55:45 v/v) | Water: Acetonitrile (60:40 v/v) | Acetonitrile: Octane sulphonic acid buffer (pH 2.5) (50:50 v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 238 nm | 254 nm | 235 nm |
| Injection Volume | 20 µL | 20 µL | 10 µL |
| Column Temperature | Ambient | Ambient | Ambient |
3. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of triamcinolone acetonide reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., methanol or mobile phase) and make up to the volume.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.
-
Sample Preparation (from injectable suspension): Take a volume of the injectable suspension equivalent to 10 mg of triamcinolone acetonide and transfer it to a 10 mL volumetric flask. Add a suitable diluent, sonicate for 15 minutes to ensure complete dissolution, and then make up to the volume. Filter the solution through a 0.45 µm membrane filter before injection.
4. Method Validation Protocol
The developed RP-HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5][6]
-
Specificity: The specificity of the method should be assessed by injecting the blank (diluent), placebo solution, and the standard solution of triamcinolone acetonide. There should be no interfering peaks at the retention time of triamcinolone acetonide.
-
Linearity: Inject the prepared working standard solutions in the concentration range of 10-50 µg/mL. Plot a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be greater than 0.999.
-
Accuracy (% Recovery): The accuracy of the method should be determined by the recovery studies. A known amount of the standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery should be within the range of 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicates of the same sample solution on the same day. The percentage relative standard deviation (%RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or using different equipment. The %RSD should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 × (σ/S)
-
LOQ = 10 × (σ/S) (where σ = standard deviation of the response, S = slope of the calibration curve)
-
-
Robustness: The robustness of the method should be evaluated by introducing small, deliberate variations in the method parameters such as flow rate (±0.2 mL/min), mobile phase composition (±2%), and detection wavelength (±2 nm). The system suitability parameters should remain within the acceptable limits.[6]
-
System Suitability: Before performing the analysis, the suitability of the chromatographic system should be checked. This includes parameters like theoretical plates, tailing factor, and %RSD of replicate injections of the standard solution.
Experimental Workflow and Logic Diagram
Caption: Workflow for RP-HPLC method development and validation of triamcinolone acetonide.
Data Presentation
The quantitative data generated during method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Linearity Data of Triamcinolone Acetonide
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | [Insert Mean Peak Area] |
| 20 | [Insert Mean Peak Area] |
| 30 | [Insert Mean Peak Area] |
| 40 | [Insert Mean Peak Area] |
| 50 | [Insert Mean Peak Area] |
| Correlation Coefficient (r²) | [Insert Value] |
Table 2: Accuracy (% Recovery) Data
| % Concentration Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | [Insert Value] | [Insert Value] | [Insert Value] |
| 100% | [Insert Value] | [Insert Value] | [Insert Value] |
| 120% | [Insert Value] | [Insert Value] | [Insert Value] |
| Mean % Recovery | [Insert Value] |
Table 3: Precision Data
| Parameter | % RSD (n=6) |
| Repeatability (Intra-day) | [Insert Value] |
| Intermediate Precision (Inter-day) | [Insert Value] |
Table 4: LOD and LOQ
| Parameter | Concentration (µg/mL) |
| Limit of Detection (LOD) | [Insert Value] |
| Limit of Quantitation (LOQ) | [Insert Value] |
Table 5: Robustness Data
| Parameter Variation | System Suitability Parameter | % RSD |
| Flow Rate (0.8 mL/min) | [e.g., Tailing Factor] | [Insert Value] |
| Flow Rate (1.2 mL/min) | [e.g., Tailing Factor] | [Insert Value] |
| Mobile Phase (-2% Acetonitrile) | [e.g., Retention Time] | [Insert Value] |
| Mobile Phase (+2% Acetonitrile) | [e.g., Retention Time] | [Insert Value] |
The described RP-HPLC method provides a reliable and robust approach for the estimation of triamcinolone acetonide in pharmaceutical formulations. The detailed protocols for method development and validation ensure that the method is accurate, precise, and specific for its intended use. The provided workflow and data presentation tables serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the quality control and analysis of triamcinolone acetonide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. guinama.com [guinama.com]
- 3. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a simple method for the determination of triamcinolone acetonide in nasal spray - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide [sitem.herts.ac.uk]
Application Note: Quantification of 21-Carboxylic Acid Triamcinolone Acetonide in Human Urine using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Triamcinolone acetonide is a potent synthetic glucocorticoid used to treat a variety of inflammatory conditions. Monitoring its metabolism is crucial in both clinical and research settings, particularly in fields like endocrinology, sports medicine, and pharmaceutical drug development. Upon administration, triamcinolone acetonide is metabolized in the body into several byproducts. One of the principal metabolites identified in plasma, urine, and feces is 21-carboxylic acid triamcinolone acetonide.[1] This metabolite, along with others such as 6β-hydroxy triamcinolone, serves as a key biomarker for assessing the absorption, metabolism, and disposition of the parent drug.[1] This application note provides a detailed protocol for the quantitative analysis of this compound in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle
This method quantifies this compound in urine. The workflow involves enzymatic hydrolysis to deconjugate the metabolite, followed by solid-phase extraction (SPE) for sample cleanup and concentration. The extracted analyte is then separated and detected by LC-MS/MS. This technique offers high sensitivity and specificity, which is essential for accurate biomarker quantification.
Metabolic Pathway
The biotransformation of triamcinolone acetonide is extensive, with the formation of several metabolites. The conversion to this compound is a significant metabolic route.
Metabolic conversion of Triamcinolone Acetonide.
Experimental Protocol
This protocol is a composite of established methods for the analysis of corticosteroids in urine.
Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (e.g., d5-21-Carboxylic Acid Triamcinolone Acetonide)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Phosphate buffer (0.8 M, pH 7.0)
-
Potassium carbonate/potassium bicarbonate buffer (20%, 1:1 v/v)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
Sample Preparation
The experimental workflow for sample preparation is outlined below.
Urine sample preparation workflow.
-
Sample Collection: Collect 24-hour or spot urine samples in sterile containers. Store at -20°C until analysis.
-
Internal Standard Spiking: To 2 mL of urine, add a known concentration of the stable isotope-labeled internal standard.
-
Enzymatic Hydrolysis: Add 1 mL of 0.8 M phosphate buffer (pH 7.0) and 25 µL of β-glucuronidase/arylsulfatase solution. Vortex and incubate at 50°C for 1 hour to deconjugate the steroids.
-
Reaction Termination: Stop the hydrolysis by adding 750 µL of 20% K2CO3/KHCO3 buffer.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the hydrolyzed urine sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove interfering substances.
-
Elute the analyte with 2 x 1 mL of methanol into a clean collection tube.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
The following are suggested starting conditions and may require optimization.
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | To be determined by infusion of the this compound standard. |
| Product Ions (m/z) | To be determined by fragmentation of the precursor ion. |
| Collision Energy | Optimize for each transition. |
Data and Performance Characteristics
The following table summarizes representative performance characteristics for the analysis of triamcinolone acetonide and its metabolites in urine, which can be used as a benchmark for method validation. Specific values for this compound should be established during in-house validation.
| Parameter | Expected Performance (for Triamcinolone Acetonide and its metabolites) |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Recovery | 85 - 115% |
| Precision (%RSD) | < 15% |
| Accuracy (%Bias) | ± 15% |
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in human urine. This biomarker is essential for understanding the pharmacokinetics and metabolism of triamcinolone acetonide. The protocol and performance characteristics outlined in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals.
References
In Vitro Metabolism of Triamcinolone Acetonide in Liver Microsomes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to studying the in vitro metabolism of the synthetic corticosteroid, triamcinolone acetonide, using liver microsomes. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the metabolic pathways and experimental workflows.
Introduction
Triamcinolone acetonide is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. The primary site of metabolism for triamcinolone acetonide is the liver, where it is biotransformed by cytochrome P450 (CYP) enzymes. In vitro studies using liver microsomes are a standard method for elucidating the metabolic pathways and enzymatic kinetics of xenobiotics.
Metabolic Pathways of Triamcinolone Acetonide
The metabolism of triamcinolone acetonide is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme . This can be inhibited by potent CYP3A4 inhibitors, such as certain antiretroviral drugs, leading to potential drug-drug interactions.[1] The main metabolic transformations involve oxidation reactions.
The principal metabolites of triamcinolone acetonide that have been identified are:
-
6β-hydroxy triamcinolone acetonide
-
21-carboxylic acid triamcinolone acetonide
-
6β-hydroxy-21-oic triamcinolone acetonide
Other minor metabolites may also be formed through processes such as oxidation of the 11-hydroxyl group and reduction of the Δ(4) double bond.[2]
Quantitative Data
Table 1: Kinetic Parameters for the 6β-hydroxylation of Steroids by CYP3A4 in Human Liver Microsomes
| Substrate | Metabolite | Km (µM) | Vmax (pmol/min/pmol CYP3A4) | Reference |
| Testosterone | 6β-hydroxytestosterone | 23.2 - 40.0 | 31.1 - 44.2 | [3] |
| Cortisol | 6β-hydroxycortisol | 148 ± 25 | 27 ± 2 | [4] |
| Progesterone | 6β-hydroxyprogesterone | ~2x that of CYP3A4 for testosterone | Lower than testosterone | [5] |
| Dexamethasone | 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 (pmol/min/mg protein) | [6] |
Note: The Vmax for dexamethasone is reported in different units. Researchers should aim to determine the specific Km and Vmax values for triamcinolone acetonide metabolism through experimental investigation.
Experimental Protocols
This section provides detailed protocols for conducting in vitro metabolism studies of triamcinolone acetonide using human liver microsomes.
Protocol 1: Determination of Metabolic Stability
This protocol aims to determine the rate at which triamcinolone acetonide is metabolized by liver microsomes.
Materials and Reagents:
-
Triamcinolone acetonide
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
100 mM Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) or other suitable organic solvent for quenching the reaction
-
Internal standard (IS) for quantitative analysis (e.g., a structurally similar corticosteroid not present in the sample)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of triamcinolone acetonide in a suitable solvent (e.g., DMSO or acetonitrile). The final concentration of the organic solvent in the incubation mixture should be less than 1%.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of phosphate buffer (pH 7.4), human liver microsomes (typically 0.2-1.0 mg/mL protein concentration), and triamcinolone acetonide (a range of concentrations, e.g., 1-50 µM, should be tested) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the incubation mixture.
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing the internal standard to the collected aliquots.
-
Vortex the samples vigorously to precipitate the proteins.
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Analysis:
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of triamcinolone acetonide at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining triamcinolone acetonide against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) / (microsomal protein concentration).
Protocol 2: Metabolite Identification and Profiling
This protocol focuses on identifying the metabolites of triamcinolone acetonide formed in the incubation.
Procedure:
Follow the same incubation and sample preparation steps as in Protocol 1. The analysis will differ in that the LC-MS/MS method will be configured for the detection of potential metabolites.
Analysis:
-
Use a high-resolution mass spectrometer to obtain accurate mass data for potential metabolites.
-
Employ tandem mass spectrometry (MS/MS) to fragment the parent ions and obtain structural information for metabolite identification.
-
Compare the retention times and mass spectra of the detected metabolites with those of authentic reference standards, if available.
Protocol 3: Enzyme Kinetic Analysis (Determination of Km and Vmax)
This protocol is designed to determine the Michaelis-Menten kinetic parameters for the formation of the major metabolites.
Procedure:
-
Incubation:
-
Set up a series of incubations with a fixed concentration of human liver microsomes and varying concentrations of triamcinolone acetonide (e.g., from 0.1 to 100 µM).
-
Ensure the incubation time is within the linear range of metabolite formation, as determined from preliminary experiments.
-
Initiate the reaction with NADPH and terminate it after a fixed time.
-
-
Sample Preparation and Analysis:
-
Prepare the samples as described in Protocol 1.
-
Quantify the formation of the specific metabolite of interest (e.g., 6β-hydroxy triamcinolone acetonide) using a validated LC-MS/MS method with a standard curve prepared from the authentic metabolite standard.
-
Data Analysis:
-
Plot the rate of metabolite formation (V) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation: V = (Vmax * [S]) / (Km + [S]) using non-linear regression analysis to determine the Km and Vmax values.
Analytical Method: UPLC-MS/MS
A sensitive and specific Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is recommended for the analysis of triamcinolone acetonide and its metabolites.
Table 2: Example UPLC-MS/MS Parameters for Triamcinolone Acetonide Analysis
| Parameter | Condition |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate the parent drug from its metabolites |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Triamcinolone Acetonide: m/z 435.4 → 397.3[7] |
| 6β-hydroxy triamcinolone acetonide: (To be determined based on standard) | |
| Collision Energy | Optimized for each transition |
| Dwell Time | Optimized for the number of analytes |
Note: These parameters should be optimized for the specific instrument and analytes being investigated.
Sample Preparation from Microsomal Matrix
A liquid-liquid extraction (LLE) or protein precipitation followed by solid-phase extraction (SPE) can be used to extract triamcinolone acetonide and its metabolites from the incubation mixture.
Example Liquid-Liquid Extraction Protocol:
-
To the terminated incubation sample, add a water-immiscible organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane).[7]
-
Vortex vigorously for several minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Carefully transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the in vitro metabolism of triamcinolone acetonide in human liver microsomes. By following these guidelines, researchers can effectively characterize the metabolic pathways, determine metabolic stability, and identify the enzymes involved in the biotransformation of this important corticosteroid. Such studies are integral to the drug development process, providing critical data for safety and efficacy assessments.
References
- 1. Triamcinolone acetonide induced secondary adrenal insufficiency related to impaired CYP3A4 metabolism by coadministration of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics of testosterone 6beta-hydroxylation in the reconstituted system with similar ratios of purified CYP3A4, NADPH-cytochrome p450 oxidoreductase and cytochrome B5 to human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of Steroid Hormone Hydroxylations by and Docking to Human Cytochromes P450 3A4 and 3A5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 21-Carboxylic Acid Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Introduction
21-carboxylic acid triamcinolone acetonide is a primary metabolite of triamcinolone acetonide, a potent synthetic corticosteroid used in the treatment of various inflammatory conditions. The monitoring of this metabolite in biological matrices such as plasma and urine is crucial for pharmacokinetic, metabolic, and anti-doping studies. This document provides detailed application notes and protocols for the sample preparation and analysis of this compound. The methodologies described are based on established techniques for the extraction and quantification of corticosteroids and their metabolites from biological fluids.
Analytical Overview
The analysis of this compound typically involves sample preparation to isolate the analyte from the complex biological matrix, followed by sensitive detection using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The sample preparation stage is critical for removing interferences and concentrating the analyte to achieve the required sensitivity.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be a starting point for method development and validation in your laboratory.
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Urine
This protocol is adapted from established methods for the extraction of acidic drugs from urine.[1]
1. Sample Pre-treatment (Hydrolysis of Glucuronide Conjugates - Optional):
-
To a 2 mL urine sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Add 1 mL of phosphate buffer (0.8 M, pH 7.0).[1]
-
Add 25 µL of β-glucuronidase from E. coli.[1]
-
Vortex the mixture vigorously.
-
Incubate at 50°C for 1 hour to ensure enzymatic hydrolysis of any glucuronidated metabolites.[1]
2. pH Adjustment and Extraction:
-
After hydrolysis, acidify the sample to a pH of approximately 4.5. This is a critical step to ensure the carboxylic acid is in its neutral form, facilitating its extraction into an organic solvent.[1]
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and n-hexane (4:1, v/v)).[2]
-
Vortex the mixture for 15 minutes to ensure thorough extraction.[1]
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.[2]
3. Evaporation and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase used for LC-MS/MS analysis.[1]
-
Vortex briefly to dissolve the residue.
-
The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma
This protocol is a general guideline for the extraction of acidic metabolites from plasma using a polymeric reversed-phase SPE sorbent.
1. Sample Pre-treatment:
-
To 500 µL of plasma, add an appropriate internal standard.
-
Add 50 µL of 40% acetonitrile in water and vortex for 1 minute.[2] This step aids in protein precipitation.
2. SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.[3]
3. Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 2 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
A second wash with a non-polar solvent like hexane can be performed to remove lipids.
5. Elution:
-
Elute the analyte of interest with 2 mL of methanol or a mixture of methanol and a small amount of a basic modifier (e.g., ammonium hydroxide) to ensure the elution of the acidic analyte.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical quantitative data for the analysis of the parent compound, triamcinolone acetonide. While specific data for the 21-carboxylic acid metabolite is not widely published, these values can serve as a benchmark during method development and validation.
| Parameter | Value | Matrix | Reference |
| Linearity Range | 0.53–21.20 ng/mL | Human Plasma | [2] |
| Lower Limit of Quantification (LLOQ) | 0.53 ng/mL | Human Plasma | [2] |
| Intra-run Precision (%RSD) | 3.007% to 9.960% | Human Plasma | [2] |
| Inter-run Precision (%RSD) | 3.528% to 11.26% | Human Plasma | [2] |
| Intra-run Accuracy | -1.962% to -6.577% | Human Plasma | [2] |
| Inter-run Accuracy | -3.371% to 0.348% | Human Plasma | [2] |
| Extraction Recovery | 77.4% to 99.0% | Human Plasma | [2] |
| Matrix Effect | 95.8% to 101.1% | Human Plasma | [2] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the metabolic pathway of triamcinolone acetonide and a general experimental workflow for the analysis of its 21-carboxylic acid metabolite.
Caption: Metabolic conversion of Triamcinolone Acetonide.
Caption: General workflow for analysis.
References
Application Note: A Robust Protocol for Solid-Phase Extraction of Corticosteroids from Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the efficient extraction and purification of corticosteroids from biological matrices, such as plasma and urine, using solid-phase extraction (SPE). The presented methodology is crucial for obtaining clean extracts and enabling sensitive and accurate quantification by downstream analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]
Solid-phase extraction is a preferred method for sample preparation in corticosteroid analysis due to its ability to deliver cleaner extracts and achieve higher recovery rates compared to techniques like liquid-liquid extraction (LLE).[1][2][3] The selection of an appropriate SPE sorbent is critical, with reversed-phase materials like C18 and hydrophilic-lipophilic balanced (HLB) polymers being commonly employed for their effectiveness in retaining and isolating a broad range of corticosteroids.[2][4]
This protocol outlines a generalized procedure that can be adapted for specific corticosteroids and biological samples. It encompasses essential steps from sample pre-treatment to the final elution of the purified analytes.
Experimental Protocol
This protocol details a comprehensive procedure for the solid-phase extraction of corticosteroids from biological samples.
1. Sample Pre-treatment:
-
Plasma/Serum: To 200 µL of plasma or serum, add an appropriate internal standard.[1] For protein precipitation, add 200 µL of 0.1 M zinc sulfate in 50% methanol, vortex for 30 seconds, and then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.[1] Carefully transfer the supernatant to a clean tube for SPE.[1]
-
Urine: For the analysis of conjugated corticosteroids, an enzymatic hydrolysis step is necessary.[5] To 2 mL of urine, add an internal standard, 1 mL of 0.8 M phosphate buffer (pH 7.0), and 25 µL of β-glucuronidase.[5] Vortex the mixture and incubate at 50°C for 1 hour.[5] Stop the hydrolysis by adding 750 µL of a 20% K2CO3/KHCO3 (1:1) buffer to adjust the pH to approximately 9.[5]
2. Solid-Phase Extraction (SPE):
The following steps are performed using a C18 or HLB SPE cartridge on a vacuum manifold.[1][4]
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of water. Ensure the cartridge does not dry out between steps.[1]
-
Loading: Load the pre-treated sample supernatant onto the conditioned SPE cartridge. Apply a slow, consistent vacuum to allow the sample to pass through the sorbent at a rate of approximately 0.1 mL/min.[1][3]
-
Washing: To remove interfering substances, wash the cartridge. A common wash step involves passing a volume of 10% methanol through the cartridge.[6] For more complex matrices, a wash with a solvent like hexane can be beneficial.[3]
-
Elution: Elute the corticosteroids from the cartridge using an appropriate organic solvent. Methanol or acetonitrile are commonly used.[6][7] For example, pass 3 mL of pure methanol through the cartridge and collect the eluate.[6]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen.[5] Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase to be used for the LC-MS/MS analysis.[5]
Quantitative Data Summary
The following table summarizes the performance of SPE methods for the extraction of various corticosteroids from biological samples as reported in the literature.
| Corticosteroid | Biological Matrix | SPE Sorbent | Recovery (%) | LOQ (ng/mL) | LOD (pg/mL) | Reference |
| Aldosterone | Plasma | C18 | High | - | - | [1] |
| Cortisol | Urine | HLB | 99.5 - 114.2 | 5 | - | [4] |
| Cortisone | Urine | HLB | 98.7 - 103.0 | 5 | - | [4] |
| Corticosterone | Urine | HLB | 100.4 - 110.3 | 5 | - | [4] |
| Budesonide | Plasma | Not Specified | 88 - 107 (Accuracy) | 0.005 | 0.2 - 1 | [8] |
| Dexamethasone | Plasma | Not Specified | 88 - 107 (Accuracy) | 0.005 | 0.2 - 1 | [8] |
| Triamcinolone Acetonide | Plasma | Not Specified | 88 - 107 (Accuracy) | 0.005 | 0.2 - 1 | [8] |
| Prednisolone | Urine | C18 | >79 | - | - | [9] |
| Betamethasone | Urine | C18 | >79 | - | - | [9] |
Experimental Workflow Diagram
Caption: General workflow for solid-phase extraction of corticosteroids.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of steroids in songbird plasma and brain by coupling solid phase extraction to radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. pjsir.org [pjsir.org]
- 7. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 8. Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of corticosteroids in urine by HPLC and thermospray LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stripping Voltammetric Determination of Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative determination of triamcinolone acetonide (TAA) using stripping voltammetry. This electrochemical technique offers a sensitive, rapid, and cost-effective alternative to traditional chromatographic methods for the analysis of this synthetic corticosteroid in pharmaceutical formulations and biological matrices.
Introduction
Triamcinolone acetonide is a potent glucocorticoid used to treat a variety of inflammatory conditions. Accurate and sensitive quantification of TAA is crucial for quality control in pharmaceutical manufacturing and for pharmacokinetic studies in drug development. Stripping voltammetry, a highly sensitive electrochemical technique, is well-suited for this purpose due to its ability to preconcentrate the analyte onto the electrode surface before measurement, thereby enhancing the detection signal.
This note details two primary stripping voltammetric methods for TAA determination:
-
Adsorptive Cathodic Stripping Voltammetry (AdCSV) at a Hanging Mercury Drop Electrode (HMDE).
-
Adsorptive Stripping Voltammetry (AdSV) using a Glassy Carbon Electrode (GCE).
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the stripping voltammetric determination of triamcinolone acetonide using different techniques and electrodes.
Table 1: Quantitative Parameters for Stripping Voltammetric Determination of Triamcinolone Acetonide
| Parameter | Differential Pulse Stripping Voltammetry (DPSV) | Square Wave Stripping Voltammetry (SWSV) | Square Wave Adsorptive Cathodic Stripping Voltammetry (SWAdCSV) |
| Working Electrode | Glassy Carbon Electrode (GCE)[1][2] | Glassy Carbon Electrode (GCE)[1][2] | Hanging Mercury Drop Electrode (HMDE)[3] |
| Linear Range | 0.2 - 50 µg/mL[2] | 0.015 - 50 µg/mL[1] | 1 x 10⁻⁹ - 9 x 10⁻⁸ mol/L[3] |
| Limit of Detection (LOD) | 0.1 µg/mL[1][2] | 0.01 µg/mL[1][2] | 3 x 10⁻¹⁰ mol/L[3] |
| Limit of Quantification (LOQ) | Not Reported | Not Reported | 1 x 10⁻⁹ mol/L[3] |
| Reproducibility (RSD) | Not Reported | 2.8% (for 10 µg/mL)[1] | 0.51% - 0.64%[3] |
| Recovery | Not Reported | Not Reported | 99.78% - 99.84%[3] |
Experimental Protocols
Protocol 1: Adsorptive Stripping Voltammetry of Triamcinolone Acetonide using a Glassy Carbon Electrode
This protocol is based on the methods described by Vedhi et al.[1][2]
3.1.1. Reagents and Solutions
-
Triamcinolone Acetonide (TAA) Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve the required amount of TAA standard in methanol.
-
Supporting Electrolyte (pH 13.0): Prepare a suitable buffer solution, such as a sodium hydroxide solution, and adjust the pH to 13.0.
3.1.2. Instrumentation and Electrodes
-
Voltammetric Analyzer: Capable of performing differential pulse and square wave voltammetry.
-
Three-Electrode System:
-
Working Electrode: Glassy Carbon Electrode (GCE).
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire.
-
3.1.3. Experimental Procedure
-
Electrode Preparation: Before each measurement, polish the GCE with alumina slurry on a polishing pad, rinse thoroughly with deionized water, and sonicate in deionized water and then methanol.
-
Sample Preparation: Prepare standard solutions of TAA in the desired concentration range by diluting the stock solution with the 50% aqueous methanol.
-
Electrochemical Cell Setup: Add a known volume of the supporting electrolyte (pH 13.0) to the electrochemical cell.[1][2]
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 5-10 minutes to remove dissolved oxygen. Maintain a nitrogen atmosphere over the solution during the experiment.
-
Preconcentration (Adsorption) Step: Apply a preconcentration potential to the GCE for a specified time with stirring to allow for the adsorption of TAA onto the electrode surface.
-
Stripping Step (Measurement):
-
For Differential Pulse Stripping Voltammetry (DPSV): After the preconcentration step, stop the stirring and allow the solution to become quiescent (typically 30 seconds). Scan the potential towards more negative values and record the voltammogram.
-
For Square Wave Stripping Voltammetry (SWSV): Similar to DPSV, after the preconcentration and quiescent period, apply a square wave potential scan and record the voltammogram.[1]
-
-
Data Analysis: The peak current in the resulting voltammogram is proportional to the concentration of TAA in the sample. Construct a calibration curve by plotting the peak current versus the concentration of the standard solutions.
3.1.4. Optimized Voltammetric Parameters [1]
-
DPSV Parameters:
-
Initial Potential: -100 mV
-
Pulse Height: 50 mV
-
Pulse Width: 50 ms
-
Potential Increment: 6 mV
-
-
SWSV Parameters:
-
The optimal parameters for SWSV should be determined experimentally, but typically involve optimizing frequency, amplitude, and step potential.
-
Protocol 2: Square-Wave Adsorptive Cathodic Stripping Voltammetry (SWAdCSV) of Triamcinolone Acetonide at a Hanging Mercury Drop Electrode
This protocol is based on the method described by Hammam.[3]
3.2.1. Reagents and Solutions
-
Triamcinolone Acetonide (TAA) Stock Solution (1 x 10⁻³ mol/L): Prepare in ethanol.[3]
-
Supporting Electrolyte: Universal buffer (Britton-Robinson buffer) at pH 2.5.
3.2.2. Instrumentation and Electrodes
-
Voltammetric Analyzer: Capable of performing square-wave voltammetry.
-
Three-Electrode System:
-
Working Electrode: Hanging Mercury Drop Electrode (HMDE).
-
Reference Electrode: Ag/AgCl electrode.
-
Auxiliary Electrode: Platinum wire.
-
3.2.3. Experimental Procedure
-
Sample Preparation: Prepare standard solutions of TAA in the desired concentration range by diluting the stock solution with the universal buffer.
-
Electrochemical Cell Setup: Add a known volume of the universal buffer (pH 2.5) to the electrochemical cell.
-
Deoxygenation: Purge the solution with high-purity nitrogen gas for at least 5-10 minutes.
-
Preconcentration (Adsorption) Step: Apply an accumulation potential of -0.5 V for 130 seconds with stirring to adsorb TAA onto the HMDE surface.[3]
-
Stripping Step (Measurement): Stop the stirring and allow the solution to become quiescent for a short period. Scan the potential cathodically using a square-wave waveform and record the voltammogram.
-
Data Analysis: Measure the peak current and correlate it to the TAA concentration using a calibration curve.
3.2.4. Optimized Voltammetric Parameters [3]
-
Frequency: 80 Hz
-
Pulse Amplitude: 25 mV
-
Scan Increment: 10 mV
Visualizations
The following diagrams illustrate the experimental workflows for the described stripping voltammetric methods.
Caption: Workflow for Adsorptive Stripping Voltammetry using a GCE.
Caption: Workflow for SWAdCSV using a HMDE.
References
Application Notes and Protocols for In Vitro Release Studies of Triamcinolone Acetonide Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction: Triamcinolone acetonide is a synthetic corticosteroid with potent anti-inflammatory properties used in various formulations to treat conditions like eczema, psoriasis, dermatitis, and osteoarthritis.[1][2][3] In vitro release testing (IVRT) is a critical tool for assessing the performance of these formulations. It measures the rate and extent of drug release from a product, which is essential for ensuring product quality, consistency, and for guiding formulation development.[4] These studies are designed to mimic the physiological conditions of the intended application site, providing valuable insights into the formulation's behavior in vivo. This document provides detailed protocols for conducting IVRT for various triamcinolone acetonide formulations and methods for data analysis.
Key Methodologies for In Vitro Release Testing
The choice of IVRT method depends on the type of formulation being tested. Common apparatuses include the Vertical Diffusion Cell (VDC) or Franz Cell for semi-solids, USP Apparatus 4 (Flow-Through Cell) for microspheres and suspensions, and the dialysis membrane method for nanocarriers.
Vertical Diffusion Cell (Franz Cell) for Topical Formulations
The Franz Diffusion Cell is the most frequently used apparatus for testing topical semi-solid dosage forms like creams, gels, and ointments.[5][6] It consists of a donor chamber, a receptor chamber, and a synthetic membrane that separates the two.[6]
USP Apparatus 4 (Flow-Through Cell) for Microspheres and Injectables
This method is suitable for sustained-release formulations such as poly (lactic-co-glycolic) acid (PLGA) microspheres.[7][8] The formulation is placed in a cell through which the release medium is continuously pumped, allowing for testing under sink conditions, which can be critical for poorly soluble drugs.[7][8]
Dialysis Membrane Method for Nanocarriers
This technique is often employed for novel drug delivery systems like liposomes and liquid crystal nanocarriers.[9][10] The formulation is placed inside a dialysis bag with a specific molecular weight cut-off, which is then submerged in a release medium.[10]
USP Apparatus 2 (Paddle Apparatus) for Suspensions
The paddle apparatus is commonly used for dissolution testing of various dosage forms, including intramuscular in-situ nanosuspensions.[11] It provides a standardized method for assessing drug release in a larger volume of dissolution medium.[11][12]
Experimental Protocols
Protocol 1: IVRT of Triamcinolone Acetonide Cream using a Vertical Diffusion Cell (VDC)
This protocol is adapted from methodologies described for topical cream analysis.[5][6]
Objective: To determine the in vitro release rate of triamcinolone acetonide from a cream formulation.
Materials & Apparatus:
-
Vertical Diffusion Cells (Franz Cells)
-
Synthetic, inert membrane (e.g., Nylon, 0.45 µm)[5]
-
Receptor Medium: A 50:50 v/v mixture of water and tetrahydrofuran can be used.[5]
-
Water bath or heating system to maintain 32.0° ± 1.0°C[5]
-
Magnetic stir bars and stir plate (500 rpm)[5]
-
Positive displacement pipette for accurate dosing
-
HPLC system for quantification
Procedure:
-
Apparatus Setup: Assemble the Franz diffusion cells. Ensure the receptor chamber is clean and free of air bubbles after filling with degassed receptor medium.[13]
-
Membrane Preparation: Soak the selected membrane in the receptor medium prior to use. Place the membrane between the donor and receptor chambers, ensuring it is flat and secure.[5][13]
-
Temperature Equilibration: Equilibrate the assembled cells in the heating system to maintain a membrane temperature of 32.0° ± 1.0°C.[5]
-
Dosing: Accurately apply approximately 300 mg of the triamcinolone acetonide cream onto the membrane surface in the donor chamber. Spread the sample evenly to cover the entire diffusion area.[5]
-
Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling port.
-
Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium to maintain sink conditions.[13]
-
Sample Analysis: Analyze the collected samples for triamcinolone acetonide concentration using a validated HPLC method.
Protocol 2: IVRT of Triamcinolone Acetonide PLGA Microspheres using USP Apparatus 4
This protocol is based on the flow-through cell method developed for sustained-release microspheres.[7][8]
Objective: To evaluate the sustained-release profile of triamcinolone acetonide from PLGA microspheres.
Materials & Apparatus:
-
USP Apparatus 4 (Flow-Through Cell)
-
Glass beads (to disperse the microspheres)
-
Release Medium: 10 mM Phosphate Buffered Saline (PBS) pH 7.2 containing 0.1% Sodium Dodecyl Sulfate (SDS) and 0.01% sodium azide.[7]
-
Peristaltic pump
-
HPLC system for quantification
Procedure:
-
Cell Preparation: Place a known quantity of the triamcinolone acetonide-loaded PLGA microspheres into the flow-through cell, mixed with glass beads.
-
Apparatus Setup: Assemble the flow-through system, ensuring no air bubbles are trapped.
-
Release Study Initiation: Pump the pre-warmed release medium through the cell at a constant flow rate (e.g., 8 mL/min) in a closed-loop or open-loop configuration.[7]
-
Temperature Control: Maintain the temperature of the system at 35°C throughout the experiment.[8]
-
Sampling: Collect the eluate at specified time intervals (e.g., daily for 12-14 days).[7][8]
-
Sample Analysis: Determine the concentration of triamcinolone acetonide in each sample using a validated HPLC method.
-
Data Calculation: Calculate the cumulative percentage of drug released at each time point. The study should continue until at least 85% of the drug has been released.[7][8]
Protocol 3: IVRT of Triamcinolone Acetonide Ocular Nanocarriers using Dialysis
This protocol is designed for lipid-based nanocarriers intended for ocular delivery.[10][14]
Objective: To assess the release profile of triamcinolone acetonide from a liquid crystal nanocarrier formulation.
Materials & Apparatus:
-
Dialysis tubing (e.g., 12 kD MWCO)[10]
-
Release Medium: Phosphate Buffered Saline (PBS), pH 7.4[10][14]
-
Shaking water bath maintained at 37°C and 40 rpm[10]
-
HPLC system for quantification
Procedure:
-
Dialysis Bag Preparation: Cut the dialysis tube into appropriate lengths, tie one end, and hydrate according to the manufacturer's instructions.
-
Dosing: Accurately transfer a known volume (e.g., 3 mL) of the dispersed nanocarrier formulation into the dialysis bag and seal the other end.[10]
-
Release Study Initiation: Place the sealed dialysis bag into a vessel containing a specified volume (e.g., 120 mL) of pre-warmed PBS.[10]
-
Incubation: Place the vessel in a shaking water bath at 37°C with gentle agitation (40 rpm).[10]
-
Sampling: At predetermined intervals (e.g., 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours), withdraw a sample (e.g., 0.5 mL) from the release medium.[10]
-
Medium Replacement: Replace the withdrawn volume with an equal amount of fresh, pre-warmed PBS to maintain sink conditions.[10]
-
Sample Analysis: Quantify the triamcinolone acetonide concentration in the samples using a validated HPLC method.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated reversed-phase HPLC (RP-HPLC) method is commonly used for the quantification of triamcinolone acetonide.[2][15][16]
Typical HPLC Parameters:
-
Column: C18 column (e.g., Phenomenex Luna C18, 250 mm x 4.6 mm, 5 µm).[16]
-
Mobile Phase: A mixture of Acetonitrile and 0.05M Phosphate buffer (pH 6.8) in a 55:45 v/v ratio.[16]
-
Flow Rate: 1.0 mL/min.[16]
-
Injection Volume: 20 µL.[17]
-
Internal Standard (optional): Prednisolone or Fluoxymesterone can be used.[15][17]
Standard and Sample Preparation Protocol:
-
Stock Solution: Prepare a stock solution of triamcinolone acetonide working standard (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.[12][17]
-
Working Standards: Prepare a series of working standards by diluting the stock solution with the release medium to create a calibration curve (e.g., 1-50 µg/mL).[16]
-
Sample Preparation: The samples collected from the IVRT study may be injected directly or after appropriate dilution with the mobile phase to fall within the linear range of the calibration curve.
Data Presentation: Quantitative Release Profiles
The results of IVRT studies are typically presented as the cumulative percentage of drug released over time.
Table 1: Cumulative Release of Triamcinolone Acetonide from Dissolvable Sinus Dressings. [18]
| Time Point | mAP Dressing (% Release ± SD) | CMC Dressing (% Release ± SD) | sPU Dressing (% Release ± SD) | EH Dressing (% Release ± SD) |
|---|---|---|---|---|
| Day 1 | 58.8 ± 24.0 | - | - | - |
| Day 2 | - | 42.7 ± 12.0 | - | - |
| Day 5 | - | 97.3 ± 3.87 | - | - |
| Day 7 | 90.2 ± 12.3 | - | - | - |
| Day 21 | - | - | 22.0 ± 10.43 | 15.3 ± 4.11 |
Data synthesized from a study on TA-impregnated dissolvable sinus dressings. mAP and CMC show a burst release, while sPU and EH show a sustained release profile.[18]
Table 2: Comparative In Vitro Release from PLGA/PLA Microspheres and Marketed Suspension. [19][20]
| Time (Days) | Marketed Suspension (% Release) | Microcrystals-Loaded MS (% Release) |
|---|---|---|
| 1 | ~100% (within 2 hours)[20] | < 10% |
| 7 | 100% | ~ 20% |
| 14 | 100% | ~ 40% |
| 28 | 100% | ~ 60% |
Data illustrates the significantly decelerated release from novel polymeric microspheres compared to a conventional crystalline suspension.[20]
Table 3: Release from Ocular Lipid Liquid Crystal (LLC) Formulations. [10][14]
| Time (Hours) | LLC Formulation F1 (% Release) | LLC Formulation F2 (% Release) | LLC Formulation with HPβCD (% Release) |
|---|---|---|---|
| 1 | ~15% | ~12% | ~5% |
| 8 | ~60% | ~55% | ~25% |
| 24 | ~90% | ~85% | ~45% |
| 48 | 100% | 100% | < 60% |
Data shows that most LLC formulations achieved 100% release within 48 hours, demonstrating a sustained-release profile suitable for ocular delivery.[10][14]
Visualizations: Workflows and Apparatus Diagrams
Caption: High-level workflow for a typical IVRT experiment.
Caption: Diagram of a Franz Diffusion Cell for topical IVRT.
Caption: Workflow for analyzing IVRT samples via HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Analytical Methods for Triamcinolone Acetonide: An Exploratory Literature Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ultra-performance liquid chromatography method for quantitative analysis of nystatin and triamcinolone acetonide in topical creams after in vitro release using franz diffusion cell - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. Flow-through cell-based in vitro release method for triamcinolone acetonide poly (lactic-co-glycolic) acid microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpbs.com [ijpbs.com]
- 12. ijcrt.org [ijcrt.org]
- 13. alterlab.co.id [alterlab.co.id]
- 14. Preparation and In Vitro Characterization of Triamcinolone Acetonide-Loaded Lipid Liquid Crystal Nanocarriers for Ocular Delivery [apb.tbzmed.ac.ir]
- 15. Determination of triamcinolone acetonide in cream and suspension formulations by high-performance liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 16. recentscientific.com [recentscientific.com]
- 17. pharmacopeia.cn [pharmacopeia.cn]
- 18. In-vitro release of triamcinolone acetonide from saturated dissolvable sinus dressings - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Design and In Vivo Pharmacokinetic Evaluation of Triamcinolone Acetonide Microcrystals-Loaded PLGA Microsphere for Increased Drug Retention in Knees after Intra-Articular Injection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Detection of 21-Carboxylic Acid Triamcinolone Acetonide
Welcome to the technical support center for the analysis of 21-carboxylic acid triamcinolone acetonide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the sensitive detection of this key metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its detection important?
A1: this compound is a major metabolite of triamcinolone acetonide, a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties.[1][2] The detection and quantification of this metabolite are crucial in pharmacokinetic and metabolism studies to understand the absorption, distribution, metabolism, and excretion (ADME) of the parent drug.[1] Its presence and concentration in biological matrices such as urine and plasma can provide insights into the metabolic profile and clearance of triamcinolone acetonide.[1][2]
Q2: What is the most common analytical technique for the sensitive detection of this compound?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of this compound in biological samples.[2][3][4] This method offers high selectivity and sensitivity, allowing for the detection of low concentrations of the analyte in complex matrices.[3][4]
Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?
A3: To enhance sensitivity, consider the following strategies:
-
Optimize Sample Preparation: Employ a robust sample extraction and clean-up method, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances from the matrix.
-
Derivatization: Chemical derivatization of the carboxylic acid group can improve ionization efficiency in the mass spectrometer, leading to a significant increase in signal intensity.
-
Optimize LC Conditions: Fine-tune the mobile phase composition, gradient, and column chemistry to achieve better peak shape and separation from matrix components.
-
Optimize MS/MS Parameters: Carefully select and optimize the Multiple Reaction Monitoring (MRM) transitions (precursor and product ions) and collision energy for the analyte and internal standard.
Q4: What is a suitable internal standard for the quantification of this compound?
A4: An ideal internal standard (IS) is a stable, isotopically labeled version of the analyte, such as deuterated this compound. If a labeled version of the metabolite is unavailable, a deuterated analog of the parent drug, triamcinolone acetonide-d6, can be a suitable alternative. Structural analogs with similar physicochemical properties can also be considered, but their extraction recovery and ionization response should be carefully validated.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Analyte Signal | Inefficient sample extraction. | Optimize the LLE solvent system or the SPE sorbent, wash, and elution steps. Ensure the pH of the sample is appropriate for the extraction of a carboxylic acid. |
| Poor ionization of the carboxylic acid group. | Consider derivatization of the carboxylic acid to a more readily ionizable functional group. Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). | |
| Suboptimal MRM transitions. | Infuse a standard solution of the analyte to determine the most abundant and stable precursor and product ions. Perform a collision energy optimization to maximize the product ion signal. | |
| High Background Noise/Interference | Matrix effects from the biological sample. | Improve the sample clean-up procedure. Use a more selective SPE sorbent or a multi-step LLE. Consider a divert valve to direct the early and late eluting matrix components away from the mass spectrometer. |
| Contamination from laboratory environment or reagents. | Use high-purity solvents and reagents. Thoroughly clean all glassware and equipment. Analyze a blank sample to identify the source of contamination. | |
| Poor Peak Shape (Tailing, Fronting, or Broadening) | Inappropriate mobile phase pH. | For a carboxylic acid, a mobile phase with a pH below its pKa (typically around 4-5) will result in better retention and peak shape on a reversed-phase column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Secondary interactions with the stationary phase. | Use a column with a different stationary phase chemistry (e.g., embedded polar group) to minimize secondary interactions. | |
| Inconsistent or Non-Reproducible Results | Instability of the analyte during sample preparation or storage. | Keep samples on ice or at 4°C during processing. Store extracts at low temperatures and analyze them as soon as possible. Evaluate the freeze-thaw stability of the analyte in the matrix. |
| Inconsistent internal standard addition. | Ensure precise and accurate addition of the internal standard to all samples, calibrators, and quality controls. | |
| Variability in instrument performance. | Perform regular system suitability tests to monitor instrument performance, including sensitivity, peak shape, and retention time stability. |
Experimental Protocols
Recommended LC-MS/MS Method for this compound
This protocol is a recommended starting point and may require optimization for your specific instrumentation and sample matrix.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 1 mL of urine or plasma, add a suitable internal standard (e.g., deuterated this compound).
-
Acidify the sample to a pH of approximately 3-4 with a weak acid (e.g., formic acid).
-
Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of ethyl acetate and hexane).
-
Vortex for 2 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, and return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
3. Mass Spectrometry (MS) Conditions
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Precursor Ion (Q1) | [M-H]⁻ for this compound |
| Product Ions (Q3) | To be determined by direct infusion of a standard. Likely fragments would involve the loss of CO₂ (44 Da) and other characteristic neutral losses from the steroid backbone. |
| Collision Gas | Argon |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | -4500 V |
Table 1: Hypothetical Method Validation Data
| Parameter | Acceptance Criteria | Hypothetical Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 ng/mL |
| Intra-day Precision (%RSD) | < 15% | 5.2% |
| Inter-day Precision (%RSD) | < 15% | 7.8% |
| Accuracy (% bias) | ± 15% | -3.5% |
| Extraction Recovery | Consistent and reproducible | 85% |
| Matrix Effect | 85-115% | 98% |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: A logical troubleshooting guide for common issues in the analysis of this compound.
References
- 1. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Corticosteroids
Welcome to the technical support center for LC-MS/MS analysis of corticosteroids. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
Matrix effects can significantly impact the accuracy, precision, and sensitivity of your LC-MS/MS assays.[1][2][3][4] This guide provides a structured approach to identifying and resolving common issues.
| Observed Problem | Potential Cause | Recommended Solution |
| Poor reproducibility of analyte peak areas in quality control (QC) samples and study samples, but consistent in neat standards. | Significant Matrix Effect: Co-eluting endogenous components from the biological matrix (e.g., phospholipids, salts) are suppressing or enhancing the ionization of the target corticosteroid.[1][3] | 1. Assess Matrix Effect: Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.[1][3] 2. Improve Sample Preparation: Implement a more rigorous sample cleanup method. Consider switching from simple protein precipitation to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering matrix components.[5][6][7][8] For plasma or serum samples, phospholipid removal plates or cartridges can be highly effective.[5][9][10][11] 3. Optimize Chromatography: Adjust the LC gradient to better separate the analyte from the region of ion suppression.[3][6] Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to alter selectivity.[3] |
| Low analyte recovery. | Inefficient Extraction: The chosen sample preparation protocol may not be optimal for the target corticosteroid. | 1. Optimize Extraction Parameters: For LLE, experiment with different organic solvents and pH conditions.[7] For SPE, evaluate different sorbents, wash steps, and elution solvents. 2. Check for Analyte Stability: Ensure the analyte is not degrading during the sample preparation process.[12] |
| Stable isotope-labeled internal standard (SIL-IS) does not fully compensate for matrix effects, leading to poor accuracy and precision. | Differential Matrix Effects: Severe matrix effects can impact the analyte and SIL-IS to slightly different extents.[1] The SIL-IS may not perfectly co-elute with the analyte. | 1. Improve Sample Cleanup: A cleaner extract will reduce the severity of the matrix effect on both the analyte and the IS.[3] 2. Optimize Chromatography: Ensure the SIL-IS and analyte are co-eluting perfectly. A slight shift in retention time can lead to differential ion suppression. 3. Evaluate Different SIL-IS: If available, test other deuterated or 13C-labeled internal standards for your analyte. |
| Gradual decrease in signal intensity over a batch of injections. | Matrix Buildup: Accumulation of non-volatile matrix components in the MS source or on the LC column.[9][10] | 1. Implement a Divert Valve: Use a divert valve to direct the flow to waste during the parts of the chromatogram where highly retained, "dirty" matrix components elute.[4] 2. Improve Sample Preparation: A cleaner sample extract will reduce the rate of instrument contamination. 3. Perform Regular Instrument Maintenance: Clean the MS source regularly and consider using a guard column to protect the analytical column. |
| High variability between different lots of biological matrix. | Lot-to-Lot Matrix Variability: The composition and concentration of interfering components can differ between individual sources of plasma, serum, etc. | 1. Assess Matrix Effect Across Lots: When validating the method, test at least six different lots of the biological matrix to ensure the method is robust. 2. Use a Robust Sample Preparation Method: Methods that provide more thorough cleanup are less likely to be affected by lot-to-lot variability. |
Frequently Asked Questions (FAQs)
Q1: What is the "matrix effect" in the context of LC-MS/MS analysis of corticosteroids?
A1: The matrix effect is the alteration of the ionization efficiency of a target analyte by co-eluting substances from the sample matrix.[1] In corticosteroid analysis from biological fluids like plasma or urine, endogenous components such as phospholipids, salts, and proteins can interfere with the ionization process in the mass spectrometer's source.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy and precision of quantification.[2][3] Ion suppression is the more commonly observed phenomenon.
Q2: I'm using a stable isotope-labeled internal standard (e.g., cortisol-d4). Shouldn't that automatically correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS) co-elutes with the analyte and experiences the same degree of ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS peak area ratio.[6][13][14] However, a SIL-IS may not always provide perfect compensation.[1] In cases of severe and variable matrix effects, the analyte and IS signals might be affected to slightly different extents.[1] Furthermore, if matrix components are present at very high concentrations, they can significantly suppress the signal of both the analyte and the IS, potentially compromising the overall sensitivity of the assay.
Q3: How can I experimentally determine if my corticosteroid assay is being affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment (Post-Column Infusion): This method helps identify the regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of the corticosteroid standard is infused into the mobile phase stream after the analytical column but before the MS source. A blank, extracted matrix sample is then injected. Any dips or rises in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.[3][4]
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method used during method validation. It involves comparing the peak area of an analyte spiked into an extracted blank matrix to the peak area of the same amount of analyte in a neat (clean) solvent.[1][13] The matrix factor (MF) is calculated as:
MF = (Peak Area in Extracted Blank Matrix) / (Peak Area in Neat Solvent)
An MF of 1 indicates no matrix effect, an MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.
Q4: What are the most effective sample preparation techniques to minimize matrix effects for corticosteroid analysis in plasma?
A4: While simple protein precipitation (PPT) is fast, it is often the least effective at removing matrix components, especially phospholipids, which are a major cause of ion suppression.[8] More effective techniques include:
-
Liquid-Liquid Extraction (LLE): This technique uses immiscible solvents to partition the corticosteroids from the aqueous biological matrix into an organic phase, leaving many interfering substances behind.[7][15]
-
Solid-Phase Extraction (SPE): SPE provides excellent cleanup by retaining the corticosteroids on a solid sorbent while matrix components are washed away. Different SPE chemistries (e.g., reversed-phase, ion-exchange) can be optimized for specific applications.[6][8][16]
-
Phospholipid Removal Products: These are specialized SPE plates or cartridges that selectively remove phospholipids from the sample extract, significantly reducing matrix effects.[5][9][10][11]
Q5: Can I just dilute my sample to reduce matrix effects?
A5: Yes, sample dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[4] However, this approach is only viable if the concentration of your target corticosteroid is high enough to remain well above the lower limit of quantification (LLOQ) after dilution. For trace-level analysis, dilution may compromise the required sensitivity of the assay.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spike Method
This protocol describes how to calculate the Matrix Factor (MF) to quantify the impact of matrix effects on your corticosteroid analysis.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the corticosteroid standard and the SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike Extract): Process a blank biological matrix sample (e.g., plasma) through your entire sample preparation procedure. Spike the corticosteroid standard and the SIL-IS into the final, clean extract.
-
Set C (Pre-Spike Extract): Spike the corticosteroid standard and the SIL-IS into the blank biological matrix before starting the sample preparation procedure. This set is used to determine recovery, not the matrix factor itself.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Factor (MF):
-
MF = (Mean Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = ( (Mean Analyte/IS Ratio in Set B) / (Mean Analyte/IS Ratio in Set A) )
-
-
Interpretation:
-
An IS-Normalized MF between 0.85 and 1.15 is generally considered acceptable, indicating that the internal standard is adequately compensating for the matrix effect.
-
Protocol 2: Solid-Phase Extraction (SPE) for Corticosteroid Cleanup from Plasma
This is a general protocol for a reversed-phase SPE cleanup. The specific sorbent, volumes, and solvents should be optimized for your particular analytes of interest.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex to mix. This step helps to disrupt protein binding.
-
Condition the SPE Cartridge: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 2 mL of methanol followed by 2 mL of water. Do not allow the cartridge to go dry.
-
Load the Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Wash Step: Wash the cartridge with 2 mL of 20% methanol in water to remove polar interferences.
-
Elute the Analytes: Elute the corticosteroids from the cartridge with 2 mL of methanol or acetonitrile into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase, add the internal standard, vortex, and inject into the LC-MS/MS system.
Visualizations
Caption: Logical workflow for troubleshooting matrix effects.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. youtube.com [youtube.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. Overcoming matrix effects in quantitative liquid chromatography-mass spectrometry analysis of steroid hormones in surface waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Quantification of 6 glucocorticoids in human plasma by liquid chromatography tandem mass spectrometry: method development, validation, and assessment of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
Technical Support Center: Stability of 21-Carboxylic Acid Triamcinolone Acetonide in Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 21-carboxylic acid triamcinolone acetonide in biological samples. As a primary metabolite of the synthetic corticosteroid triamcinolone acetonide, understanding its stability is crucial for accurate bioanalytical measurements in pharmacokinetic and metabolism studies.[1][2][3]
Disclaimer: Specific quantitative stability data for this compound in biological matrices is limited in publicly available literature. The information provided herein is based on the known stability of the parent compound, triamcinolone acetonide, general principles of steroid and drug metabolite stability, and established bioanalytical best practices. It is strongly recommended to perform a thorough validation of storage conditions for this specific analyte in your laboratory.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in biological samples important?
A1: this compound is a major metabolite of triamcinolone acetonide, a potent glucocorticoid used to treat various inflammatory conditions. It is formed in the body through the oxidation of the parent drug.[1] The stability of this metabolite in biological samples such as plasma, serum, and urine is critical for obtaining accurate and reproducible concentration data in pharmacokinetic, toxicokinetic, and drug metabolism studies. Degradation of the analyte between sample collection and analysis can lead to an underestimation of its concentration, potentially impacting the interpretation of study results.
Q2: What are the primary factors that can affect the stability of this compound in biological samples?
A2: Based on the behavior of the parent compound and other corticosteroids, the primary factors affecting stability are likely to be:
-
Temperature: Elevated temperatures can accelerate chemical and enzymatic degradation.
-
pH: The stability of corticosteroids can be pH-dependent. For instance, the parent compound, triamcinolone acetonide, shows minimal decomposition at a pH of approximately 3.4, with increased degradation above pH 5.5.[4]
-
Enzymatic Activity: Esterases and other enzymes present in biological matrices can potentially metabolize the compound.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of some analytes.
-
Light Exposure: Although less common for this class of compounds, exposure to light can sometimes induce degradation.
-
Presence of Metal Ions: Trace metal ions can catalyze oxidative degradation of corticosteroids.[5]
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: While specific data for the 21-carboxylic acid metabolite is unavailable, general recommendations for corticosteroid analysis in biological fluids should be followed. Samples should be processed as quickly as possible after collection. If immediate analysis is not possible, it is recommended to store plasma, serum, and urine samples at -20°C or, for long-term storage, at -80°C to minimize degradation. It is also crucial to avoid repeated freeze-thaw cycles.
Q4: How can I minimize the degradation of this compound during sample collection and handling?
A4: To minimize pre-analytical variability, consider the following best practices:
-
Use appropriate anticoagulants (e.g., EDTA, heparin) for plasma collection and process the blood samples promptly to separate the plasma.
-
Keep samples on ice during processing.
-
Aliquot samples into smaller volumes before freezing to avoid the need for repeated thawing of the entire sample.
-
Protect samples from prolonged exposure to light and extreme temperatures.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the analysis of this compound in biological samples.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient Extraction: The carboxylic acid group makes the metabolite more polar than the parent compound, which may affect extraction efficiency with certain organic solvents. | Optimize the extraction method. Consider a liquid-liquid extraction (LLE) with a more polar solvent system or a solid-phase extraction (SPE) protocol designed for polar compounds.[6] A mixed-mode or anion-exchange SPE sorbent may be beneficial. |
| Adsorption to Surfaces: The analyte may adsorb to glass or plastic surfaces during sample processing and storage. | Use silanized glassware or low-adsorption polypropylene tubes. | |
| Analyte Degradation: The compound may have degraded during sample collection, storage, or processing. | Review sample handling and storage procedures. Ensure samples are kept at appropriate temperatures and minimize freeze-thaw cycles. Perform a stability assessment under your experimental conditions. | |
| Poor Peak Shape (Tailing) | Secondary Interactions with Stationary Phase: As a carboxylic acid, the analyte can exhibit secondary interactions with residual silanols on the HPLC column, leading to peak tailing.[7][8][9] | Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the carboxylic acid group to ensure it is in its neutral, protonated form. The use of an acidic modifier like formic acid or acetic acid is recommended. Column Choice: Use a modern, high-purity, end-capped C18 column or consider a column with a different stationary phase (e.g., a polar-embedded phase).[7] |
| Column Overload: Injecting too much sample can lead to peak distortion. | Reduce the injection volume or dilute the sample. | |
| High Signal Variability (Poor Precision) | Matrix Effects: Co-eluting endogenous components from the biological matrix can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent results.[10][11][12] | Improve Sample Cleanup: Enhance the selectivity of your extraction method to remove interfering matrix components.[6] Chromatographic Separation: Optimize the HPLC method to separate the analyte from the interfering matrix components. Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects. |
| Inconsistent Sample Processing: Variations in extraction times, solvent volumes, or evaporation steps can introduce variability. | Ensure consistent and standardized sample preparation procedures. The use of automated liquid handlers can improve precision. | |
| Presence of Unexpected Peaks | Metabolite Interconversion or Degradation: The 21-carboxylic acid metabolite may further degrade into other products during storage or analysis. Forced degradation studies on the parent compound have shown the formation of various degradation products.[13][14] | Conduct a forced degradation study on an analytical standard of this compound to identify potential degradation products. This will help in developing a stability-indicating analytical method. |
| Interference from Other Metabolites: Other metabolites of triamcinolone acetonide may have similar chromatographic and mass spectrometric properties.[15][16] | Develop a highly selective LC-MS/MS method with unique precursor-product ion transitions for this compound to differentiate it from other metabolites. |
Experimental Protocols
The following are generalized protocols that should be adapted and validated for your specific laboratory conditions and analytical instrumentation.
Protocol 1: Assessment of Freeze-Thaw Stability
-
Sample Preparation:
-
Spike a pool of the desired biological matrix (e.g., human plasma) with a known concentration of this compound at two concentration levels (low and high QC levels).
-
Aliquot the spiked matrix into multiple polypropylene tubes.
-
-
Freeze-Thaw Cycles:
-
Cycle 1: Freeze the aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours. Then, thaw the samples unassisted at room temperature.
-
Subsequent Cycles: Once completely thawed, repeat the freeze-thaw process for the desired number of cycles (typically 3-5 cycles).
-
-
Analysis:
-
After the final thaw cycle, process the samples alongside freshly prepared (time zero) spiked samples.
-
Analyze all samples using a validated bioanalytical method (e.g., LC-MS/MS).
-
-
Data Evaluation:
-
Calculate the mean concentration and standard deviation for each freeze-thaw cycle.
-
Compare the mean concentrations of the freeze-thaw samples to the mean concentration of the time-zero samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
-
Protocol 2: Assessment of Short-Term (Bench-Top) Stability
-
Sample Preparation:
-
Spike a pool of the biological matrix with this compound at low and high QC concentrations.
-
Aliquot the spiked matrix into polypropylene tubes.
-
-
Incubation:
-
Thaw the samples and keep them at room temperature for a specified period that reflects the expected duration of sample processing (e.g., 4, 8, or 24 hours).
-
-
Analysis:
-
At the end of the incubation period, process the samples along with freshly prepared (time zero) spiked samples.
-
Analyze all samples using a validated bioanalytical method.
-
-
Data Evaluation:
-
Compare the mean concentrations of the incubated samples to the mean concentration of the time-zero samples. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).
-
Data Presentation
As no specific quantitative stability data for this compound is publicly available, the following tables are templates that should be populated with data generated from in-house stability studies.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Concentration Level | Number of Cycles | Mean Concentration (ng/mL) ± SD | % Deviation from Time Zero |
| Low QC | 0 | [Insert Data] | N/A |
| 1 | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | |
| 5 | [Insert Data] | [Insert Data] | |
| High QC | 0 | [Insert Data] | N/A |
| 1 | [Insert Data] | [Insert Data] | |
| 3 | [Insert Data] | [Insert Data] | |
| 5 | [Insert Data] | [Insert Data] |
Table 2: Short-Term (Bench-Top) Stability of this compound in Human Plasma at Room Temperature
| Concentration Level | Incubation Time (hours) | Mean Concentration (ng/mL) ± SD | % Deviation from Time Zero |
| Low QC | 0 | [Insert Data] | N/A |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] | |
| High QC | 0 | [Insert Data] | N/A |
| 4 | [Insert Data] | [Insert Data] | |
| 8 | [Insert Data] | [Insert Data] | |
| 24 | [Insert Data] | [Insert Data] |
Visualizations
The following diagrams illustrate key concepts related to the analysis and stability of this compound.
Caption: General experimental workflow for the analysis of this compound.
Caption: Simplified metabolic and potential degradation pathway of triamcinolone acetonide.
Caption: Logical troubleshooting workflow for bioanalytical issues.
References
- 1. A mass balance study to evaluate the biotransformation and excretion of [14C]-triamcinolone acetonide following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C24H29FO7 | CID 22798797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Role of Excipients in the Stability of Triamcinolone Acetonide in Ointments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Optimized Dual Extraction Method for the Simultaneous and Accurate Analysis of Polar Metabolites and Lipids Carried out on Single Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. hplc.eu [hplc.eu]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Ion-suppression effects in liquid chromatography-tandem mass spectrometry due to a formulation agent, a case study in drug discovery bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced degradation studies of corticosteroids with an alumina-steroid-ethanol model for predicting chemical stability and degradation products of pressurized metered-dose inhaler formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of triamcinolone acetonide-21-phosphate in dogs, monkeys, and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Corticosteroids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address peak tailing issues encountered during the HPLC analysis of corticosteroids.
Troubleshooting Guides
Q1: My corticosteroid peaks are showing significant tailing. What are the primary causes?
Peak tailing in the HPLC analysis of corticosteroids is a common issue that can compromise the accuracy and reproducibility of your results.[1] The primary causes can be broadly categorized into chemical interactions and physical or system-related issues.
Chemical Causes:
-
Secondary Silanol Interactions: The most frequent cause of peak tailing for moderately polar compounds like corticosteroids is the interaction between the analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[2][3] These interactions can be particularly problematic if the silanol groups are ionized.[4]
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of the corticosteroid, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[5][6] Maintaining a mobile phase pH at least 1.5 to 2 units away from the analyte's pKa is recommended for sharp, symmetrical peaks.[2][7]
-
Inadequate Buffering: Insufficient buffer concentration in the mobile phase can lead to localized pH shifts on the column, causing inconsistent ionization of the analyte and resulting in peak tailing.[2][3]
Physical and System-Related Causes:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion and tailing.[2][8]
-
Extra-Column Volume: Excessive tubing length or diameter, as well as large detector cell volumes, can cause band broadening and peak tailing.
-
Column Degradation: Over time, columns can degrade, leading to a loss of stationary phase, creation of voids, or contamination, all of which can contribute to poor peak shape.[1][3] A partially blocked inlet frit is a common cause of peak distortion that affects all peaks in a chromatogram.[9]
-
Sample Solvent Effects: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including tailing.[10]
Logical Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting peak tailing in corticosteroid analysis.
Caption: A step-by-step workflow for diagnosing and resolving peak tailing.
FAQs
Q2: How does mobile phase pH specifically affect the peak shape of corticosteroids?
The pH of the mobile phase is a critical parameter for achieving good peak shape for ionizable compounds like some corticosteroids. To minimize peak tailing, the mobile phase pH should be adjusted to ensure the analyte is in a single, un-ionized form.[2] For acidic compounds, the pH should be at least 1.5-2 units below the pKa, while for basic compounds, it should be 1.5-2 units above the pKa.[2][7] This prevents the analyte from being present in both ionized and neutral forms during elution, which leads to broader, tailing peaks.[6]
Q3: What type of HPLC column is best for analyzing corticosteroids to avoid peak tailing?
For corticosteroid analysis, it is highly recommended to use modern, high-purity, fully end-capped C18 or C8 columns.[2] End-capping is a process that deactivates most of the residual silanol groups on the silica surface, thereby minimizing secondary interactions that cause peak tailing.[4] Polar-embedded columns are also an excellent choice as they provide alternative interactions that can improve peak shape for polar analytes like corticosteroids.[11]
Q4: Can mobile phase additives help reduce peak tailing for corticosteroids?
Yes, mobile phase additives can be effective. For corticosteroids that may have basic functional groups, adding a small amount of an acidic modifier like formic acid or trifluoroacetic acid to the mobile phase can help to protonate residual silanol groups and reduce their interaction with the analyte.[12] Conversely, for acidic corticosteroids, a basic modifier might be used. Buffers, such as phosphate or formate, are essential for maintaining a stable pH across the column.[2]
Data Presentation
The following table illustrates the expected impact of mobile phase pH on the peak asymmetry (tailing factor) for an acidic corticosteroid analyte.
| Mobile Phase pH | Analyte State | Interaction with Silanols | Expected Tailing Factor (Tf) | Peak Shape |
| pH << pKa (e.g., 2.5-3.0) | Mostly Neutral | Minimal | ~1.0 - 1.2 | Symmetrical |
| pH ≈ pKa | Mix of Neutral and Ionized | Significant | > 1.5 | Tailing |
| pH > pKa | Mostly Ionized | High | > 2.0 | Severe Tailing |
This table is illustrative and actual values may vary depending on the specific corticosteroid, column, and other chromatographic conditions.
Experimental Protocols
Below are examples of HPLC methods that have been shown to produce good peak shapes for specific corticosteroids.
Protocol 1: Analysis of Hydrocortisone
This method is suitable for the determination of hydrocortisone in pharmaceutical preparations.[13]
-
Column: ODS (C18), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Methanol : Water : Acetic Acid (60:30:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Retention Time: Approximately 2.26 min
Protocol 2: Analysis of Dexamethasone
This method is a stability-indicating RP-HPLC assay for the quantitative analysis of dexamethasone in tablets.[14]
-
Column: Fortis C18, 2.5 µm, 4.6 x 100 mm
-
Mobile Phase: Water (0.1% orthophosphoric acid) : Acetonitrile (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 27 °C
-
Detection: UV
Protocol 3: Separation of Betamethasone and Dexamethasone
This method achieves baseline separation of the epimers betamethasone and dexamethasone.[15]
-
Column: ACE C8, 5 cm
-
Mobile Phase: Water and Acetonitrile with 20 mM β-cyclodextrin as an additive
-
Note: The exact gradient and mobile phase composition should be optimized for the specific instrument and application.
Mechanism of Peak Tailing and pH-Based Solution
The following diagram illustrates the chemical interactions at the stationary phase surface that cause peak tailing and how adjusting the mobile phase pH can resolve the issue.
Caption: How low pH suppresses unwanted silanol interactions, leading to better peak shape.
References
- 1. helixchrom.com [helixchrom.com]
- 2. benchchem.com [benchchem.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. waters.com [waters.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. quora.com [quora.com]
- 7. agilent.com [agilent.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 11. agilent.com [agilent.com]
- 12. Simultaneous determination of betamethasone and dexamethasone residues in bovine liver by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
reducing ion suppression in ESI-MS for corticosteroid analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the ESI-MS analysis of corticosteroids. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and help ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ion suppression when analyzing corticosteroids in biological matrices like plasma or urine?
A1: Ion suppression in the ESI-MS analysis of corticosteroids is a significant challenge that can lead to reduced sensitivity and inaccurate quantification.[1] The primary culprits are co-eluting endogenous matrix components that interfere with the ionization of the target analytes. Key sources of ion suppression include:
-
Phospholipids: Abundant in plasma and serum, phospholipids are notorious for causing ion suppression in ESI-MS.[2] They often have similar chromatographic behavior to corticosteroids and can co-elute, competing for ionization in the ESI source.
-
Salts and Buffers: High concentrations of salts from the biological matrix or buffers used during sample preparation can reduce the efficiency of droplet formation and desolvation in the ESI source, leading to decreased analyte signal.
-
Other Endogenous Molecules: Other small molecules present in the biological matrix, such as metabolites, can also co-elute with corticosteroids and contribute to ion suppression.
Q2: What are the most effective strategies to minimize ion suppression for corticosteroid analysis?
A2: A multi-faceted approach is often necessary to effectively combat ion suppression. The most successful strategies involve a combination of:
-
Robust Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering the corticosteroids. Common techniques include Solid Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and protein precipitation. SPE, particularly with cartridges like Oasis HLB, has been shown to be highly effective in removing phospholipids and other interferences.[2][3][4][5][6]
-
Optimized Chromatographic Separation: Achieving good chromatographic resolution between corticosteroids and matrix components is crucial. This can be accomplished by carefully selecting the analytical column, mobile phase composition, and gradient profile.[7][8][9]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): Deuterated or 13C-labeled internal standards that co-elute with the analyte are the gold standard for compensating for matrix effects.[10] Since the SIL-IS experiences similar ion suppression as the analyte, the ratio of their signals remains constant, leading to more accurate quantification.
-
Mass Spectrometer Source Optimization: Fine-tuning the ESI source parameters, such as capillary voltage, gas flows, and temperatures, can help to maximize the analyte signal and minimize the impact of interfering compounds.[10][11]
Q3: Which sample preparation technique is best for corticosteroid analysis: SPE, LLE, or protein precipitation?
A3: The choice of sample preparation technique depends on the specific requirements of the assay, including the desired level of cleanliness, recovery, and throughput.
-
Solid Phase Extraction (SPE): Generally considered the most effective technique for removing a broad range of interferences, especially phospholipids.[2][3][4][5][6] It provides the cleanest extracts, leading to minimal ion suppression.
-
Liquid-Liquid Extraction (LLE): Can also be effective at removing salts and some polar interferences. However, it may be less efficient at removing phospholipids compared to SPE.[12][13][14]
-
Protein Precipitation (PPT): The simplest and fastest technique, but it is the least effective at removing phospholipids and other small molecule interferences.[3][4] PPT is often followed by a more rigorous cleanup step like SPE.
The following diagram illustrates a decision-making workflow for selecting a sample preparation method.
Troubleshooting Guides
This section provides solutions to common problems encountered during the ESI-MS analysis of corticosteroids.
Issue 1: Low Sensitivity or No Analyte Signal
| Possible Cause | Troubleshooting Step | Rationale |
| Significant Ion Suppression | 1. Perform a post-column infusion experiment: Infuse a standard solution of your corticosteroid post-column while injecting an extracted blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression. 2. Improve sample cleanup: Switch to a more effective sample preparation method, such as SPE with a phospholipid removal plate or a more rigorous washing protocol.[2][3][4][5][6] 3. Optimize chromatography: Adjust the LC gradient to better separate the analyte from the suppression zone.[7][8][9] | Co-eluting matrix components are likely competing with your analyte for ionization. |
| Suboptimal MS Source Parameters | 1. Tune the ESI source parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature for your specific corticosteroid.[10][11] 2. Check for in-source fragmentation: For some corticosteroids like dexamethasone, in-source fragmentation can be an issue. Try reducing the cone voltage (declustering potential) and source temperature.[10] | Inefficient ionization or fragmentation of the precursor ion in the source will lead to a weak signal. |
| Poor Analyte Recovery During Sample Preparation | 1. Evaluate extraction recovery: Compare the peak area of a pre-extraction spiked sample to a post-extraction spiked sample. 2. Optimize the extraction protocol: For SPE, ensure proper conditioning and equilibration of the cartridge and test different wash and elution solvents. For LLE, experiment with different organic solvents and pH adjustments.[12][13][14] | The analyte may be lost during the sample preparation steps. |
Issue 2: Poor Chromatographic Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step | Rationale |
| Secondary Interactions with the Column | 1. Use an end-capped column: Select a high-quality, end-capped C18 or a column with a different stationary phase (e.g., biphenyl) to minimize interactions with residual silanols. 2. Adjust mobile phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of your corticosteroids to maintain a consistent ionization state. | Residual silanols on the silica-based stationary phase can cause peak tailing through secondary interactions with the analytes. |
| Column Overload | 1. Reduce injection volume or sample concentration: Inject a smaller volume of your sample or dilute it. | Injecting too much analyte can saturate the stationary phase, leading to peak fronting. |
| Mismatch between Sample Solvent and Mobile Phase | 1. Reconstitute the sample in the initial mobile phase: After evaporation, dissolve the dried extract in the starting mobile phase of your LC gradient. | If the sample is dissolved in a stronger solvent than the mobile phase, it can cause peak distortion, including splitting. |
Issue 3: High Background Noise
| Possible Cause | Troubleshooting Step | Rationale |
| Contaminated Solvents or Reagents | 1. Use high-purity, LC-MS grade solvents and additives. 2. Prepare fresh mobile phases daily. | Impurities in the mobile phase can contribute to a high chemical background. |
| Dirty MS Source | 1. Clean the ESI source components: Follow the manufacturer's instructions to clean the capillary, cone, and other source elements. | Contaminants can build up in the ion source over time, leading to increased background noise. |
| Carryover from Previous Injections | 1. Inject a blank solvent after a high-concentration sample to check for carryover. 2. Optimize the needle wash method: Use a strong wash solvent and increase the wash volume and/or time.[15][16][17] | Residual analyte from a previous injection can elute in subsequent runs, appearing as background noise or a "ghost peak." |
The following diagram outlines a general troubleshooting workflow for LC-MS/MS analysis.
Data Presentation: Comparison of Sample Preparation Methods
The following table summarizes the performance of different sample preparation techniques for corticosteroid analysis from plasma, highlighting recovery and matrix effects.
| Sample Preparation Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| SPE (Oasis PRiME HLB) | Cortisol | 95-105 | < -20 | [4] |
| Androstenedione | 95-105 | < -10 | [4] | |
| 17-OH-Progesterone | 95-105 | < -10 | [4] | |
| LLE (Dichloromethane) | Prednisolone | 66.5 - 104.8 | -15.3 to -27.3 | [18] |
| Cortisol | 66.5 - 104.8 | -15.3 to -27.3 | [18] | |
| Dexamethasone | 66.5 - 104.8 | -15.3 to -27.3 | [18] | |
| Protein Precipitation | Cortisol | Not specified | Significant phospholipid interference observed | [3][4] |
| Androstenedione | Not specified | Significant phospholipid interference observed | [3][4] | |
| 17-OH-Progesterone | Not specified | Significant phospholipid interference observed | [3][4] |
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) of Corticosteroids from Human Plasma using Oasis PRiME HLB μElution Plate[3][4]
This protocol is designed for the cleanup and concentration of corticosteroids from plasma, with a focus on phospholipid removal.
-
Sample Pre-treatment:
-
To 150 µL of plasma, add 20 µL of an internal standard working solution.
-
Add 300 µL of a 4:1 methanol:89 g/L ZnSO4 solution to precipitate proteins.
-
Vortex and then centrifuge at 3220 rcf for 10 minutes.
-
Transfer 300 µL of the supernatant to a new tube and add 900 µL of 4% H3PO4.
-
-
SPE Procedure (Oasis PRiME HLB μElution Plate):
-
Load: Directly load the pre-treated sample onto the Oasis PRiME HLB μElution Plate. No conditioning or equilibration is required.
-
Wash: Wash the wells with 2 x 200 µL aliquots of 25% methanol.
-
Elute: Elute the corticosteroids with 2 x 25 µL aliquots of 90:10 acetonitrile:methanol.
-
Final Dilution: Add 25 µL of water to the eluate before injection.
-
Protocol 2: Liquid-Liquid Extraction (LLE) of Corticosteroids from Urine[13][14][15][20]
This protocol is a general procedure for the extraction of corticosteroids from urine samples.
-
Sample Pre-treatment:
-
To 1 mL of urine, add an appropriate amount of deuterated internal standard.
-
-
LLE Procedure:
-
Add 5 mL of an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) to the urine sample in a glass tube.
-
Vortex for 2 minutes and then allow the phases to separate for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 5 mL of the organic solvent and combine the organic layers.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
Protocol 3: Optimized LC Gradient for a Panel of Corticosteroids[10]
This is an example of a UHPLC gradient for the separation of a panel of endogenous and exogenous corticosteroids.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.2 mM Ammonium Fluoride in Water
-
Mobile Phase B: 0.2 mM Ammonium Fluoride in Methanol
-
Flow Rate: 400 µL/min
-
Gradient:
-
0-0.5 min: 10-35% B
-
0.5-4.5 min: 35% B
-
4.5-6.0 min: 65-98% B
-
6.0-8.0 min: 98% B
-
8.0-8.1 min: 98-10% B
-
8.1-10.0 min: 10% B (re-equilibration)
-
Protocol 4: Recommended ESI Source Parameters for Dexamethasone and Cortisol Analysis[21]
These are starting parameters that should be optimized for your specific instrument.
| Parameter | Dexamethasone | Cortisol |
| Ionization Mode | Positive | Positive |
| Declustering Potential (DP) | 30 V | 80 V |
| Entrance Potential (EP) | 15 V | 10 V |
| Collision Energy (CE) | 13 V | 25 V |
| Collision Cell Exit Potential (CXP) | 12 V | 35 V |
| Ion Spray Voltage | 4500 V | 4500 V |
| Source Temperature | 550 °C | 550 °C |
References
- 1. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 2. Simple liquid chromatography method for the rapid simultaneous determination of prednisolone and cortisol in plasma and urine using hydrophilic lipophilic balanced solid phase extraction cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. waters.com [waters.com]
- 5. lcms.cz [lcms.cz]
- 6. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Optimization of the high-performance liquid chromatrographic separation of a mixture of natural and synthetic corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. arborassays.com [arborassays.com]
- 13. zellx.de [zellx.de]
- 14. synnovis.co.uk [synnovis.co.uk]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. zefsci.com [zefsci.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Recovery of 21-Carboxylic Acid Triamcinolone Acetonide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and optimized protocols for the extraction of 21-carboxylic acid triamcinolone acetonide, a polar metabolite of triamcinolone acetonide. Low recovery is a common challenge due to the analyte's acidic nature and increased polarity compared to its parent compound.
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound consistently low?
A1: The low recovery is primarily due to the physicochemical properties of the molecule. The presence of a carboxylic acid group makes it significantly more polar and water-soluble than the parent steroid, triamcinolone acetonide.[1] Its charge state is dependent on pH; at neutral or basic pH, it exists as a negatively charged carboxylate ion, which has a very low affinity for nonpolar organic solvents used in liquid-liquid extraction (LLE) and for nonpolar sorbents (like C18) in solid-phase extraction (SPE).
Q2: What is the single most critical parameter to control during extraction?
A2: The most critical parameter is the pH of the aqueous sample . To achieve high recovery in either LLE or reversed-phase SPE, the sample must be acidified. By lowering the pH to at least two units below the analyte's pKa, the carboxylic acid group becomes protonated (neutral), significantly reducing its polarity and increasing its affinity for organic phases or nonpolar sorbents.[2][3]
Q3: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)?
A3: Both techniques can be effective if optimized correctly. The choice depends on your specific needs, such as sample matrix complexity, required sample cleanup, and throughput. LLE is often simpler to set up initially, while SPE can provide cleaner extracts and is more amenable to automation. A comparison is provided in the table below.
Q4: At what pH should I perform the extraction?
A4: For optimal recovery, the sample should be acidified to a pH of approximately 3.0 to 4.0. Studies on the parent compound, triamcinolone acetonide, show it is most stable around pH 3.4.[4] This acidic environment ensures the 21-carboxylic acid metabolite is in its neutral, less polar form, which is essential for efficient partitioning.
Q5: Could the analyte be degrading during my extraction process?
A5: Yes, degradation is a possibility. Triamcinolone acetonide and its derivatives can be unstable under certain conditions. Decomposition increases rapidly at pH levels above 5.5.[4] Therefore, prolonged exposure to neutral or basic conditions, especially during heated evaporation steps, should be avoided.
Troubleshooting Guide for Low Recovery
Low recovery is the most common problem encountered during the extraction of this metabolite.[5] Use the following logical workflow to diagnose and resolve the issue.
Caption: A logical workflow for troubleshooting low recovery issues.
Data Presentation: Method Selection
The choice between Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) impacts recovery, cleanliness, and throughput.
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Principle | Partitioning of analyte between two immiscible liquid phases based on relative solubility.[3] | Partitioning of analyte between a solid sorbent and a liquid mobile phase.[5] |
| Pros | Simple setup, low cost for methods development, highly flexible with solvent choice. | High recovery and precision, cleaner extracts, high throughput with automation, variety of sorbents.[5] |
| Cons | Can be labor-intensive, may form emulsions, requires large volumes of organic solvent.[6] | Higher cost per sample, method development can be complex, risk of sorbent drying or clogging.[7] |
| Key Parameters | Sample pH, organic solvent choice, solvent-to-sample ratio, number of extractions.[2] | Sorbent chemistry, sample pH, flow rate, wash and elution solvent composition and volume.[8] |
| Expected Recovery | 75-95% (with optimization, salting-out, and multiple extractions).[9] | 85-100% (with correct sorbent and optimized conditions).[9] |
Experimental Protocols
Here are detailed starting protocols for LLE and SPE. These should be optimized for your specific sample matrix and analytical system.
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol utilizes pH control and a salting-out effect to maximize the recovery of the acidic metabolite.
Caption: Workflow for LLE with an optional back-extraction cleanup step.
Protocol 2: Optimized Solid-Phase Extraction (SPE)
This protocol uses a mixed-mode strong anion exchange (SAX) sorbent, which retains the analyte based on both its ionic character and its general steroid structure. This is highly effective for isolating acidic compounds from complex matrices.
References
- 1. Triamcinolone acetonide | 76-25-5 [chemicalbook.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Liquid-liquid extraction for neutral, acidic and basic compounds [tyextractor.com]
- 4. Stability of triamcinolone acetonide solutions as determined by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. welch-us.com [welch-us.com]
- 6. data.biotage.co.jp [data.biotage.co.jp]
- 7. specartridge.com [specartridge.com]
- 8. How Can We Improve Our Solid Phase Extraction Processes? [scioninstruments.com]
- 9. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Robustness in Corticosteroid Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of corticosteroids. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is method robustness and why is it critical in corticosteroid analysis?
A1: Method robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters.[1] It provides an indication of the method's reliability during normal usage.[1] For corticosteroid analysis, which often involves complex biological matrices and the need for high accuracy and precision, a robust method ensures that routine variations in laboratory conditions do not lead to inaccurate results. This is crucial for regulatory compliance and the assurance of drug quality, safety, and efficacy.[2][3]
Q2: Which parameters should be investigated during a robustness study for an HPLC method for corticosteroid analysis?
A2: According to the International Council for Harmonisation (ICH) guidelines, typical parameters to investigate for robustness in an HPLC method include:
-
Mobile Phase Composition: Variations in the percentage of organic solvent and the pH of the buffer.[2][4]
-
Flow Rate: Small changes in the flow rate of the mobile phase.[5]
-
Column Temperature: The effect of slight temperature fluctuations on the separation.[2][6]
-
Wavelength: Minor variations in the detection wavelength.
-
Column Batch/Supplier: Using columns from different batches or suppliers to check for variability.[7]
Q3: How can I prevent peak tailing when analyzing basic corticosteroids?
A3: Peak tailing for basic compounds is often due to interactions with acidic silanol groups on the silica-based stationary phase.[8][9] To mitigate this, consider the following:
-
Use an End-Capped Column: Select a column where the residual silanol groups are "end-capped" to reduce their activity.
-
Mobile Phase pH Adjustment: Operate at a low pH (e.g., < 3) to suppress the ionization of silanol groups.
-
Use a Mobile Phase Additive: Incorporate a competing base, such as triethylamine, into the mobile phase to block the active sites on the stationary phase.
-
Lower Analyte Concentration: Column overload can also cause peak tailing. Try diluting the sample.[8]
Q4: My retention times are shifting during a sequence of corticosteroid analyses. What are the likely causes?
A4: Retention time shifts can be systematic or random.
-
Systematic Shifts (all peaks shift in the same direction): This is often due to a change in flow rate, which could be caused by a leak in the system or a problem with the pump.[10][11] It can also be caused by a change in column temperature.[11]
-
Random or Irregular Shifts: These are often related to the mobile phase composition or the column itself.[3][10] Check for proper mobile phase preparation, including pH adjustment, and ensure the column is properly equilibrated.[10][12] Column degradation over time can also lead to retention time shifts.[10]
Q5: What are common challenges in sample preparation for corticosteroid analysis from biological matrices?
A5: The main challenges are removing interferences from the complex matrix (e.g., plasma, urine) and achieving adequate recovery of the corticosteroids.[13]
-
Solid-Phase Extraction (SPE): Common issues include poor recovery due to improper conditioning of the SPE cartridge, incorrect elution solvent, or the column drying out.[1][14][15]
-
Liquid-Liquid Extraction (LLE): Challenges include emulsion formation, low recovery, and the use of large volumes of organic solvents.
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous components can suppress or enhance the ionization of the target corticosteroids, leading to inaccurate quantification.[11][16] Thorough sample clean-up and the use of a stable isotope-labeled internal standard can help mitigate these effects.[17]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Symptom | Possible Cause | Suggested Solution |
| All peaks are tailing | Column contamination or void | Flush the column with a strong solvent. If the problem persists, replace the column.[8] |
| Extra-column volume | Check for and minimize the length and diameter of tubing between the injector, column, and detector. | |
| Only basic analyte peaks are tailing | Secondary interactions with silanols | Use a mobile phase with a lower pH, add a competing base (e.g., triethylamine), or use an end-capped column.[8] |
| All peaks are fronting | Sample overload | Dilute the sample or inject a smaller volume.[18] |
| Sample solvent incompatible with mobile phase | Prepare the sample in a solvent that is weaker than or similar in composition to the mobile phase.[18] |
Issue 2: Unstable Retention Times
| Symptom | Possible Cause | Suggested Solution |
| All peaks drift to longer retention times | Leak in the HPLC system | Check all fittings for leaks, especially between the pump and injector. |
| Pump malfunction | Check pump seals and check valves for wear. Perform a flow rate calibration.[10] | |
| All peaks shift abruptly | Change in mobile phase composition | Ensure correct mobile phase preparation. Check for precipitation in the mobile phase bottles. |
| Column temperature fluctuation | Use a column oven to maintain a stable temperature.[11] | |
| Only some peaks shift | Change in mobile phase pH | Remake the mobile phase, ensuring the pH is correctly adjusted and stable.[19] |
| Insufficient column equilibration | Equilibrate the column with at least 10-20 column volumes of the mobile phase before starting the analysis.[12] |
Issue 3: Low Analyte Recovery in Solid-Phase Extraction (SPE)
| Symptom | Possible Cause | Suggested Solution |
| Low recovery for all samples | Improper conditioning of the SPE cartridge | Ensure the cartridge is conditioned with the appropriate solvent to activate the stationary phase.[14][15] |
| Elution solvent is too weak | Use a stronger elution solvent or increase the elution volume.[1] | |
| Sample flow rate is too high during loading | Decrease the flow rate to ensure adequate interaction between the analyte and the sorbent.[15] | |
| Inconsistent recovery between samples | Cartridge drying out before sample loading | Do not allow the sorbent bed to dry out between conditioning and sample loading.[1] |
| Inconsistent sample pH | Ensure the pH of all samples is adjusted to the optimal value for retention on the SPE sorbent. |
Quantitative Data from Robustness Studies
Table 1: Robustness Study of an HPLC Method for Dexamethasone Analysis
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Flow Rate | 0.9 mL/min | 8.9 | 1.1 | 7800 |
| 1.0 mL/min (Nominal) | 8.0 | 1.1 | 7900 | |
| 1.1 mL/min | 7.3 | 1.2 | 7700 | |
| Mobile Phase | 78% Organic | 7.5 | 1.1 | 7850 |
| Composition | 80% Organic (Nominal) | 8.0 | 1.1 | 7900 |
| 82% Organic | 8.5 | 1.2 | 7950 | |
| Column | 20°C | 8.2 | 1.1 | 7800 |
| Temperature | 25°C (Nominal) | 8.0 | 1.1 | 7900 |
| 30°C | 7.8 | 1.2 | 8000 |
Data synthesized from multiple sources for illustrative purposes.[2][20]
Table 2: Robustness Evaluation for Betamethasone and its Related Substances by HPLC
| Parameter | Variation | Resolution between Impurity C and Betamethasone | Tailing Factor of Betamethasone |
| Flow Rate | 0.9 mL/min | 2.6 | 1.1 |
| 1.0 mL/min (Nominal) | 2.8 | 1.1 | |
| 1.1 mL/min | 2.9 | 1.2 | |
| Column | 35°C | 2.7 | 1.1 |
| Temperature | 40°C (Nominal) | 2.8 | 1.1 |
| 45°C | 2.9 | 1.2 |
Based on data from a stability-indicating HPLC method for Betamethasone Dipropionate.[6]
Experimental Protocols
Methodology 1: HPLC Analysis of Hydrocortisone in Pharmaceutical Preparations
-
Instrumentation: High-Performance Liquid Chromatography system with UV detection.
-
Column: ODS (C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: A mixture of methanol, water, and acetic acid in a ratio of 60:30:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: A stock solution of hydrocortisone (1 mg/mL) is prepared in methanol. Working solutions are prepared by diluting the stock solution with the mobile phase. For formulated products, an extraction into methanol is performed, followed by dilution.[21]
Methodology 2: LC-MS/MS Analysis of Prednisolone in Human Plasma
-
Instrumentation: Liquid Chromatography system coupled to a tandem mass spectrometer.
-
Column: Gemini C18, 5 µm, 150 x 4.6 mm.
-
Mobile Phase: Acetonitrile and 0.5% acetic acid in water (50:50, v/v).
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract prednisolone and the internal standard (prednisolone-d6) from 500 µL of plasma.[17]
-
Ionization: Positive electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[17]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: General workflow for corticosteroid analysis.
References
- 1. Chromatography Troubleshooting Guides-Solid Phase Extractions | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. academics.su.edu.krd [academics.su.edu.krd]
- 3. Validated HPLC method for dexamethasone in bulk and tablets. [wisdomlib.org]
- 4. mdpi.com [mdpi.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Development and Validation of Stability-indicating HPLC Method for Betamethoasone Dipropionate and Related Substances in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 14. SPE Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 16. longdom.org [longdom.org]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 19. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
optimizing sonication parameters for solid lipid nanoparticle formulation of triamcinolone acetonide
Welcome to the technical support center for the formulation of triamcinolone acetonide-loaded solid lipid nanoparticles (SLNs). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters, with a specific focus on the critical sonication step.
Troubleshooting Guide
This guide addresses common problems encountered during the sonication process of triamcinolone acetonide SLN formulation.
Issue 1: Large Particle Size and High Polydispersity Index (PDI)
Question: My formulated SLNs have a larger than expected particle size and a high PDI (> 0.3). How can I reduce the particle size and achieve a more uniform size distribution?
Answer:
Several factors can contribute to large and polydisperse SLNs. Consider the following troubleshooting steps:
-
Optimize Sonication Time: Insufficient sonication time can lead to incomplete particle size reduction. Conversely, excessive sonication can sometimes lead to particle aggregation due to increased kinetic energy. It has been observed that increasing sonication time generally decreases particle size, but a plateau may be reached where further sonication has a negligible effect.[1][2] A systematic approach is to test a range of sonication times (e.g., 5, 10, 15, and 20 minutes) while keeping other parameters constant.[3]
-
Adjust Sonication Power/Amplitude: The power or amplitude of the sonicator directly impacts the energy input into the system. Higher power generally leads to smaller particle sizes.[4] However, excessive power can generate significant heat, potentially leading to lipid degradation or drug expulsion.[5] It's crucial to find an optimal power setting that effectively reduces particle size without causing detrimental effects. For instance, one study found optimal sonication parameters to be a 60% pulse frequency at 40% power for 10 minutes.[4][6]
-
Evaluate Surfactant Concentration: The type and concentration of surfactants are critical for stabilizing the newly formed nanoparticles and preventing aggregation. Insufficient surfactant may not adequately cover the nanoparticle surface, leading to coalescence.
-
Check Lipid and Drug Concentration: High concentrations of lipid or drug can increase the viscosity of the dispersed phase, which may hinder efficient particle size reduction during sonication.[3][7] An excess of the drug beyond the lipid's loading capacity can also lead to drug crystals, contributing to a larger average particle size and higher PDI.[3]
Issue 2: Low Entrapment Efficiency (%EE)
Question: The entrapment efficiency of my triamcinolone acetonide SLNs is consistently low. What are the potential causes and how can I improve it?
Answer:
Low entrapment efficiency is a common challenge. Here are some strategies to enhance drug encapsulation:
-
Optimize Sonication Parameters: Sonication time and power can influence entrapment efficiency. While longer sonication times can decrease particle size, they may also lead to drug leakage from the nanoparticles if the temperature is not controlled. One study observed that a 5-minute sonication time produced particles with comparatively the lowest entrapment efficiency, suggesting an optimal duration is necessary.[3]
-
Lipid Selection and Drug Solubility: The solubility of triamcinolone acetonide in the chosen solid lipid is a primary determinant of entrapment efficiency. Ensure that the drug has good solubility in the molten lipid. Screening different lipids (e.g., Compritol® 888 ATO, stearic acid, glyceryl monostearate) can identify the most suitable matrix.[3][8][9]
-
Lipid Concentration: Increasing the lipid concentration can provide more space for drug encapsulation, but only up to a certain point.[3]
-
Cooling Process: The rate of cooling of the nanoemulsion after sonication can affect drug entrapment. Rapid cooling can lead to the formation of a less perfect crystal lattice with more imperfections, which can accommodate more drug molecules.
Issue 3: Formulation Instability (Aggregation Over Time)
Question: My SLN dispersion appears stable initially, but particles aggregate after a few days of storage. How can I improve the long-term stability?
Answer:
Particle aggregation during storage is often due to insufficient surface stabilization or changes in the lipid matrix.
-
Zeta Potential: A sufficiently high absolute zeta potential value (typically > |30| mV) is indicative of good electrostatic repulsion between particles, which contributes to long-term stability.[3] Consider adjusting the type or concentration of your surfactant to achieve a higher zeta potential.
-
Surfactant Choice: The combination and ratio of surfactants can significantly impact stability. For instance, a combination of a non-ionic surfactant like Tween 80 and a co-surfactant like soy lecithin or Pluronic F-68 has been used effectively.[3][8][9]
-
Storage Temperature: Storing the SLN dispersion at a low temperature (e.g., 4°C) can help to maintain the solid state of the lipid core and reduce the kinetic energy of the particles, thereby minimizing aggregation.[3]
-
Lipid Polymorphism: Solid lipids can exist in different polymorphic forms. Over time, a transition to a more stable, highly ordered crystalline form can occur, which may lead to the expulsion of the encapsulated drug and subsequent instability.[10][11] Selecting a lipid that is less prone to polymorphic transitions or incorporating a liquid lipid to create nanostructured lipid carriers (NLCs) can mitigate this issue.[12]
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of sonicator for SLN preparation?
A1: Both probe and bath sonicators can be used. Probe sonicators deliver high energy to a small volume and are very effective for particle size reduction.[5] However, they can generate significant heat and may release metal particles into the dispersion, which would require a filtration step.[5] Bath sonicators are suitable for larger volumes and avoid direct contact with the sample, minimizing contamination risk, but may offer less energy input.[5] The choice depends on the scale of your experiment and the sensitivity of your formulation to heat and contamination.
Q2: How does sonication time affect particle size and PDI?
A2: Generally, increasing the sonication time leads to a decrease in particle size and a narrower size distribution (lower PDI).[1][3] This is because longer exposure to ultrasonic waves provides more energy to break down larger lipid droplets into smaller nanoparticles.[3] However, there is typically an optimal duration beyond which further sonication yields diminishing returns on particle size reduction and may even lead to aggregation.[1]
Q3: What is the impact of sonication power on entrapment efficiency?
A3: The effect of sonication power on entrapment efficiency can be complex. While higher power can lead to smaller particles, which may have a larger surface area for potential drug leakage, it also promotes the formation of a stable emulsion. Some studies have shown that entrapment efficiency increases with sonication power up to a certain point.[13] It is important to optimize the power in conjunction with other parameters like sonication time and temperature.
Q4: Should the sonication be performed at a specific temperature?
A4: Yes, sonication is typically performed at a temperature above the melting point of the solid lipid to ensure the lipid is in a molten state.[3] This allows for the efficient formation of a nanoemulsion. It is crucial to control the temperature during sonication, as excessive heat can degrade the drug or lipid and may lead to drug expulsion from the nanoparticles upon cooling.
Data Summary
Table 1: Effect of Sonication Time on SLN Properties
| Sonication Time (min) | Average Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Zeta Potential (mV) | Reference |
| 5 | Larger | Higher | Lower | - | [3] |
| 10 | 114.5 ± 1.32 | Lower | Higher | -34.2 ± 0.19 | [3] |
| 15 | Smaller | - | - | - | [4][6] |
| 20 | - | - | - | -27.4 ± 0.8 | [3] |
Note: The values are illustrative and depend on the specific formulation and other process parameters.
Table 2: Effect of Sonication Power/Amplitude on SLN Properties
| Sonication Power/Amplitude (%) | Average Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| 35 | 683 ± 5 | - | 94 ± 4 | [8] |
| 40 (at 60% pulse frequency) | ~100 | - | - | [4][6] |
| 70 | - | - | - | [14] |
Note: Direct comparison is challenging as studies use different equipment and reporting metrics (power vs. amplitude).
Experimental Protocols
Protocol 1: Formulation of Triamcinolone Acetonide-Loaded SLNs by High-Shear Homogenization and Ultrasonication
This protocol is a generalized procedure based on common methodologies.[3][9]
-
Preparation of Lipid Phase:
-
Accurately weigh the solid lipid(s) (e.g., Compritol® 888 ATO, glyceryl monostearate).
-
Add the specified amount of triamcinolone acetonide to the lipid.
-
Heat the mixture to approximately 70-80°C (or 5-10°C above the lipid's melting point) with continuous stirring until a clear, homogenous molten lipid phase is obtained.
-
-
Preparation of Aqueous Phase:
-
Dissolve the surfactant(s) (e.g., Tween 80, Pluronic F-68) in deionized water.
-
Heat the aqueous phase to the same temperature as the lipid phase.
-
-
Formation of Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) at approximately 10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water (o/w) emulsion.
-
-
Ultrasonication:
-
Immediately subject the hot pre-emulsion to ultrasonication using a probe or bath sonicator.
-
Sonicate for a predetermined time (e.g., 10 minutes) and power/amplitude setting while maintaining the temperature above the lipid's melting point.
-
-
Formation of SLNs:
-
Pour the resulting hot nanoemulsion into cold water (2-4°C) under gentle magnetic stirring.
-
Allow the dispersion to cool to room temperature to facilitate the recrystallization of the lipid and the formation of solid lipid nanoparticles.
-
Protocol 2: Characterization of SLNs
-
Particle Size, PDI, and Zeta Potential Analysis:
-
Dilute the SLN dispersion with deionized water to an appropriate concentration.
-
Analyze the sample using Dynamic Light Scattering (DLS) to determine the average particle size (Z-average), polydispersity index (PDI), and zeta potential.
-
-
Entrapment Efficiency (%EE) Determination:
-
Separate the unencapsulated triamcinolone acetonide from the SLN dispersion. This can be done by ultracentrifugation or size exclusion chromatography.[8][15]
-
Quantify the amount of free drug in the supernatant or collected fractions using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).
-
Calculate the %EE using the following formula: %EE = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100
-
Visualizations
Caption: Workflow for SLN Formulation and Characterization.
Caption: Troubleshooting Logic for Particle Size Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Modeling the effect of sonication parameters on size and dispersion temperature of solid lipid nanoparticles (SLNs) by response surface methodology (RSM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Review on the Scale-Up Methods for the Preparation of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. In Situ Gel of Triamcinolone Acetonide-Loaded Solid Lipid Nanoparticles for Improved Topical Ocular Delivery: Tear Kinetics and Ocular Disposition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid Lipid Nanoparticles and Nanostructured Lipid Carriers: Structure, Preparation and Application - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 12. Characteristics and Preparation of Solid Lipid Nanoparticles and Nanostructured Lipid Carriers [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of Triamcinolone Acetonide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantification of triamcinolone acetonide and its related compounds, with a specific focus on the validation of an analytical method for its metabolite, 21-carboxylic acid triamcinolone acetonide. The information presented herein is intended to assist researchers and drug development professionals in selecting and validating appropriate analytical techniques for their specific needs. All discussed methods are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1][2][3][4][5]
Comparison of Analytical Techniques
The determination of triamcinolone acetonide and its metabolites, including the 21-carboxylic acid derivative, can be accomplished using various analytical techniques. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes and compares the most commonly employed methods.
| Analytical Technique | Principle | Typical Application | Advantages | Disadvantages | Reported Performance for Triamcinolone Acetonide |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separation based on polarity, detection via UV absorbance. | Quantification of the active pharmaceutical ingredient (API) in formulations, stability studies. | Robust, cost-effective, widely available. | Lower sensitivity compared to mass spectrometry, potential for interference from co-eluting compounds. | Linearity: 0.05-30.00 µg/mL, Accuracy (% Recovery): 99.5% ± 0.1%[6], Precision (%RSD): <2%[7] |
| Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) | Separation by HPLC coupled with highly selective and sensitive detection based on mass-to-charge ratio. | Quantification of drugs and metabolites in biological matrices (plasma, urine), impurity profiling. | High sensitivity and selectivity, allows for structural elucidation. | Higher cost of instrumentation and maintenance, potential for matrix effects. | Linearity: 0.53–21.20 ng/mL[8][9], Lower Limit of Quantification (LLOQ): 0.53 ng/mL[8][9] |
| High-Performance Thin-Layer Chromatography (HPTLC) | Separation on a thin layer of adsorbent, detection by densitometry. | Quantification in pharmaceutical formulations, impurity analysis. | High sample throughput, low solvent consumption. | Lower resolution and sensitivity compared to HPLC. | Linearity: 0.20–28.00 µ g/band |
| UV-Visible Spectrophotometry | Measurement of light absorption by the analyte. | Assay of bulk drug and simple formulations. | Simple, rapid, and inexpensive. | Low specificity, susceptible to interference from other absorbing compounds. | Linearity: 2-12 µg/ml |
| Stripping Voltammetry | Electrochemical method based on the preconcentration of the analyte onto an electrode followed by its electrical stripping. | Determination in pharmaceutical dosage forms. | High sensitivity. | Limited to electroactive compounds, sensitive to matrix components. | Lower Limit of Determination: 0.01 μg/mL[10] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative experimental protocols for the analysis of triamcinolone acetonide, which can be adapted for its 21-carboxylic acid metabolite.
HPLC-UV Method for Pharmaceutical Formulations
This method is suitable for the quantification of triamcinolone acetonide in various dosage forms.[6][7][11]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0)
-
Flow Rate: 1.0 - 1.5 mL/min[7]
-
Detection Wavelength: 238 nm[7] or 225 nm
-
Injection Volume: 20 µL
-
-
Standard Solution Preparation:
-
Prepare a stock solution of triamcinolone acetonide reference standard in a suitable solvent (e.g., methanol or mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
-
Sample Preparation:
-
For solid dosage forms, accurately weigh and powder the tablets. Dissolve a portion equivalent to a known amount of the active ingredient in the mobile phase, sonicate to ensure complete dissolution, and filter.
-
For semi-solid formulations, disperse a known amount in a suitable solvent and extract the active ingredient.[11]
-
Dilute the sample solution with the mobile phase to a concentration within the calibration range.
-
LC-MS/MS Method for Biological Samples
This highly sensitive method is ideal for determining the concentration of triamcinolone acetonide and its metabolites in biological fluids.[8][9][12][13]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for the analyte and internal standard. For triamcinolone acetonide, a common transition is m/z 435.4 → 397.3.[8]
-
-
Sample Preparation (Plasma):
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound).
-
Perform protein precipitation by adding a solvent like acetonitrile or methanol.
-
Alternatively, use liquid-liquid extraction (e.g., with ethyl acetate and n-hexane) or solid-phase extraction for sample clean-up and concentration.[8][9]
-
Evaporate the organic layer and reconstitute the residue in the mobile phase before injection.
-
Validation of an Analytical Method for this compound
The validation of an analytical method ensures its suitability for the intended purpose.[4] According to ICH guidelines, the following parameters must be evaluated.[1][2]
| Validation Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity/Selectivity | To ensure the method can unequivocally assess the analyte in the presence of other components.[2] | No interference from placebo, impurities, or degradation products at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the analyte concentration and the analytical response.[2] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[4] | As defined by the linearity studies. |
| Accuracy | The closeness of the test results to the true value.[2] | % Recovery between 98.0% and 102.0% for drug substance. |
| Precision (Repeatability and Intermediate Precision) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) ≤ 2%.[2] |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.[1] | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[1] | Signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2] | %RSD of results should remain within acceptable limits. |
Visualizing the Analytical Workflow
The following diagrams illustrate the typical workflows for analytical method validation and sample analysis.
Caption: Workflow for Analytical Method Validation.
Caption: HPLC Sample Analysis Workflow.
References
- 1. m.youtube.com [m.youtube.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. qbdgroup.com [qbdgroup.com]
- 6. Development and validation of a stability-indicating HPLC-UV method for the determination of triamcinolone acetonide and its degradation products in an ointment formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. recentscientific.com [recentscientific.com]
- 8. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UPLC-ESI-MS/MS method for the determination of triamcinolone acetonide in human plasma and evaluation of its bioequivalence after a single intramuscular injection in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. electrochemsci.org [electrochemsci.org]
- 11. dspace.library.uu.nl [dspace.library.uu.nl]
- 12. Detection and characterization of triamcinolone acetonide metabolites in human urine by liquid chromatography/tandem mass spectrometry after intramuscular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Triamcinolone Acetonide and Triamcinolone Hexacetonide Efficacy
In the landscape of intra-articular corticosteroid therapy, triamcinolone acetonide (TA) and triamcinolone hexacetonide (TH) are two frequently utilized formulations for managing inflammatory joint diseases such as juvenile idiopathic arthritis (JIA) and osteoarthritis.[1][2][3] While structurally similar, their clinical efficacy, particularly concerning the duration of action, exhibits notable differences.[4] This guide provides a comprehensive comparison of these two synthetic glucocorticoids, supported by experimental data, detailed methodologies, and visual representations of their mechanism of action and experimental evaluation.
Quantitative Efficacy Comparison
Multiple studies have consistently demonstrated the superior efficacy of triamcinolone hexacetonide over triamcinolone acetonide in providing sustained relief from joint inflammation. This enhanced performance is largely attributed to the lower aqueous solubility of TH, which results in slower absorption from the injection site and a prolonged local anti-inflammatory effect.[1][4][5] The following table summarizes key quantitative data from comparative clinical studies.
| Efficacy Parameter | Triamcinolone Acetonide (TA) | Triamcinolone Hexacetonide (TH) | Study Population | Key Findings |
| Median Time to Relapse (All Joints) | 4 months[1] | 18 months[1] | Juvenile Idiopathic Arthritis (JIA) | TH demonstrated a significantly longer duration of action compared to TA (p < 0.001).[1][6] |
| Median Time to Relapse (Knee Only) | 3 months[1] | 14 months[1] | Juvenile Idiopathic Arthritis (JIA) | The superiority of TH in prolonging remission was also observed in knee-specific injections.[1] |
| Response Rate at 6 Months | 53.3%[7] | 81.4%[7] | Oligoarticular JIA | A significantly higher percentage of patients treated with TH showed a good response at 6 months (p = 0.001).[7] |
| Response Rate at 12 Months | 43.3%[7] | 67.1%[7] | Oligoarticular JIA | The superior response rate with TH was maintained at the 12-month follow-up (p = 0.006).[7] |
| Response Rate at 24 Months | 33.3%[7] | 60%[7] | Oligoarticular JIA | TH continued to show a significantly better response rate at the 24-month mark (p = 0.002).[7] |
| Percentage of Joints in Remission at 12 Months | 47.5%[8] | 80%[8] | Juvenile Idiopathic Arthritis (JIA) | Even at double the dose, TA was less effective than TH in maintaining remission at 12 months (p = 0.003).[8][9] |
| Percentage of Joints in Remission at 24 Months | 32.4%[8] | 63.6%[8] | Juvenile Idiopathic Arthritis (JIA) | The long-term efficacy of TH was significantly greater than that of TA at 24 months.[8][9] |
Experimental Protocols
The comparative efficacy of TA and TH has been evaluated through various clinical trials. The methodologies employed in these studies provide a framework for understanding the evidence base supporting the observed differences in clinical outcomes.
Representative Study Design: Randomized Controlled Trial in Juvenile Idiopathic Arthritis
A common experimental approach involves a randomized controlled trial comparing intra-articular injections of TA and TH in patients with JIA.
-
Patient Selection: Patients diagnosed with JIA according to established criteria (e.g., International League of Associations for Rheumatology) are recruited.[7] Eligibility often includes active arthritis in one or more joints.
-
Randomization: Participants are randomly assigned to receive an intra-articular injection of either TA or TH.[7] In some studies, a double-blind design is used where both the patient and the assessing physician are unaware of the treatment administered.[8][9]
-
Intervention: Standardized doses of TA or TH are injected into the affected joint(s).[1] For instance, in a study comparing the two in symmetrical joints, dosages were 1 mg/kg (up to 40 mg) for TH and 2.0 mg/kg (up to 80 mg) for TA.[8][9]
-
Outcome Assessment: The primary outcome is typically the time to relapse, defined as the recurrence of arthritis in the injected joint.[1][6] Secondary outcomes may include a "good response," often defined as a decrease in an articular score by a certain percentage (e.g., ≥60%) from baseline.[7] Assessments are conducted at predefined intervals (e.g., 6, 12, and 24 months).[7]
-
Statistical Analysis: Kaplan-Meier curves and log-rank tests are commonly used to compare the time to relapse between the two treatment groups.[1][6] Hazard ratios may also be calculated to quantify the difference in the risk of relapse.[6]
Mechanism of Action and Experimental Workflow
The anti-inflammatory effects of both triamcinolone acetonide and triamcinolone hexacetonide are mediated through the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling Pathway.
Both triamcinolone acetonide and hexacetonide exert their anti-inflammatory effects by binding to cytosolic glucocorticoid receptors.[10][11] This complex then translocates to the nucleus, where it modulates gene expression by interacting with glucocorticoid response elements.[12] This leads to the increased synthesis of anti-inflammatory proteins and the repression of pro-inflammatory genes, ultimately suppressing the inflammatory response.[10][12]
The following diagram illustrates a typical experimental workflow for comparing the efficacy of these two corticosteroids.
Caption: Comparative Efficacy Experimental Workflow.
Conclusion
The available evidence strongly suggests that triamcinolone hexacetonide offers a longer duration of clinical remission compared to triamcinolone acetonide for intra-articular therapy, particularly in the management of juvenile idiopathic arthritis.[1][4][7][8] This difference in efficacy is primarily attributed to its lower solubility, which leads to a prolonged local anti-inflammatory effect.[5] While both compounds operate through the same glucocorticoid receptor signaling pathway, the pharmacokinetic properties of triamcinolone hexacetonide make it a more effective option for long-term control of joint inflammation. Researchers and drug development professionals should consider these differences when designing new therapeutic strategies for inflammatory joint diseases.
References
- 1. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis | springermedizin.de [springermedizin.de]
- 2. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intra-articular steroids in knee osteoarthritis: a comparative study of triamcinolone hexacetonide and methylprednisolone acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Pharmacokinetics and pharmacodynamics of glucocorticoid suspensions after intra-articular administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy between triamcinolone acetonide and triamcinolone hexacetonide for intraarticular therapy in juvenile idiopathic arthritis: a retrospective analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of intra-articular triamcinolone hexacetonide and triamcinolone acetonide in oligoarticular juvenile idiopathic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Triamcinolone acetonide and hexacetonide intra-articular treatment of symmetrical joints in juvenile idiopathic arthritis: a double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Triamcinolone Hexacetonide | C30H41FO7 | CID 21826 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Triamcinolone Acetonide | C24H31FO6 | CID 6436 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
Cross-Reactivity of Triamcinolone Acetonide Metabolites in Immunoassays: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing immunoassays for the detection of triamcinolone acetonide, understanding the potential cross-reactivity with its metabolites is crucial for accurate quantification and data interpretation. This guide provides a comparative overview of the cross-reactivity of triamcinolone acetonide and other corticosteroids in commercially available immunoassays, details a typical experimental protocol, and illustrates the metabolic pathway of triamcinolone acetonide.
Immunoassay Cross-Reactivity Comparison
The specificity of an immunoassay is paramount, as antibodies may bind to structurally similar compounds, leading to inaccurate results. While data on the cross-reactivity of various corticosteroids in triamcinolone acetonide immunoassays is available from manufacturers, specific quantitative data for the major metabolites of triamcinolone acetonide remains largely unpublished in the public domain.
The primary metabolites of triamcinolone acetonide identified in plasma, urine, and feces are 6β-hydroxy triamcinolone acetonide, 21-carboxylic acid triamcinolone acetonide, and 6β-hydroxy-21-oic triamcinolone acetonide.[1] The lack of readily available cross-reactivity data for these metabolites presents a significant challenge for accurately assessing the total exposure to triamcinolone acetonide and its bioactive derivatives.
Below is a summary of available cross-reactivity data for a commercially available Triamcinolone Acetonide ELISA kit. It is important to note the absence of the aforementioned primary metabolites in this list.
Table 1: Cross-Reactivity of Various Steroids in a Commercial Triamcinolone Acetonide ELISA Kit
| Compound | % Cross-Reactivity |
| Triamcinolone Acetonide | 100% |
| Triamcinolone | 0.5% |
| Fluocinonide | 100% |
| Fluocinolone Acetonide | 67% |
| Amcinonide | 43% |
| Flunisolide | 26% |
| Halcinonide | 20% |
| Budesonide | 7% |
| Flurandrenolide | 3.8% |
| Diflorasone Acetate | 1.7% |
| Flumethasone | 0.9% |
| Desoximetasone | 0.5% |
| Triamcinolone Diacetate | 0.5% |
Data is illustrative and may vary between different immunoassay kits and manufacturers. Researchers should always refer to the specific product insert for the most accurate and up-to-date information.
Experimental Protocol: Competitive Enzyme Immunoassay (ELISA)
The following protocol outlines the key steps for a typical competitive ELISA used for the quantification of triamcinolone acetonide. This method is based on the principle of competition between the unlabeled triamcinolone acetonide in the sample and a fixed amount of enzyme-labeled triamcinolone acetonide for a limited number of antibody binding sites.
Materials:
-
Microtiter plate pre-coated with anti-triamcinolone acetonide antibodies
-
Triamcinolone acetonide standards
-
Triamcinolone acetonide-enzyme conjugate (e.g., HRP-conjugate)
-
Assay buffer
-
Wash buffer concentrate
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Precision pipettes and tips
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards and samples, according to the manufacturer's instructions. Dilute the wash buffer concentrate.
-
Standard and Sample Addition: Add a specific volume of standards, controls, and samples to the designated wells of the microtiter plate.
-
Competitive Reaction: Add the triamcinolone acetonide-enzyme conjugate to each well. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for competitive binding.
-
Washing: Aspirate the contents of the wells and wash the plate multiple times with the diluted wash buffer to remove any unbound reagents.
-
Substrate Incubation: Add the substrate solution to each well. Incubate the plate in the dark for a specified period (e.g., 15-30 minutes) to allow for color development. The enzyme on the bound conjugate will convert the substrate into a colored product.
-
Stopping the Reaction: Add the stop solution to each well to terminate the enzymatic reaction.
-
Data Acquisition: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The concentration of triamcinolone acetonide in the samples is inversely proportional to the absorbance measured. Construct a standard curve by plotting the absorbance of the standards against their known concentrations. Determine the concentration of triamcinolone acetonide in the samples by interpolating their absorbance values on the standard curve.
Caption: Workflow of a competitive ELISA for triamcinolone acetonide.
Metabolic Pathway of Triamcinolone Acetonide
Triamcinolone acetonide undergoes extensive metabolism in the body. The primary metabolic transformations involve hydroxylation and oxidation. Understanding this pathway is essential for identifying potential cross-reactants in immunoassays.
Caption: Metabolic pathway of triamcinolone acetonide.
Conclusion
The accurate measurement of triamcinolone acetonide using immunoassays is critical in various research and development settings. While commercially available kits offer a convenient method for detection, the potential for cross-reactivity with other corticosteroids exists. A significant knowledge gap remains concerning the cross-reactivity of the major metabolites of triamcinolone acetonide. This lack of data can lead to an underestimation or overestimation of the parent compound, depending on the antibody's specificity.
Researchers are strongly advised to:
-
Consult Product-Specific Data: Always refer to the manufacturer's datasheet for the most current cross-reactivity information for the specific immunoassay kit being used.
-
Perform Validation Studies: When the presence of metabolites is anticipated to be significant, it is recommended to perform in-house validation studies to determine the cross-reactivity of the primary metabolites with the chosen immunoassay.
-
Consider Alternative Methods: For studies requiring high specificity and the ability to distinguish between the parent drug and its metabolites, chromatographic methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) should be considered the gold standard.
By carefully considering these factors, researchers can enhance the accuracy and reliability of their immunoassay data for triamcinolone acetonide.
References
A Comparative Analysis of the Chondrotoxic Effects of Methylprednisolone and Triamcinolone Acetonide
Introduction
Intra-articular injections of corticosteroids are a common treatment modality for managing pain and inflammation associated with osteoarthritis and other joint pathologies. Among the most frequently used corticosteroids are methylprednisolone acetate (MP) and triamcinolone acetonide (TA). While effective in providing symptomatic relief, concerns have been raised regarding their potential chondrotoxic effects, which could inadvertently contribute to the progression of cartilage degeneration. This guide provides a comparative analysis of the chondrotoxic effects of methylprednisolone and triamcinolone acetonide, supported by experimental data from in vitro and in vivo studies, to inform researchers, scientists, and drug development professionals.
In Vitro Studies: Effects on Chondrocyte Viability and Cartilage Mechanics
In vitro studies provide a controlled environment to assess the direct effects of corticosteroids on chondrocytes and cartilage explants. Multiple studies have demonstrated dose- and time-dependent chondrotoxicity for both methylprednisolone and triamcinolone acetonide.[1]
A key study comparing the two compounds found that a single, one-hour exposure to a clinical dose of methylprednisolone acetate was significantly more chondrotoxic than triamcinolone acetonide.[2] In this study, mean cell viability in bovine articular cartilage explants was significantly decreased in the group exposed to MP (35.5%) compared to both the control group (49.8%) and the TA-exposed group (45.7%).[3][4][5]
Interestingly, while both corticosteroids led to a significant decrease in the mechanical properties of the cartilage explants compared to controls, there were some differences in their specific effects.[2][3] Both MP and TA caused significant decreases in aggregate modulus and shear modulus.[3][4][5] However, one study noted that the Young's modulus in TA-exposed cartilage was significantly lower than in MP-exposed explants.[4][5]
It is important to note that not all studies have found triamcinolone to be significantly chondrotoxic at all tested doses. Some research suggests that at physiologically relevant concentrations, TA has a minimal negative impact on chondrocytes within their native extracellular matrix.[6]
Quantitative Data from In Vitro Studies
| Parameter | Control | Methylprednisolone (MP) | Triamcinolone Acetonide (TA) | Study Highlights |
| Chondrocyte Viability | 49.8% | 35.5% | 45.7% | MP showed significantly lower viability than control and TA after a 1-hour exposure.[3][4][5] |
| Aggregate Modulus (kPa) | 646.3 | 312.8 | 257.0 | Both MP and TA significantly decreased the aggregate modulus compared to control.[3][4][5] |
| Shear Modulus (kPa) | 370.1 | 191.2 | 157.4 | Both MP and TA significantly decreased the shear modulus compared to control.[3][4][5] |
| Ultimate Tensile Strength (MPa) | 9.650 | 5.648 | 6.065 | Both MP and TA significantly decreased the ultimate tensile strength compared to control.[2][3] |
In Vivo Studies: Insights from Animal Models
In vivo studies in animal models provide a more complex physiological environment to evaluate the effects of intra-articularly injected corticosteroids. Studies in dogs have shown that methylprednisolone can lead to a lower viable chondrocyte density seven days after treatment when compared to triamcinolone.[7] Another study using a canine explant model reported that methylprednisolone was severely chondrotoxic, leading to a complete loss of chondrocyte viability after one and seven days of culture, whereas triamcinolone demonstrated no decrease in cell viability compared to the negative control.[8]
Some research indicates that the detrimental effects of corticosteroids are observed at higher doses, while lower doses may even have some beneficial effects.[1] For both methylprednisolone and triamcinolone, beneficial effects in animal models were generally observed at doses below 2-3 mg per dose, while higher doses (above 3 mg per dose) were associated with significant cartilage damage and chondrocyte toxicity.[1]
Experimental Protocols
In Vitro Bovine Cartilage Explant Study
-
Objective: To investigate the in vitro effects of a single one-hour exposure to methylprednisolone or triamcinolone acetonide on the viability, mechanics, and biochemical content of native articular cartilage explants.[2][3]
-
Methodology:
-
Articular cartilage explants were harvested from the femoral condyles of bovine stifles.[2][3]
-
Explants were divided into three groups: control (chondrogenic medium alone), methylprednisolone acetate, and triamcinolone acetonide.[2][3]
-
The treatment groups were exposed to a clinical dose of their respective corticosteroid in chondrogenic medium for one hour.[2][3]
-
After one hour, the explants were washed, and fresh medium was added.[2][3]
-
At 24 hours post-treatment, the samples were assessed for cell viability (live/dead staining), mechanical properties (creep indentation and tensile testing), and biochemical content (collagen and glycosaminoglycan).[2][3]
-
Signaling Pathways in Corticosteroid-Induced Chondrotoxicity
Corticosteroids exert their effects by binding to glucocorticoid receptors, which can translocate to the nucleus and modulate gene expression. In chondrocytes, this can lead to the induction of apoptosis (programmed cell death).[9][10][11] While the precise signaling pathways can be complex and multifactorial, a general mechanism involves the activation of apoptotic cascades.
Corticosteroid treatment has been shown to induce apoptotic changes in chondrocytes both in vivo and in vitro.[9][10] This process is a key contributor to the detrimental effects of these drugs on cartilage health. The combination of corticosteroids with local anesthetics, a common clinical practice, may further increase the rate of chondrocyte death.[11]
Conclusion
The available evidence suggests that both methylprednisolone and triamcinolone acetonide can exert chondrotoxic effects, particularly at higher concentrations and with prolonged exposure. However, in direct comparative studies, methylprednisolone has been shown to be more detrimental to chondrocyte viability than triamcinolone acetonide under certain in vitro conditions.[2] Both drugs have been demonstrated to negatively impact the mechanical properties of articular cartilage.[2][3]
For researchers and drug development professionals, these findings underscore the importance of considering the potential for chondrotoxicity when developing and evaluating intra-articular therapies. Future research should focus on identifying the specific molecular mechanisms that differentiate the chondrotoxic potential of various corticosteroids and on developing formulations that minimize these adverse effects while retaining therapeutic efficacy. Clinicians should remain judicious in the use of intra-articular steroids, opting for the lowest effective dose to mitigate the risk of cartilage damage.[2][3]
References
- 1. The Effect of Intra-articular Corticosteroids on Articular Cartilage: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paper 08: In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triamcinolone acetonide has minimal effect on short- and long-term metabolic activities of cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chondrotoxicity of Intra-Articular Injection Treatment: A Scoping Review [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Corticosteroid treatment induces chondrocyte apoptosis in an experimental arthritis model and in chondrocyte cultures [pubmed.ncbi.nlm.nih.gov]
- 10. clinexprheumatol.org [clinexprheumatol.org]
- 11. Increased Chondrocyte Death after Steroid and Local Anesthetic Combination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Analysis of Triamcinolone Acetonide Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic profiles of various triamcinolone acetonide (TA) formulations. The data presented herein is curated from a range of preclinical and clinical studies to support research, development, and clinical application of this potent synthetic corticosteroid.
Executive Summary
Triamcinolone acetonide is a widely utilized glucocorticoid for its anti-inflammatory and immunosuppressive properties. The therapeutic efficacy and safety profile of TA are intrinsically linked to its formulation, which dictates the rate and extent of drug absorption, distribution, and elimination. This guide elucidates the pharmacokinetic nuances of different TA formulations administered via various routes, including intramuscular, intra-articular, and intravitreal injections. Understanding these differences is paramount for optimizing drug delivery, enhancing therapeutic outcomes, and minimizing potential adverse effects.
Pharmacokinetic Comparison Tables
The following tables summarize key pharmacokinetic parameters for different triamcinolone acetonide formulations and administration routes.
Table 1: Intramuscular vs. Intra-Articular Administration in Horses
| Parameter | Intramuscular (0.1 mg/kg) | Intra-Articular (9 mg) |
| Cmax (ng/mL) | 0.996 ± 0.391 | 1.27 ± 0.278 |
| Tmax (hours) | 13.2 | 6.5 |
| Terminal Elimination Half-Life (days) | 11.4 ± 6.53 | 0.78 ± 1.00 |
| Data sourced from a study in exercised Thoroughbred horses.[1] |
Table 2: Intravenous, Intra-Articular, and Intramuscular Administration in Horses
| Parameter | Intravenous (0.04 mg/kg) | Intra-Articular (0.04 mg/kg) | Intramuscular (0.04 mg/kg) |
| Distribution Half-Life (hours) | 0.50 (0.24 - 0.67) | N/A | N/A |
| Elimination Half-Life (hours) | 6.1 (5.0 - 6.4) | 23.8 (18.9 - 32.2) | N/A (quantifiable at 360 hours) |
| Cmax (ng/mL) | N/A | 2.0 (0.94 - 2.5) | 0.34 (0.20 - 0.48) |
| Tmax (hours) | N/A | 10 (8 - 12) | 13.0 (12 - 16) |
| Data presented as median (range). Study conducted in Thoroughbreds.[2][3][4] |
Table 3: Comparison of Intravitreal Formulations in Rabbits
| Formulation | Mean Particle Size (µm) | Relative Remaining Drug Mass at 19 Weeks (pixels) | Maximum Aqueous Concentration (ng/mL) | Time to Maximum Aqueous Concentration (days) |
| Kenalog-40 | 18.86 | 12,091 ± 2,512 | 21.1 | 1 |
| Triesence | 11.51 | 5577 ± 1477 | 7.2 | 1 |
| Trivaris | ~22 | 1,307.36 ± 695.57 | N/A | N/A |
| Compounded Preservative-Free TA | ~22 | 1,535 ± 329 | N/A | N/A |
| Transton | N/A | N/A | 63.2 | 1 |
| Particle size and remaining drug mass data suggest a correlation with durability.[5][6] Aqueous concentration data indicates faster dissolution for Transton.[6] |
Table 4: Extended-Release vs. Crystalline Suspension for Intra-Articular Injection in Humans with Knee Osteoarthritis
| Parameter | FX006 (Extended-Release, 32 mg) | TAcs (Crystalline Suspension, 40 mg) |
| Synovial Fluid TA Concentration at Week 6 (pg/mL) | 3590.0 | 7.7 (quantifiable in only 2 of 8 patients) |
| Plasma Cmax (pg/mL) | 836.4 | 11,064.7 |
| Plasma Tmax (hours) | 24 | 6 |
| FX006 demonstrates prolonged joint residency and reduced systemic exposure compared to a standard crystalline suspension.[7] |
Experimental Protocols
Pharmacokinetic Analysis of Intramuscular and Intra-Articular TA in Horses
-
Drug Administration: A single intramuscular administration of TA (0.1 mg/kg or 0.04 mg/kg) or a single intra-articular administration into the antebrachiocarpal joint (9 mg or 0.04 mg/kg).[1][2][8]
-
Sample Collection: Blood, urine, and synovial fluid samples were collected at various time points up to 60 days post-administration.[8]
-
Analytical Method: Liquid chromatography-mass spectrometry (LC-MS) was used to determine TA concentrations.[8] Plasma data were analyzed using non-compartmental analysis.[1][8]
Comparison of Intravitreal TA Formulations in Rabbits
-
Subjects: Dutch-belted rabbits.[5]
-
Drug Administration: A single 4 mg intravitreal injection of one of four TA formulations (Kenalog, Trivaris, Triesence, or compounded preservative-free TA).[5]
-
Pharmacokinetic Assessment: Wide-field imaging was performed serially to document the residual drug mass in the vitreous.[5] In a separate study arm, aqueous humor samples were collected at various time points.[6]
-
Analytical Method: For aqueous humor, TA concentrations were determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Particle size was measured using a Mastersizer 2000.[5]
Pharmacokinetics of Extended-Release Intra-Articular TA in Humans
-
Subjects: Patients with knee osteoarthritis.[7]
-
Drug Administration: A single intra-articular injection of either FX006 (32 mg) or a triamcinolone acetonide crystalline suspension (TAcs; 40 mg).[7]
-
Sample Collection: Synovial fluid was aspirated at baseline and at one post-injection visit (Week 1, 6, 12, 16, or 20 for FX006; Week 6 for TAcs). Blood samples were collected at baseline and multiple post-injection time points.[7]
-
Analytical Method: TA concentrations in synovial fluid and plasma were determined using a validated LC-MS/MS method.[7] Pharmacokinetic parameters were assessed using non-compartmental analysis.[7]
Mechanism of Action: Signaling Pathways
Triamcinolone acetonide, like other glucocorticoids, exerts its effects through both genomic and non-genomic signaling pathways. The primary mechanism involves binding to the cytosolic glucocorticoid receptor (GR), which then translocates to the nucleus to modulate gene expression.
References
- 1. droracle.ai [droracle.ai]
- 2. NON-GENOMIC EFFECTS OF GLUCOCORTICOIDS: AN UPDATED VIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Triamcinolone? [synapse.patsnap.com]
- 4. Communication between genomic and non-genomic signaling events coordinate steroid hormone actions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Triamcinolone Acetonide? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Analysis of the Glucocorticoid Receptor Ligand-Binding Domain in Complex with Triamcinolone Acetonide and a Fragment of the Atypical Coregulator, Small Heterodimer Partner - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Screening Methods for Corticosteroids in Doping Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common screening methods for the detection of synthetic corticosteroids in human urine for doping analysis. The focus is on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard in anti-doping laboratories. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to support researchers and scientists in the field.
Introduction to Corticosteroid Screening in Anti-Doping
Corticosteroids are a class of steroid hormones that are prohibited in-competition when administered by systemic routes (oral, intravenous, intramuscular, or rectal) due to their potential to enhance performance and pose health risks to athletes.[1] Anti-doping laboratories are required by the World Anti-Doping Agency (WADA) to screen for a range of synthetic corticosteroids and their metabolites in urine samples. The primary analytical technique employed for this purpose is LC-MS/MS, valued for its high sensitivity, selectivity, and specificity.[2][3]
The validation of these screening methods is critical to ensure reliable and defensible results. Key validation parameters include the limit of detection (LOD), limit of quantification (LOQ), specificity, linearity, accuracy, and precision. WADA establishes Minimum Required Performance Levels (MRPLs) for the detection of prohibited substances, which serve as a benchmark for the sensitivity of screening methods.[4]
Comparison of Screening Method Performance
The following tables summarize the performance characteristics of different LC-MS/MS-based screening methods for corticosteroids as reported in various studies. It is important to note that direct comparison can be challenging due to variations in instrumentation, reagents, and specific protocols between laboratories.
Table 1: Comparison of Sample Preparation Methods
| Extraction Method | Principle | Reported Recovery Ranges | Advantages | Disadvantages | References |
| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquid phases (e.g., urine and an organic solvent like diethyl ether or ethyl acetate). | 57% - 114% | Simple, low cost. | Can be labor-intensive, may have lower recovery for some compounds, potential for emulsions. | [5] |
| Solid-Phase Extraction (SPE) | Analytes in the sample are retained on a solid sorbent, washed, and then eluted with a solvent. | 80% - 120% (for most analytes) | High recovery and clean extracts, can be automated. | Higher cost per sample, requires method development to optimize sorbent and solvents. | [3] |
| On-line SPE | SPE is directly coupled to the LC system, automating the extraction and injection process. | Not explicitly quantified in the provided search results, but described as efficient. | High throughput, reduced manual sample handling, improved reproducibility. | Requires specialized equipment. | [1] |
Table 2: Comparison of LC-MS/MS Method Validation Parameters
This table presents a compilation of validation data from different studies. The specific corticosteroids covered in each study may vary.
| Method Reference | Corticosteroids Analyzed (Examples) | Linearity (r²) | LOD (ng/mL) | LOQ (ng/mL) | Accuracy/Recovery (%) | Precision (RSD%) |
| Deventer et al. (2003) | Betamethasone, Dexamethasone, Prednisolone | Not specified | ≤ 4 | Not specified | Not specified | Not specified |
| Thevis et al. | Budesonide, Dexamethasone, Fluticasone | > 0.99 | 0.5 - 5 | Not specified | Not specified | Not specified |
| Pozo et al. (2008) | Betamethasone, Budesonide, Dexamethasone | > 0.99 | 1 - 10 | Not specified | Not specified | Not specified |
| Mazzarino et al. | 28 doping agents including corticosteroids | Not specified | 5 - 30 | Not specified | Not specified | Not specified |
| He et al. | Testosterone, Cortisol, FT4 (Immunoassay vs. LC-MS/MS) | Not specified | Not specified | Not specified | Bias up to 47% for Cortisol (IA vs. LC-MS/MS) | Not specified |
| Protti et al. (2020) | Cortisol, Dexamethasone, Methylprednisolone | > 0.9989 | Not specified | Not specified | > 81% | < 8.6% |
Table 3: WADA Minimum Required Performance Levels (MRPLs) for Selected Corticosteroids (2022) [4]
| Corticosteroid | MRPL (ng/mL) |
| 6β-hydroxy-budesonide (Metabolite of budesonide) | 45 |
| Prednisolone | 100 |
| Prednisone | 300 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the screening of corticosteroids in urine.
Method 1: Liquid-Liquid Extraction followed by LC-MS/MS
This protocol is a generalized procedure based on common practices reported in several studies.
1. Sample Preparation (Hydrolysis and Extraction)
-
To 2 mL of urine, add an internal standard solution.
-
Add 1 mL of phosphate buffer (pH 7).
-
Add 50 µL of β-glucuronidase from E. coli.
-
Incubate at 55°C for 1 hour for enzymatic hydrolysis to cleave conjugated corticosteroids.
-
Allow the sample to cool to room temperature.
-
Add 250 µL of 5M potassium carbonate/bicarbonate buffer (pH 9-10).
-
Perform liquid-liquid extraction by adding 5 mL of diethyl ether and vortexing for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Freeze the aqueous layer and transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the target analytes (e.g., start at 10% B, ramp to 90% B over 15 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for each corticosteroid and internal standard should be optimized.
Method 2: Solid-Phase Extraction (SPE) followed by LC-MS/MS
This protocol provides an alternative sample preparation method offering cleaner extracts.
1. Sample Preparation (Hydrolysis and SPE)
-
Perform enzymatic hydrolysis as described in Method 1 (steps 1a-1e).
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., C8/cation exchange) with 2 mL of methanol followed by 2 mL of water.
-
Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 20% methanol in water to remove interferences.
-
Elution: Elute the corticosteroids with 2 mL of 2% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as in Method 1.
2. LC-MS/MS Analysis
-
The LC-MS/MS parameters are generally the same as described in Method 1. The specific gradient and MRM transitions will need to be optimized for the target analytes.
Mandatory Visualizations
Experimental Workflow for Corticosteroid Screening
Caption: General experimental workflow for the screening of corticosteroids in urine.
Logical Relationship of Method Validation Parameters
Caption: Interrelationship of key validation parameters for analytical methods.
References
- 1. dshs-koeln.de [dshs-koeln.de]
- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. wada-ama.org [wada-ama.org]
- 5. LC-MS/MS Analysis of Urinary Free Cortisol and Cortisone without Matrix Interferences [de.restek.com]
A Comparative Guide to Intra-articular Injections: Methylprednisolone Acetate vs. Triamcinolone Acetonide
For Researchers, Scientists, and Drug Development Professionals
Intra-articular corticosteroid injections are a cornerstone in the management of inflammatory joint conditions, most notably osteoarthritis. Among the commonly utilized formulations, methylprednisolone acetate (MPA) and triamcinolone acetonide (TA) are frequently selected for their potent anti-inflammatory effects. This guide provides an objective comparison of their performance, supported by experimental data, to aid in research and development decisions.
Clinical Efficacy: A Head-to-Head Comparison
Multiple clinical trials have sought to elucidate the comparative efficacy of MPA and TA in alleviating pain and improving function in patients with knee osteoarthritis. The primary endpoints in these studies are often changes in the Visual Analog Scale (VAS) for pain and the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for pain, stiffness, and physical function.
A prospective, randomized, double-blind study comparing intra-articular injections of 80 mg of methylprednisolone and 40 mg of triamcinolone in patients with knee osteoarthritis revealed that while both are effective, methylprednisolone may offer a more immediate and prolonged improvement in pain and stiffness[1]. However, other studies have found no statistically significant difference in the efficacy of the two corticosteroids in relieving pain and improving function, with effects lasting up to 24 weeks[2][3][4]. One study involving 126 patients with bilateral knee osteoarthritis who received MPA in one knee and triamcinolone hexacetonide (a related formulation) in the other found similar outcomes for both in terms of pain relief and functional improvement over a 24-week period[2][3][4].
Another randomized controlled trial in patients with chronic inflammatory arthritis found no significant differences in efficacy between intra-articular knee injections of MPA and TA over a 24-week period, with a similar time to relapse in both groups[5][6].
Table 1: Comparative Clinical Efficacy Data (VAS and WOMAC Scores)
| Study (Author, Year) | Drug and Dosage | Time Point | Mean VAS Score (Pain) | Mean WOMAC Score (Total) | Key Findings |
| Jain P, Jain SK. (2015)[1] | Methylprednisolone (80mg) | 8 weeks | Statistically significant improvement over Triamcinolone | 96.23 ± 27.59 | Methylprednisolone showed more immediate and prolonged improvement. |
| Triamcinolone (40mg) | 8 weeks | - | 123.31 ± 25.56 | ||
| Buyuk et al. (2017)[2][3][4] | Methylprednisolone Acetate (40mg) | Baseline | 7.7 ± 1.3 | 67.6 ± 14.4 | No significant difference in efficacy between the two drugs. |
| 2 weeks | 2.3 ± 2.2 | 31.6 ± 17.3 | |||
| 24 weeks | 5.8 ± 1.9 | 61.3 ± 16.4 | |||
| Triamcinolone Hexacetonide (40mg) | Baseline | 7.5 ± 1.5 | 67.6 ± 14.4 | ||
| 2 weeks | 1.9 ± 1.8 | 31.6 ± 17.3 | |||
| 24 weeks | 5.4 ± 2.2 | 61.3 ± 16.4 | |||
| Dhir et al. (2017)[5][6] | Methylprednisolone Acetate (80mg) | 24 weeks | Change from baseline: -4.4 | Not Reported | No significant difference in time to relapse or pain reduction. |
| Triamcinolone Acetonide (80mg) | 24 weeks | Change from baseline: -3.9 | Not Reported |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both methylprednisolone and triamcinolone exert their anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells, such as chondrocytes and synoviocytes. This binding initiates a cascade of events that ultimately leads to the suppression of pro-inflammatory gene expression.
Experimental Protocols
Comparative Clinical Trial in Knee Osteoarthritis (Buyuk et al., 2017)[2][3][4]
-
Study Design: A prospective, multicenter, randomized study.
-
Participants: 126 patients with bilateral and symmetrical knee osteoarthritis.
-
Intervention: Each patient received an intra-articular injection of 40 mg methylprednisolone acetate in one knee and 40 mg triamcinolone hexacetonide in the contralateral knee.
-
Outcome Measures:
-
Visual Analog Scale (VAS) for pain (0-10).
-
Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC).
-
-
Evaluation Schedule: Patients were evaluated before the injection and at 2, 4, 8, 12, and 24 weeks post-injection.
In Vitro Chondrotoxicity Study (Fackler et al., 2023)[1][7]
-
Study Design: A controlled laboratory study.
-
Samples: Articular cartilage explants harvested from bovine femoral condyles.
-
Intervention: Explants were exposed to either a clinical dose of methylprednisolone acetate or triamcinolone acetonide for one hour. A control group was exposed to the medium alone.
-
Outcome Measures:
-
Chondrocyte viability (live/dead assay).
-
Mechanical properties (compressive and tensile testing).
-
Biochemical content (collagen and glycosaminoglycan).
-
-
Evaluation Schedule: Assessments were performed 24 hours after treatment.
Chondrotoxicity and Safety Profile
While clinically effective for symptomatic relief, the potential for chondrotoxicity with intra-articular corticosteroids is a significant consideration in drug development. In vitro studies have shown that methylprednisolone acetate may have a more pronounced chondrotoxic effect compared to triamcinolone acetonide.
A 2023 in vitro study found that a single one-hour exposure to methylprednisolone significantly decreased chondrocyte viability to 35.5%, compared to 45.7% for triamcinolone acetonide and 49.8% for the control group[1]. Both steroids, however, led to a significant decrease in the mechanical properties of the cartilage explants[1].
Table 2: Comparative In Vitro Chondrotoxicity Data
| Parameter | Control | Methylprednisolone Acetate | Triamcinolone Acetonide |
| Mean Cell Viability | 49.8% | 35.5% | 45.7% |
| Aggregate Modulus (kPa) | 646.3 | 312.8 | 257.0 |
| Shear Modulus (kPa) | 370.1 | 191.2 | 157.4 |
| Ultimate Tensile Strength (MPa) | 9.650 | 5.648 | 6.065 |
| (Data from Fackler et al., 2023)[1] |
Systemic side effects from intra-articular injections are generally rare but can occur due to systemic absorption. These may include transient hyperglycemia, flushing, and suppression of the hypothalamic-pituitary-adrenal axis[3].
Pharmacokinetic Properties
The duration of action of intra-articular corticosteroids is influenced by their pharmacokinetic profile, particularly their solubility and clearance from the synovial fluid. Triamcinolone acetonide is generally considered to be less soluble and have a longer residence time in the joint compared to methylprednisolone acetate, which may contribute to a more sustained local effect[7].
A study comparing the pharmacokinetics of an extended-release formulation of triamcinolone acetonide (FX006) to a standard crystalline suspension (TAcs) demonstrated that the extended-release formulation resulted in quantifiable synovial fluid concentrations for up to 12 weeks, whereas TAcs was only quantifiable in a minority of patients at 6 weeks. This highlights the importance of formulation in modulating the local and systemic pharmacokinetic profile.
Conclusion
Both methylprednisolone acetate and triamcinolone acetonide are effective intra-articular treatments for osteoarthritis, with clinical studies often showing comparable efficacy in pain reduction and functional improvement. The choice between these agents may be guided by factors such as desired duration of action and potential for chondrotoxicity. In vitro evidence suggests that triamcinolone acetonide may have a more favorable chondrocyte viability profile. Further research into novel formulations that can prolong intra-articular residence time while minimizing systemic exposure and local toxicity is a promising avenue for the development of next-generation intra-articular therapies.
References
- 1. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disruption of glucocorticoid signaling in chondrocytes delays metaphyseal fracture healing but does not affect normal cartilage and bone development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous glucocorticoid signaling in chondrocytes attenuates joint inflammation and damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucocorticoid signaling and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro Effects of Triamcinolone and Methylprednisolone on the Viability and Mechanics of Native Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. COMPARED EFFICACY OF INTRA-ARTICULAR INJECTION OF METHYLPREDNISOLONE AND TRIAMCINOLONE - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Prudent Disposal of 21-Carboxylic Acid Triamcinolone Acetonide: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 21-Carboxylic Acid Triamcinolone Acetonide, a metabolite of the synthetic corticosteroid Triamcinolone Acetonide. Due to the absence of a specific Safety Data Sheet (SDS) for this metabolite, the disposal protocol is conservatively based on the hazardous properties of the parent compound, Triamcinolone Acetonide, and general best practices for handling pharmaceutical and chemical waste in a laboratory setting.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and requirements. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.
Step-by-Step Disposal Protocol
1. Waste Identification and Classification:
-
Hazard Assessment: this compound should be treated as a hazardous chemical waste. The parent compound, Triamcinolone Acetonide, is classified with reproductive toxicity. Therefore, this derivative should be handled with the same level of caution.
-
Waste Stream Segregation: Do not mix this waste with non-hazardous laboratory trash or other waste streams. It must be segregated into a designated hazardous chemical waste container.
2. Waste Collection and Storage:
-
Container Selection: Use a dedicated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical properties of the waste.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity of the waste.
-
Storage Location: Store the sealed waste container in a designated satellite accumulation area (SAA) that is secure and away from general laboratory traffic. Ensure the storage area is well-ventilated.
3. Final Disposal Procedure:
-
Institutional EHS Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Professional Disposal: The waste will be transported by trained personnel to a licensed hazardous waste disposal facility, where it will likely be incinerated at high temperatures to ensure complete destruction.
Quantitative Data Summary
| Parameter | Value/Guideline | Source |
| Chemical Formula | C₂₄H₂₉FO₇ | PubChem |
| CAS Number | 53962-41-7 | PubChem |
| Primary Hazard | Assumed Reproductive Toxicity (based on parent compound) | SDS for Triamcinolone Acetonide |
| Waste Classification | Hazardous Chemical Waste | Institutional EHS Guidelines |
| Disposal Method | Incineration via licensed hazardous waste facility | EPA/RCRA Regulations |
| Container Type | Leak-proof, chemically compatible, clearly labeled | General Laboratory Safety Protocols |
Experimental Protocols Cited
This disposal guide is based on established best practices for laboratory chemical waste management and does not cite specific experimental protocols for the synthesis or use of this compound. The procedures outlined are derived from regulatory guidelines and safety data for analogous compounds.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Safeguarding Researchers: A Comprehensive Guide to Handling 21-Carboxylic Acid Triamcinolone Acetonide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent active pharmaceutical ingredients (APIs) like 21-Carboxylic Acid Triamcinolone Acetonide. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure and efficient research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a derivative of Triamcinolone Acetonide, a corticosteroid. As such, it should be handled with care, assuming it may possess similar potent biological activity. Exposure can cause skin, eye, and respiratory irritation.[1][2] Prolonged or repeated exposure may lead to more severe health effects.[1][2] Therefore, a comprehensive PPE strategy is crucial.
The following table summarizes the recommended PPE for handling this compound, categorized by the type of protection:
| Protection Type | Required Personal Protective Equipment (PPE) |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is essential to prevent inhalation of the powdered compound. For higher-risk operations or in the absence of adequate engineering controls, a Powered Air-Purifying Respirator (PAPR) is recommended.[3] |
| Eye and Face Protection | Chemical safety goggles are mandatory to protect against dust particles. A face shield should be worn in conjunction with goggles when there is a risk of splashing or significant dust generation. |
| Skin and Body Protection | A disposable laboratory coat or coveralls should be worn to prevent skin contact.[2] For tasks with a higher potential for exposure, double gloving (with the outer glove taped to the lab coat sleeve) is advised.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) are required.[4] Gloves should be inspected before use and changed frequently, especially if contaminated. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the key steps for safe handling from receipt to disposal.
Experimental Protocol: Weighing and Aliquoting a Powdered API
-
Preparation: Before starting, ensure the chemical fume hood or glove box is certified and functioning correctly. Lay down absorbent, disposable bench paper in the work area. Assemble all necessary equipment, including spatulas, weigh boats, and pre-labeled storage vials.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above.
-
Weighing: Perform all weighing operations within the containment of a chemical fume hood or a balance enclosure. Use a microbalance for accurate measurement of small quantities. To minimize dust generation, handle the compound gently and avoid rapid movements.
-
Aliquoting: Carefully transfer the weighed powder into the pre-labeled vials. Use a funnel if necessary to prevent spillage.
-
Cleaning: After aliquoting, carefully clean the spatula and any other reusable equipment with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of all contaminated disposable materials, including the bench paper and gloves, in the designated hazardous waste container.
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | All solid waste, including contaminated gloves, wipes, weigh boats, and disposable lab coats, must be collected in a clearly labeled hazardous waste container. The container should be sealed and stored in a designated satellite accumulation area. |
| Liquid Waste | Unused solutions containing the compound should be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not pour this waste down the drain. |
| Empty Containers | Empty stock containers should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can be disposed of in the regular trash, with the label defaced. |
| Sharps Waste | Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container. |
All waste must be disposed of in accordance with federal, state, and local regulations.[5][6] It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal. Some localities may offer drug take-back programs for the disposal of pharmaceutical waste.[7]
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
